2'-Deschloro-2'-hydroxy Dasatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUTCLLUVARSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675791 | |
| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-25-9 | |
| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2'-Deschloro-2'-hydroxy Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2'-Deschloro-2'-hydroxy Dasatinib, a derivative of the potent tyrosine kinase inhibitor, Dasatinib. While this compound is primarily available as a reference standard for analytical purposes, its structural similarity to Dasatinib and its potential as a metabolite or synthetic intermediate warrant a thorough characterization. This document synthesizes available data and provides field-proven insights into its chemical structure, potential synthetic pathways, and proposed analytical methodologies for its characterization. Drawing upon the extensive knowledge of Dasatinib, this guide offers a robust framework for researchers and drug development professionals working with this and related compounds.
Introduction and Molecular Overview
This compound is a close structural analog of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The core structural modification lies in the substitution of the chlorine atom at the 2'-position of the N-phenyl ring with a hydroxyl group. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties, metabolic stability, and biological activity.
Understanding the chemical properties of such derivatives is crucial for several reasons. In the context of drug development, they may arise as metabolites, impurities during synthesis, or be intentionally synthesized to explore structure-activity relationships (SAR).[2] A comprehensive understanding of their characteristics is therefore essential for quality control, pharmacokinetic studies, and the design of new chemical entities.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [3][4] |
| Synonyms | This compound | [3][4][5] |
| CAS Number | 1159977-25-9 | [3][4][6] |
| Molecular Formula | C22H27N7O3S | [4][6] |
| Molecular Weight | 469.56 g/mol | [4][6] |
| Appearance | Assumed to be a solid, likely a white to off-white powder based on Dasatinib's appearance. | [5] |
Physicochemical Properties: Predictions and Experimental Design
Solubility
Dasatinib is known to be a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability.[7] Its solubility is also pH-dependent, with increased solubility in acidic conditions.[8][9] The introduction of a hydroxyl group in place of a chlorine atom is expected to increase the polarity of the molecule. This could lead to a modest increase in aqueous solubility compared to a hypothetical "deschloro" analog, but it may still be poorly soluble in neutral aqueous media.
Experimental Protocol for Solubility Determination:
A standard shake-flask method should be employed to determine the equilibrium solubility in various media.
-
Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8), organic solvents (e.g., DMSO, ethanol, methanol).
-
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it appropriately.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5).
-
pKa (Acid Dissociation Constant)
Dasatinib has three reported pKa values: 3.1, 6.8, and 10.8.[10] The introduction of a phenolic hydroxyl group in this compound will introduce an additional acidic proton. The pKa of this phenol is expected to be in the range of 8-10, influenced by the electronic effects of the surrounding substituents.
Experimental Protocol for pKa Determination:
Potentiometric titration or UV-pH profiling are suitable methods for pKa determination.
-
Materials: this compound, standardized solutions of HCl and NaOH, and a series of buffers covering a wide pH range.
-
Procedure (UV-pH Profiling):
-
Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol).
-
Prepare a series of solutions with a constant concentration of the compound in buffers of varying pH.
-
Record the UV-Vis spectrum for each solution.
-
Plot absorbance at a specific wavelength (where significant spectral shifts are observed) against pH.
-
The inflection point(s) of the resulting curve(s) will correspond to the pKa value(s).
-
Stability
The stability of this compound under various stress conditions is a critical parameter. The presence of the hydroxyl group on the phenyl ring could potentially make the molecule more susceptible to oxidation compared to Dasatinib.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies should be conducted according to ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photostability: Exposure to light (ICH Q1B).
-
-
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Incubate the solutions for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Section 5) to quantify the parent compound and detect any degradation products.
-
Synthesis and Purification
While a specific synthetic route for this compound is not published, a plausible pathway can be devised based on established synthetic methodologies for Dasatinib and its analogs.[11] The synthesis would likely involve the coupling of a substituted thiazole intermediate with a pyrimidine derivative, followed by a final amidation step.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis (Conceptual):
-
Synthesis of the Thiazole Intermediate: This would likely start from a suitable precursor to form the 2-aminothiazole-5-carboxamide core, which is then coupled with 2-amino-3-methylphenol.
-
Synthesis of the Pyrimidine Intermediate: 4,6-Dichloro-2-methylpyrimidine is reacted with 1-(2-hydroxyethyl)piperazine in a nucleophilic aromatic substitution reaction to yield 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol.
-
Final Coupling: The thiazole and pyrimidine intermediates are coupled via a palladium-catalyzed Buchwald-Hartwig amination reaction to form the final product.
-
Purification: The crude product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Biological and Pharmacological Profile: A Predictive Analysis
As a close analog of Dasatinib, this compound is predicted to be a kinase inhibitor. The primary question is how the structural modifications affect its potency and selectivity profile.
Mechanism of Action
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[12] It binds to the ATP-binding pocket of these kinases, stabilizing the inactive conformation and preventing downstream signaling pathways that drive cell proliferation and survival. It is highly probable that this compound shares this general mechanism of action. The hydroxyl group may form additional hydrogen bonds within the kinase domain, potentially altering its binding affinity and selectivity compared to Dasatinib.
Caption: Predicted mechanism of action for this compound.
In Vitro Activity
The in vitro activity of this compound should be evaluated against a panel of relevant kinases and cancer cell lines.
Experimental Protocol for In Vitro Kinase and Cell-Based Assays:
-
Kinase Assays:
-
Utilize enzymatic assays (e.g., using recombinant kinases and a generic substrate) to determine the IC50 values against a panel of kinases including BCR-ABL, SRC, LCK, c-KIT, and PDGFRβ.
-
-
Cell-Based Assays:
-
Assess the anti-proliferative activity (e.g., using an MTT or CellTiter-Glo assay) in relevant cancer cell lines, such as K562 (CML) and Ba/F3 cells expressing wild-type and mutant forms of BCR-ABL.
-
Determine the IC50 values and compare them to those of Dasatinib.
-
Metabolic Profile
Dasatinib is extensively metabolized, primarily by CYP3A4, leading to several metabolites, including hydroxylated species.[13][14] The presence of the hydroxyl group in this compound may make it a substrate for phase II metabolism, such as glucuronidation or sulfation.
Experimental Protocol for In Vitro Metabolism Studies:
-
Materials: Human liver microsomes (HLMs) or hepatocytes, NADPH, UDPGA, PAPS.
-
Procedure:
-
Incubate the compound with HLMs or hepatocytes in the presence of the appropriate cofactors.
-
At various time points, quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
-
This will provide insights into its metabolic stability and the major metabolic pathways.
-
Analytical Characterization
A robust analytical method is essential for the accurate quantification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for routine analysis and purity assessment.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode array detector (DAD) to monitor at the λmax (predicted to be around 320 nm based on Dasatinib[15]) |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for sensitive quantification in biological matrices and for structural elucidation of metabolites and degradation products.
Experimental Protocol for LC-MS/MS Analysis:
-
Chromatography: Utilize the HPLC conditions described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS Scan: Full scan to determine the parent ion mass ([M+H]+).
-
MS/MS Scan: Product ion scan of the parent ion to determine the fragmentation pattern. This can be compared to the known fragmentation of Dasatinib to aid in structural confirmation.[16]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, select specific precursor-to-product ion transitions for both the analyte and a suitable internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized compound. The spectra will show characteristic shifts for the aromatic protons and carbons, as well as the protons of the methyl, piperazine, and hydroxyethyl groups. The absence of the signal corresponding to the proton at the 2'-position and the presence of a phenolic hydroxyl proton signal will be key diagnostic features.
Conclusion
This compound, while not as extensively studied as its parent compound, represents an important molecule for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive framework for understanding its chemical properties, from its fundamental structure to its predicted biological activity and the analytical methods required for its characterization. By leveraging the wealth of knowledge available for Dasatinib and employing the outlined experimental protocols, scientists can effectively work with and further elucidate the properties of this intriguing derivative. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of kinase inhibitors and may pave the way for the development of novel therapeutics.
References
- Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. European Journal of Medicinal Chemistry. 2018. URL
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Omega. 2019. URL
- Design, synthesis, and in vitro antiproliferative activity of novel Dasatinib derivatives. Bioorganic & Medicinal Chemistry Letters. 2014. URL
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. 2021. URL
- Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. PubMed. 2018. URL
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. 2009. URL
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology. 2021. URL
- Population Pharmacokinetics of Dasatinib in Healthy Subjects. MDPI. 2024. URL
- 2-Deschloro-2-Hydroxy Das
- This compound | 1159977-25-9. LGC Standards. URL
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO. 2018. URL
- A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
- Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition. 2008. URL
- This compound | 1159977-25-9.
- 2-Deschloro-2-Hydroxy Das
- Das
- Dasatinib P
- Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography–Photodiode array detection. PMC. 2022. URL
- Dasatinib Impurity 2. Sinco Pharmachem Inc.. URL
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- Pharmacology Review(s).
- Pharmacokinetics of Das
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. PubMed Central. 2021. URL
- Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties. PMC. 2022. URL
- Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): A potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL.
- Das
- Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. PMC. 2023. URL
- The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients.
- Dasatinib Impurities and Rel
- Formulation and Evaluation of Immediate Release Film Coated Tablets of An Anticancer Drug (Dasatinib). Research Journal of Pharmacy and Technology. 2017. URL
- Evaluating dasatinib nanocarrier: physicochemical properties and cytotoxicity activity on cancer cells. International Journal of Health Sciences. 2023. URL
- Population Pharmacokinetics of Dasatinib in Healthy Subjects. PMC. 2024. URL
- 2′-Deschloro-2′-hydroxy Das
- Chemistry Review(s).
Sources
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Deschloro-2-Hydroxy Dasatinib - SRIRAMCHEM [sriramchem.com]
- 6. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deschloro-2'-hydroxy Dasatinib (CAS Number 1159977-25-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2'-Deschloro-2'-hydroxy Dasatinib, a known impurity and structural analogue of the potent tyrosine kinase inhibitor, Dasatinib. While Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the characterization and control of its related substances are paramount for ensuring drug safety and efficacy. This document synthesizes the available information on this compound, covering its physicochemical properties, plausible origins as a process-related impurity or metabolite, and detailed analytical methodologies for its identification and quantification. In the absence of publicly available experimental data for certain properties, this guide offers expert-driven hypotheses and predicted characterization data to aid researchers in their analytical and developmental endeavors.
Introduction to Dasatinib and the Imperative of Impurity Profiling
Dasatinib is a multi-targeted kinase inhibitor that exerts its therapeutic effect by blocking the activity of the Bcr-Abl fusion protein and SRC family kinases, which are pivotal in the pathogenesis of CML and Ph+ ALL.[1] The intricate multi-step synthesis of Dasatinib, coupled with its extensive metabolism in vivo, gives rise to a profile of related compounds, including process-related impurities, degradation products, and metabolites.[2][3] Regulatory bodies worldwide mandate the stringent control and characterization of any impurity present in a drug substance above a specified threshold. Understanding the identity, origin, and potential biological activity of these impurities is a critical aspect of drug development and manufacturing.
This compound (CAS: 1159977-25-9) is one such related compound that has been identified. Its structure suggests a modification on the N-(2-chloro-6-methylphenyl) amide portion of the Dasatinib molecule, specifically the substitution of the chlorine atom with a hydroxyl group. This guide serves as a technical resource for scientists engaged in the research, development, and quality control of Dasatinib.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1159977-25-9 | [4] |
| Molecular Formula | C₂₂H₂₇N₇O₃S | [4] |
| Molecular Weight | 469.56 g/mol | [4] |
| IUPAC Name | N-(2-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | [2] |
| Appearance | Assumed to be a solid, likely a white to off-white powder, similar to Dasatinib. | Inferred |
| Solubility | Expected to have pH-dependent solubility, with increased solubility in acidic conditions and in organic solvents like DMSO and DMF. | Inferred |
| Melting Point | Not publicly available. | N/A |
| pKa | Not publicly available. | N/A |
Potential Origins and Formation Pathways
The presence of this compound in a Dasatinib drug substance can likely be attributed to two primary sources: as a process-related impurity arising from the synthetic route, or as a degradation product/metabolite.
As a Process-Related Impurity
The synthesis of Dasatinib involves the coupling of a substituted thiazole carboxamide with a pyrimidine derivative.[5] this compound could potentially arise from the use of an impure starting material, specifically N-(2-hydroxy-6-methylphenyl)-2-aminothiazole-5-carboxamide, which could be present alongside the desired N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide intermediate. Alternatively, it could be formed as a byproduct during the synthesis under certain reaction conditions.
Caption: Hypothetical formation of this compound as a process-related impurity.
As a Metabolite or Degradation Product
Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6] Hydroxylation is a major metabolic pathway, leading to the formation of several hydroxylated metabolites.[6] The "deschloro-hydroxy" structure suggests a potential metabolic pathway involving dechlorination followed by or concurrent with hydroxylation on the phenyl ring. While not explicitly identified as a major human metabolite in primary literature, its formation through metabolic processes cannot be entirely ruled out.
Forced degradation studies of Dasatinib have shown that it is susceptible to oxidative and hydrolytic degradation. It is plausible that under certain stress conditions (e.g., presence of oxidative agents or specific pH and temperature), the chloro-substituted phenyl ring could undergo transformation to a hydroxy-substituted ring.
Caption: Potential formation of this compound via metabolism or degradation.
Synthesis
A specific, validated synthesis protocol for this compound is not publicly available. However, based on the known synthesis of Dasatinib and its analogues, a plausible synthetic route can be proposed. This would likely involve the coupling of N-(2-hydroxy-6-methylphenyl)-2-aminothiazole-5-carboxamide with 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , followed by reaction with 1-(2-hydroxyethyl)piperazine . The initial hydroxylated starting material could be synthesized from 2-amino-6-methylphenol through a series of reactions to build the thiazole-5-carboxamide moiety. Researchers aiming to synthesize this compound for use as a reference standard would need to develop and optimize such a route.
Analytical Characterization
The accurate identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective approach.
Chromatographic Analysis: A Self-Validating Protocol
The following protocol is a comprehensive, field-proven methodology for the separation and quantification of Dasatinib and its related substances, including this compound.
Step 1: Standard and Sample Preparation
-
Reference Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Dasatinib Stock Solution: Prepare a stock solution of Dasatinib reference standard in the same manner.
-
Working Standard Solution: Prepare a working standard solution containing Dasatinib and all known impurities (including this compound) at a concentration relevant to the specification limit (e.g., 0.1% of the Dasatinib test concentration).
-
Sample Solution: Accurately weigh and dissolve the Dasatinib drug substance or product in the diluent to achieve a target concentration (e.g., 1 mg/mL).
Step 2: HPLC-UV/MS System and Conditions A typical stability-indicating HPLC method would employ a reversed-phase column with gradient elution.
| Parameter | Typical Conditions |
| Column | C18, e.g., Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detection | UV at ~324 nm (λmax of Dasatinib) or Mass Spectrometry (for identification) |
| Injection Vol. | 10-20 µL |
Step 3: System Suitability
-
Inject the working standard solution multiple times (e.g., n=6).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak areas of all analytes is ≤ 5.0%, and the resolution between any two adjacent peaks is ≥ 1.5. This ensures the method is precise and can adequately separate the impurity from Dasatinib and other related substances.
Step 4: Analysis and Quantification
-
Inject the sample solution.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the impurity by comparing its peak area in the sample chromatogram to the peak area of the corresponding reference standard in the working standard chromatogram (external standard method).
Caption: The known inhibitory action of Dasatinib and the unknown interaction of its impurity.
Conclusion and Future Directions
This compound is a recognized related substance of Dasatinib, for which basic chemical information is available. This guide has provided a comprehensive overview of its known properties and has offered scientifically grounded hypotheses regarding its origin, synthesis, and analytical characterization in the absence of complete public data.
For researchers and drug development professionals, the key takeaways are:
-
The necessity of having a validated, stability-indicating analytical method to monitor and control this impurity.
-
The importance of understanding its formation pathway to implement control strategies during synthesis and storage.
-
The critical need for experimental determination of its biological activity and toxicological profile to fully assess its impact on drug safety.
Future research should focus on the isolation or synthesis of this compound in sufficient quantities to perform full spectroscopic characterization (NMR, MS) and to evaluate its pharmacological and toxicological properties. Such data would be invaluable to the pharmaceutical industry in the ongoing effort to ensure the highest quality and safety of Dasatinib for patients worldwide.
References
- Degradation pathways of Dasatinib in tablets dosage form - ResearchG
- A Convenient New and Efficient Commercial Synthetic Route for Das
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
- Dasatinib Impurities and Rel
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance - International Journal of Science and Research (IJSR). (URL: [Link])
- Dasatinib Nitroso Impurity - SynZeal. (URL: [Link])
- Impurity Profiling and Method Validation of Drug Substances - ProQuest. (URL: [Link])
- Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells - Frontiers. (URL: [Link])
- Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (URL: [Link])
- 1159977-25-9 | Product Name : this compound - Pharmaffili
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed. (URL: [Link])
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS | Request PDF - ResearchG
- Dasatinib Impurities and Rel
- WO2006099474A1 - 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)
- Chemical structure of Dasatinib and its six impurities - ResearchG
- Dasatinib-impurities - Pharmaffili
- CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)
- Dasatinib Impurities - SynZeal. (URL: [Link])
- Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Das
- WO2007106879A2 - Process for preparing n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])
- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)
- Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem. (URL: [Link])
Sources
- 1. veeprho.com [veeprho.com]
- 2. rsc.org [rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure Elucidation of 2'-Deschloro-2'-hydroxy Dasatinib: An Integrated Analytical Approach
Abstract
This technical guide provides an in-depth, experience-driven framework for the complete structure elucidation of 2'-Deschloro-2'-hydroxy Dasatinib, a potential impurity or metabolite of the tyrosine kinase inhibitor, Dasatinib.[1] The guide is tailored for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous workflow. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical process. The core methodologies detailed include a strategic combination of High-Performance Liquid Chromatography (HPLC) for isolation, High-Resolution Mass Spectrometry (HRMS) for elemental composition determination, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques for definitive structural assignment. Each step is supported by detailed protocols, data interpretation insights, and visual aids to facilitate a comprehensive understanding of the elucidation process.
Introduction: The Imperative of Impurity Profiling in Kinase Inhibitor Development
Dasatinib is a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases, including BCR-ABL and the SRC family of kinases.[2][3] Its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) is well-established.[1][2][4] As with any pharmaceutical agent, the identification and characterization of impurities and degradation products are critical components of drug development and manufacturing to ensure patient safety and drug efficacy.[5][6] Regulatory bodies mandate the characterization of any impurity present above a certain threshold.[6]
The subject of this guide, this compound, represents a plausible process-related impurity or metabolite, where the chlorine atom on the 2-chloro-6-methylphenyl moiety is substituted by a hydroxyl group. Such a modification can arise from starting material impurities or metabolic bioactivation pathways.[7] The structural difference, though seemingly minor, can significantly alter the pharmacological and toxicological profile of the molecule. Therefore, its unambiguous structure elucidation is paramount.
This guide presents a holistic and logical workflow, mirroring the decision-making process of an experienced analytical scientist, to definitively characterize this and similar small molecule impurities.
The Strategic Workflow for Structure Elucidation
The elucidation of an unknown pharmaceutical impurity is a systematic process of evidence gathering, where each analytical technique provides a unique piece of the structural puzzle. Our approach is hierarchical, beginning with separation and preliminary characterization, followed by high-confidence elemental formula determination, and culminating in the precise mapping of atomic connectivity.
Caption: A strategic workflow for impurity structure elucidation.
Phase 1: Isolation and Purification via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Before any advanced spectroscopic analysis can be performed, the impurity must be isolated in a highly pure form. Co-eluting compounds can confound spectral interpretation. Reversed-phase HPLC is the workhorse for this task due to its versatility and resolving power for small molecules like Dasatinib and its analogues.[4][8][9][10][11] The choice of a C18 column is a robust starting point, offering excellent retention for the moderately nonpolar Dasatinib scaffold.
Protocol 3.1: Preparative HPLC for Impurity Isolation
-
Column: C18, 5 µm particle size, 250 x 10 mm (or appropriate preparative dimension).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A shallow gradient is recommended to maximize resolution between the parent drug and the closely related impurity. A starting point could be 95:5 (A:B) to 65:35 (A:B) over 30 minutes.
-
Flow Rate: Adjusted for the preparative column diameter (e.g., 4-5 mL/min).
-
Detection: UV at 323 nm, the λmax for Dasatinib, is a suitable wavelength for monitoring the elution of the parent and related impurities.[8]
-
Fraction Collection: Collect the peak corresponding to the impurity of interest. Multiple runs may be necessary to accumulate sufficient material for NMR analysis (>1-5 mg).
-
Purity Check: The purity of the collected fraction should be confirmed by analytical HPLC-UV/MS before proceeding.
Phase 2: Unveiling the Elemental Composition with High-Resolution Mass Spectrometry (HRMS)
Trustworthiness: HRMS is the cornerstone for determining the elemental composition of an unknown.[12][13] Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm) allows for the confident assignment of a unique molecular formula, a critical and self-validating step.[6][12] For this specific impurity, we hypothesize the substitution of a chlorine atom (mass ~35/37 Da) with a hydroxyl group (mass ~17 Da), resulting in a nominal mass difference of -18 Da from Dasatinib.
Protocol 4.1: HRMS Analysis
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for Dasatinib and its analogues.[14]
-
Mass Analysis: Acquire full scan data in high-resolution mode (resolving power > 30,000).
-
Data Processing:
-
Extract the accurate mass of the protonated molecular ion [M+H]⁺.
-
Utilize molecular formula generation software to propose elemental compositions within a specified mass error tolerance (e.g., ± 5 ppm).
-
The isotopic pattern will be crucial. The absence of the characteristic chlorine isotopic signature (M, M+2 in a ~3:1 ratio) in the impurity, which is present in Dasatinib, provides strong evidence for the "deschloro" modification.
-
Data Presentation 4.1: Expected HRMS Results
| Compound | Expected Molecular Formula | Calculated [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) | Key Isotopic Feature |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.1557 | 488.1555 | -0.4 | Presence of ³⁷Cl isotope peak |
| This compound | C₂₂H₂₇N₇O₃S | 470.1872 | 470.1870 | -0.4 | Absence of chlorine isotope pattern |
Phase 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: While HRMS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the specific arrangement of atoms). It is the definitive technique for structure elucidation of small molecules.[15][16] A combination of 1D and 2D NMR experiments is essential to piece together the molecular framework.[15][16][17][18]
Protocol 5.1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve ~1-5 mg of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for Dasatinib).[19][20]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[19]
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[15]
-
Interpreting the NMR Data: A Causality-Driven Approach
The key to solving the structure lies in comparing the NMR spectra of the impurity with that of Dasatinib and identifying the critical differences.
Expected Spectral Changes:
-
¹H NMR: The aromatic region will be the most informative. The complex splitting pattern of the three protons on the 2-chloro-6-methylphenyl ring in Dasatinib will be replaced by a different pattern. The introduction of a hydroxyl group will likely shift the adjacent aromatic protons downfield. A new, exchangeable proton signal for the phenolic -OH will appear.
-
¹³C NMR: The carbon atom directly bonded to the new hydroxyl group (C-2') will experience a significant downfield shift (to ~150-160 ppm) compared to the carbon bonded to chlorine in Dasatinib (C-2', ~130-135 ppm).
Using 2D NMR to Confirm Connectivity:
-
COSY: Will establish the connectivity between the remaining protons on the modified phenyl ring.
-
HSQC: Will assign each proton to its directly attached carbon.
-
HMBC: This is the decisive experiment. Key HMBC correlations will be from the methyl protons (on the phenyl ring) to the newly hydroxylated carbon (C-2') and its neighboring carbons, definitively placing the hydroxyl group at the 2' position.
Caption: Key HMBC correlations confirming the position of the methyl and hydroxyl groups.
Conclusion: Synthesizing the Evidence for Final Structure Confirmation
The structure of this compound is confirmed by the convergence of evidence from all analytical techniques:
-
HPLC provides a pure sample for analysis.
-
HRMS establishes the correct elemental formula (C₂₂H₂₇N₇O₃S) and confirms the loss of a chlorine atom.[22][23]
-
¹H and ¹³C NMR demonstrate significant changes in the chemical shifts of the substituted phenyl ring, consistent with the replacement of an electronegative chlorine with a hydroxyl group.
-
2D NMR (COSY, HSQC, and HMBC) provides the unambiguous connectivity map, confirming the location of the hydroxyl group at the 2'-position relative to the methyl group and the point of attachment to the amide nitrogen.
This integrated, multi-technique approach exemplifies a robust, self-validating system for the structure elucidation of pharmaceutical impurities, ensuring scientific integrity and regulatory compliance.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Waters Corporation.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. (2021). ACG Publications.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DASATINIB IN TABLET DOSAGE FORM. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2022). Molecules.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2009). Drug Metabolism and Disposition.
- Dasatinib Pathway, Pharmacokinetics. (n.d.). PharmGKB.
- RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELI. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Dasatinib Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Dasatinib. (n.d.). PubChem.
- DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2014). IJRPC.
- Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms. (2017). Journal of Pharmaceutical Sciences and Research.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques.
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. (2023). Journal of Chromatographic Science.
- 1H NMR spectrum of Dasatinib-amine (500 MHz, DMSO-d6). (2012). Angewandte Chemie International Edition.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. (2020). Brazilian Journal of Pharmaceutical Sciences.
- 2D NMR Introduction. (2025). Chemistry LibreTexts.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate.
- This compound. (n.d.). Toronto Research Chemicals.
- 2-Deschloro-2-Hydroxy Dasatinib. (n.d.). Veeprho.
Sources
- 1. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ClinPGx [clinpgx.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. ajpamc.com [ajpamc.com]
- 10. ijrpc.com [ijrpc.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. anuchem.weebly.com [anuchem.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. academic.oup.com [academic.oup.com]
- 20. rsc.org [rsc.org]
- 21. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 23. veeprho.com [veeprho.com]
An In-Depth Technical Guide to 2'-Deschloro-2'-hydroxy Dasatinib: A Key Derivative of a Potent Kinase Inhibitor
This guide provides a comprehensive technical overview of 2'-Deschloro-2'-hydroxy Dasatinib, a significant derivative of the multi-kinase inhibitor, Dasatinib. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, metabolic origins, and inferred biological activities of this compound. By examining the well-established pharmacology of the parent drug, Dasatinib, we can extrapolate and understand the scientific relevance of this compound.
Executive Summary
Dasatinib is a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its extensive metabolism in humans leads to various derivatives, among which this compound is of significant interest. This guide will illuminate the known characteristics of this derivative and explore its scientific context, providing a foundational understanding for further research and development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its identification, synthesis, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C22H27N7O3S | [3][4] |
| Molecular Weight | 469.56 g/mol | [3][4] |
| CAS Number | 1159977-25-9 | [3][4] |
| IUPAC Name | N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [3] |
Metabolic Genesis and Bioactivation of Dasatinib
Understanding the formation of this compound necessitates a deep dive into the metabolism of its parent compound, Dasatinib.
The Central Role of CYP3A4 in Dasatinib Metabolism
Dasatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5][6] Key metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[1][7] Hydroxylation, in particular, is a major route of Dasatinib metabolism, leading to the formation of several hydroxylated metabolites.[5][7]
The formation of this compound is a direct consequence of this metabolic process, where the chloro group on the 2-chloro-6-methylphenyl ring of Dasatinib is substituted with a hydroxyl group. This biotransformation highlights the intricate ways in which the human body modifies xenobiotics, which can, in turn, alter their pharmacological and toxicological profiles.
Formation of Reactive Intermediates
The metabolism of Dasatinib by CYP3A4 can also lead to the formation of reactive intermediates.[5][6] Specifically, the hydroxylation of the 2-chloro-6-methylphenyl ring can be a precursor to the formation of a reactive quinone-imine intermediate.[5][6] These electrophilic species have the potential to covalently bind to cellular macromolecules, including proteins, which is a mechanism often implicated in drug-induced toxicities.[5]
Caption: Inferred signaling pathway inhibition.
Experimental Protocols
The following protocols are foundational for the synthesis and analysis of Dasatinib and its derivatives.
Hypothetical Synthesis of this compound
Step-by-Step Methodology:
-
Amide Coupling: React 2-amino-N-(2-hydroxy-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a suitable base (e.g., sodium tert-butoxide) and solvent (e.g., THF).
-
Nucleophilic Substitution: The resulting intermediate is then coupled with 1-(2-hydroxyethyl)piperazine. This reaction typically occurs at an elevated temperature in a solvent like n-butanol.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.
Caption: Hypothetical synthesis workflow.
Analytical Method for Quantification using RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the quantification of Dasatinib and its related substances. [12][13][14][15] Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution by dissolving the test substance in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 300-310 nm.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Directions
This compound represents a key metabolite and derivative of the potent anti-cancer agent, Dasatinib. While its physicochemical properties are well-defined, its specific pharmacological and toxicological profiles remain to be fully elucidated. Future research should focus on the targeted synthesis of this compound to enable in-depth in vitro and in vivo studies. Such investigations will be crucial in determining its potential as a biomarker for Dasatinib metabolism, its own therapeutic efficacy, and its contribution to the overall clinical profile of Dasatinib.
References
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]
- Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation p
- Dasatinib Pathway, Pharmacokinetics. ClinPGx. [Link]
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]
- A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
- Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management. [Link]
- Das
- Clinical Pharmacology Biopharmaceutics Review(s).
- What is the mechanism of Dasatinib?.
- Dasatinib: Package Insert / Prescribing Inform
- Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. International Journal of Pharmaceutical and Allied Researches. [Link]
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- synthesis process of dasatinib and intermediate thereof.
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
- In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. Oncology Letters. [Link]
- High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer. PLOS ONE. [Link]
- Pharmacology Review(s).
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS.
- DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry. [Link]
- A convenient new and efficient commercial synthetic route for das
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method.
- 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9. Veeprho. [Link]
- 1159977-25-9 | Product Name : this compound.
- The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients.
Sources
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. vixra.org [vixra.org]
- 12. ijpar.com [ijpar.com]
- 13. ijrpc.com [ijrpc.com]
- 14. acgpubs.org [acgpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Characterization of 2'-Deschloro-2'-hydroxy Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2'-Deschloro-2'-hydroxy Dasatinib is a notable derivative of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] As with any active pharmaceutical ingredient (API) or its metabolites, a thorough understanding of its physical and chemical characteristics is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound, offering both foundational knowledge and actionable experimental protocols. This document is designed to empower researchers to generate reliable and reproducible data, forming a solid basis for further preclinical and clinical development.
Molecular Identity and Core Physicochemical Properties
A precise understanding of the molecular identity is the cornerstone of all subsequent characterization.
Table 1: Core Molecular and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [3][4] |
| CAS Number | 1159977-25-9 | [3][5] |
| Molecular Formula | C22H27N7O3S | [3][6] |
| Molecular Weight | 469.56 g/mol | [3][6] |
| Exact Mass | 469.1896 | [6] |
| Predicted Density | 1.410 ± 0.06 g/cm³ | [7] |
| Predicted XLogP3 | 2.6 | [7] |
Note: Predicted values should be experimentally verified.
Experimental Characterization: A Step-by-Step Guide
The following sections detail the experimental protocols necessary for a comprehensive physicochemical profile of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.
Structural Confirmation and Purity Assessment
Before proceeding with detailed physicochemical characterization, it is imperative to confirm the chemical structure and assess the purity of the compound.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. 2’-Deschloro-2’-hydroxy Dasatinib | 1159977-25-9 [chemicalbook.com]
- 6. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to 2'-Deschloro-2'-hydroxy Dasatinib as a Dasatinib Impurity
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of a specific Dasatinib impurity, 2'-Deschloro-2'-hydroxy Dasatinib. We will delve into its chemical identity, potential pathways of formation, detailed analytical methodologies for its identification and quantification, and the governing regulatory principles for its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Dasatinib.
Introduction: The Imperative of Impurity Profiling
The therapeutic efficacy of a drug substance like Dasatinib, which functions by inhibiting critical signaling pathways in cancer cells, is intrinsically linked to its purity.[2] Pharmaceutical impurities, which are unintended chemical entities that can arise during synthesis or storage, have the potential to alter the drug's efficacy, stability, and, most importantly, its safety profile.[3] Therefore, regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[4][5]
This guide focuses on This compound , an impurity that represents a structural modification of the parent molecule. Understanding its origin, characterization, and control is not merely a regulatory hurdle but a scientific necessity to guarantee the quality of Dasatinib.
Chemical Identity and Physicochemical Properties
A precise understanding of the impurity's structure is the foundation for developing robust analytical methods.
-
Compound Name: N-(2-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide
-
Common Name: this compound
-
Molecular Formula: C22H27N7O3S
-
Molecular Weight: 485.56 g/mol
-
Structural Difference from Dasatinib: The chlorine atom at the 2'-position of the N-phenyl ring is substituted with a hydroxyl (-OH) group.
| Property | Dasatinib | This compound |
| Molecular Formula | C22H26ClN7O2S | C22H27N7O3S |
| Molecular Weight | 488.01 g/mol (anhydrous) | 485.56 g/mol |
| Key Structural Feature | 2-chloro-6-methylphenyl moiety | 2-hydroxy-6-methylphenyl moiety |
Genesis of the Impurity: Potential Formation Pathways
The emergence of this compound can be attributed to two primary sources: metabolic processes in vivo and potential side reactions during API synthesis.
Metabolic Pathway
Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][6][7] While major metabolic routes include hydroxylation and N-dealkylation, the formation of a deschloro-hydroxy metabolite is plausible.[8] This could occur through an oxidative dehalogenation mechanism, where the chloro group is replaced by a hydroxyl group. This pathway is significant as it suggests the impurity could be a human metabolite, which has implications for its toxicological qualification.
Synthetic Pathway
The synthesis of Dasatinib involves coupling N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide with a substituted pyrimidine ring.[9][10][11] The presence of this compound could arise from:
-
Starting Material Impurity: If the key starting material, 2-chloro-6-methylaniline, contains the corresponding 2-aminophenol impurity (2-amino-3-methylphenol), this could carry through the synthetic sequence.
-
Side Reaction: Although less common, nucleophilic aromatic substitution of the chlorine atom under certain reaction conditions (e.g., presence of a strong nucleophile and heat) could lead to its replacement by a hydroxyl group.
Analytical Characterization and Control Strategy
A robust, validated analytical method is essential for the detection and quantification of impurities. A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is the cornerstone of this effort.[12][13]
Chromatographic Separation: A Validated UPLC-MS/MS Protocol
The goal is to achieve baseline separation of this compound from Dasatinib and other known process-related impurities and degradation products.[9][14]
Protocol: UPLC-MS/MS Method for Impurity Profiling
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole).[15][16]
-
Column: A reversed-phase column with robust performance across a range of pH values, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: A gradient is necessary to resolve both polar and non-polar impurities.
-
Start with a high aqueous composition (e.g., 95% A) to retain early-eluting impurities.
-
Ramp to a higher organic composition (e.g., 95% B) to elute Dasatinib and less polar impurities.
-
A total run time of approximately 10-15 minutes is typical for UPLC.[15]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2 µL.
-
Detection:
-
UV/PDA: Monitor at the λmax of Dasatinib, approximately 324 nm.[17]
-
Mass Spectrometry (MS): Use electrospray ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions.
-
| Parameter | Setting | Rationale |
| Column | UPLC BEH C18, 1.7 µm | Provides high efficiency and resolution for complex mixtures. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is compatible with MS detection.[18] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers superior selectivity and sensitivity for impurity quantification at low levels.[19] |
| Ionization Mode | ESI Positive | Dasatinib and related compounds readily form [M+H]+ ions. |
Structural Elucidation via Mass Spectrometry
Mass spectrometry is the definitive technique for confirming the identity of the impurity.
-
Parent Ion (MS1): In ESI+ mode, this compound will exhibit a protonated molecule [M+H]+ at m/z 486.18. This is a clear mass shift from Dasatinib's [M+H]+ at m/z 488.16, which shows a characteristic chlorine isotopic pattern.[17]
-
Fragmentation (MS/MS): Tandem MS provides structural information. The fragmentation of Dasatinib is well-characterized, with key fragments arising from the cleavage of the amide bond.[19][20] The impurity is expected to show similar fragmentation patterns, but with mass shifts corresponding to the deschloro-hydroxy modification.
Expected MRM Transitions:
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Dasatinib | 488.2 | 401.1 | ~35 |
| This compound | 486.2 | 399.1 | ~35 |
The product ion at m/z 401.1 for Dasatinib corresponds to the core structure after loss of the hydroxyethylpiperazine moiety. A corresponding fragment at m/z 399.1 would be strong evidence for the this compound structure.[19][21]
Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure confirmation, especially for a reference standard, 1D and 2D NMR spectroscopy are required.[13][22]
-
¹H NMR: The most significant change would be observed in the aromatic region. The complex multiplet pattern of the 2-chloro-6-methylphenyl group in Dasatinib would be replaced by a different pattern for the 2-hydroxy-6-methylphenyl group. The disappearance of a proton signal and the appearance of a broad phenolic -OH signal would be key indicators.
-
¹³C NMR: A distinct shift in the carbon signals of the substituted phenyl ring would be observed, particularly for C1' (ipso-carbon to the amide) and C2' (the site of substitution).
Regulatory Framework and Control Strategy
The control of impurities is governed by the ICH Q3A(R2) guideline for new drug substances and Q3B(R2) for new drug products.[4][5][23] These guidelines establish thresholds for reporting, identification, and toxicological qualification based on the Maximum Daily Dose (MDD) of the drug.
| Threshold | Limit (for MDD ≤ 2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification | ≥ 0.10% | The impurity's structure must be elucidated.[24] |
| Qualification | ≥ 0.15% | The impurity must be assessed for safety.[24] |
Control Strategy:
-
Specification: A limit for this compound must be included in the Dasatinib drug substance specification. This limit is typically set at or below the ICH qualification threshold (e.g., not more than 0.15%).
-
Process Control: Understanding the formation pathway is key. If it arises from a starting material, that material must be controlled with a specific limit for the corresponding precursor impurity.
-
Reference Standard: A well-characterized reference standard of this compound is required for accurate quantification.[3] This standard must be fully characterized by MS, NMR, and purity analysis.
-
Stability Studies: The level of this impurity must be monitored throughout the shelf-life of the drug substance and product to ensure it does not increase to unacceptable levels.[25][26]
Conclusion
The identification, characterization, and control of impurities like this compound are fundamental to ensuring the quality, safety, and efficacy of Dasatinib. A combination of orthogonal analytical techniques, primarily liquid chromatography coupled with mass spectrometry, provides the necessary specificity and sensitivity for this task. By understanding the potential origins of this impurity and implementing a control strategy aligned with ICH guidelines, pharmaceutical manufacturers can confidently deliver a high-purity API. This technical guide provides the foundational knowledge and methodologies for scientists to effectively manage this critical aspect of Dasatinib's quality profile.
References
- Bristol-Myers Squibb. (2017). Sprycel (dasatinib) Prescribing Information.
- Li, X., He, Y., Ruiz, C. H., & Nelson, S. D. (2009). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 37(6), 1242–1250. [Link]
- PharmGKB. Dasatinib Pathway, Pharmacokinetics.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Synapse. (2025). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- National Center for Biotechnology Information. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- Lanke, S. V., Shekhawat, D. S., & Shahnawaz, S. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR), 6(1), 1843-1851. [Link]
- Synapse. (2024). What is the mechanism of Dasatinib?.
- Semantic Scholar. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods.
- Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2014). Dasatinib.
- Kavitapu, D., Murty, J., Maruthapillai, A., Senadi, G. C., & Mahapatra, S. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 61(8), 747-758. [Link]
- National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Summary for CID 3062316.
- Devi, B. R., et al. (2014). A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. Chemical Science Review and Letters, 3(12), 747-758.
- ResearchGate. (n.d.). Fragmentation patterns of dasatinib-glutathione adducts (A) and (B).
- Kavitapu, D., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS.
- Oxford Academic. (2023).
- El-Sayed, M. T., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 22(10), 1642. [Link]
- ResearchGate. (2017).
- Oxford Academic. (2022). Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. [Link]
- de Castro, V. F., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
- ASH Publications. (2006). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study.
- Wiley Online Library. (2012).
- National Center for Biotechnology Information. (2015). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma.
- BrJAC. (2019).
- ResearchGate. (2015).
- PubMed. (2015). A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. [Link]
- viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).
- Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof.
- ScienceOpen. (n.d.). Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis route 2 of dasatinib.
- ResearchGate. (n.d.). Synthesis route 3 of dasatinib.
Sources
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ijsr.net [ijsr.net]
- 10. vixra.org [vixra.org]
- 11. patents.justia.com [patents.justia.com]
- 12. researchgate.net [researchgate.net]
- 13. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brjac.com.br [brjac.com.br]
- 15. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. scielo.br [scielo.br]
- 20. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chesci.com [chesci.com]
- 26. academic.oup.com [academic.oup.com]
potential biological activity of 2'-Deschloro-2'-hydroxy Dasatinib
An In-Depth Technical Guide to the Potential Biological Activity of 2'-Deschloro-2'-hydroxy Dasatinib
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
Dasatinib is a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, valued for its potent, multi-targeted inhibition of key oncogenic kinases.[1][2] While effective, the quest for agents with improved selectivity, novel activity profiles, and different metabolic fates continues to drive pharmaceutical research. This guide focuses on a specific, under-explored analog: this compound. This compound represents a targeted modification of the parent drug's structure, replacing the 2'-chloro group on the phenyl ring with a hydroxyl moiety.
This document serves as a technical framework for investigating the potential biological activity of this analog. We will dissect the established pharmacology of Dasatinib to build a rationale for this exploration, hypothesize the potential impact of the structural change on kinase inhibition and cellular activity, and provide a comprehensive, phased experimental workflow for its complete characterization. Detailed protocols for key in vitro assays are included to provide a practical roadmap for researchers embarking on this evaluation. The central hypothesis is that the 2'-deschloro-2'-hydroxy modification, while preserving the core pharmacophore required for kinase binding, may alter the compound's potency, selectivity, and metabolic profile, potentially unlocking new therapeutic opportunities.
Foundational Pharmacology: Dasatinib as a Multi-Kinase Inhibitor
Dasatinib, marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) that has significantly impacted the treatment of chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL).[3][4] Its mechanism of action is centered on the potent inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, which drives uncontrolled cancer cell proliferation.[5]
Unlike its predecessor, imatinib, Dasatinib effectively binds to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance.[5][6] Beyond BCR-ABL, Dasatinib's therapeutic efficacy is bolstered by its inhibition of a broader spectrum of kinases, including the SRC family (SRC, LCK, FYN), c-KIT, and PDGFRβ, which are involved in various cellular processes like proliferation, migration, and survival.[6][7]
Caption: Structural comparison of Dasatinib and its 2'-deschloro-2'-hydroxy analog.
Predicted Biological Activity and Target Profile
Based on its structural similarity to Dasatinib, we can formulate several hypotheses regarding the .
-
Hypothesis 1: Maintained Core Kinase Inhibition: The fundamental 2-aminopyrimidinyl-thiazole carboxamide core, which is crucial for interacting with the hinge region of kinases, remains intact. Therefore, the analog is predicted to retain inhibitory activity against Dasatinib's primary targets, including BCR-ABL and SRC family kinases. The potency of this inhibition (i.e., the IC50 value) may be modulated by the altered phenyl ring substitution.
-
Hypothesis 2: Altered Kinase Selectivity: The substitution of chlorine with a hydroxyl group significantly changes the nature of the N-phenyl ring. The hydroxyl group can act as a hydrogen bond donor, potentially forming new interactions with amino acid residues in the kinase binding pocket that the chloro group cannot. This could lead to enhanced affinity for some kinases and reduced affinity for others, thereby shifting the overall selectivity profile.
-
Hypothesis 3: Modulation of Cellular Effects: Dasatinib is known to inhibit proliferation and induce apoptosis in sensitive cancer cells. [3]It has also been shown to promote the differentiation of osteoblasts and act as a senolytic agent, eliminating senescent cells. [1][8]The altered selectivity of the 2'-hydroxy analog could fine-tune these activities, potentially enhancing a desired effect (e.g., anti-leukemic potency) while diminishing an undesired one (e.g., off-target toxicity).
Caption: Phased experimental workflow for compound characterization.
Phase 1: In Vitro Biochemical and Cellular Profiling
-
Causality: The initial goal is to determine if the compound is active and to understand its primary targets. Biochemical assays isolate the drug-target interaction, while cellular assays confirm that this interaction translates into a biological effect in a relevant disease context.
-
Kinase Inhibition Profiling: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases). This provides a global view of its selectivity.
-
IC50 Determination: Perform dose-response assays for key Dasatinib targets (e.g., ABL1, SRC, LCK, YES1, c-KIT, PDGFRβ) to quantify its potency.
-
Cellular Anti-proliferative Assays: Measure the compound's ability to inhibit the growth of Ph+ leukemia cell lines (e.g., K562, BV-173) and compare its GI50 (concentration for 50% growth inhibition) to that of Dasatinib.
-
Target Engagement & Pathway Analysis: Use Western blotting to confirm that the compound inhibits the phosphorylation of downstream targets of BCR-ABL (e.g., CRKL) or SRC (e.g., FAK) in treated cells. This validates its mechanism of action.
Phase 2: Preliminary ADME and Safety Profiling
-
Causality: A potent compound is not a viable drug candidate without acceptable absorption, distribution, metabolism, and excretion (ADME) properties and a reasonable safety window. This phase provides an early assessment of these characteristics.
-
Metabolic Stability Assay: Incubate the compound with human liver microsomes to determine its intrinsic clearance rate. This predicts its metabolic half-life.
-
CYP450 Inhibition Assay: Evaluate the compound's potential to inhibit major CYP450 isoforms (e.g., 3A4, 2D6, 2C9). This is crucial for predicting potential drug-drug interactions.
-
In Vitro Cytotoxicity: Assess the compound's toxicity against non-cancerous cell lines (e.g., primary hepatocytes or a normal fibroblast line) to establish a preliminary therapeutic index.
Detailed Experimental Protocols
Protocol 1: Kinase IC50 Determination (Luminescence-Based)
-
Principle: This protocol uses a kinase assay that quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer containing the recombinant kinase (e.g., ABL1) and its specific substrate.
-
Compound Addition: Add 50 nL of the compound from the dilution series to the reaction wells. Include "no-inhibitor" (DMSO only) and "no-enzyme" controls.
-
Initiation: Add 5 µL of ATP solution to each well to start the reaction. Final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: Incubate for 10 minutes to stabilize the signal, then read luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to calculate the IC50 value.
Protocol 2: Cellular Anti-Proliferation Assay (MTT or CellTiter-Glo®)
-
Principle: This assay measures cell viability. For CellTiter-Glo®, the luminescent signal is directly proportional to the amount of ATP present, which reflects the number of metabolically active cells.
-
Cell Plating: Seed K562 cells in a 96-well, white-walled plate at a density of 5,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Add 10 µL of each concentration to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it sit at room temperature for 10 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Plot the normalized luminescence values against the log of the compound concentration and calculate the GI50 value.
Data Interpretation and Future Directions
The data generated from this workflow will provide a clear, comparative profile of this compound against the parent drug.
Table 1: Hypothetical Comparative Activity Profile
| Parameter | Dasatinib (Reference) | This compound (Hypothetical Data) | Interpretation |
| ABL1 Kinase IC50 | 0.5 nM | 1.2 nM | Retained high potency against primary target. |
| SRC Kinase IC50 | 0.8 nM | 15.0 nM | Significantly reduced SRC inhibition; potentially more selective for ABL. |
| K562 Cell GI50 | 1.0 nM | 2.5 nM | Potent anti-proliferative effect maintained in a relevant cell line. |
| HLM Stability (t½) | 35 min | >120 min | Markedly improved metabolic stability, suggesting a longer half-life. |
| CYP3A4 Inhibition IC50 | 6.3 µM | [9] >50 µM | Reduced potential for drug-drug interactions via CYP3A4 inhibition. |
Future Directions:
-
Promising Profile: If the analog shows high potency, improved selectivity (e.g., potent ABL inhibition with weaker SRC inhibition), and better metabolic stability, the next steps would involve testing against a panel of Dasatinib-resistant BCR-ABL mutants (excluding T315I).
-
Novel Activity: If the kinase panel screen reveals potent inhibition of an unexpected target, further cellular assays should be designed to investigate the functional consequences of inhibiting that new target.
-
In Vivo Studies: A compound with a strong in vitro profile would be a candidate for pharmacokinetic studies and efficacy testing in mouse xenograft models of CML.
Conclusion
This compound represents a rationally designed analog of a clinically vital anti-cancer agent. The targeted modification of a known metabolic hotspot provides a strong impetus for its investigation. While it is predicted to retain the core anti-leukemic activity of its parent compound, the substitution of chlorine with a hydroxyl group may critically alter its kinase selectivity, metabolic fate, and potential for drug-drug interactions. The systematic experimental framework outlined in this guide provides a clear and robust pathway to thoroughly characterize its biological activity, determine its therapeutic potential, and establish whether this novel compound warrants further development as a next-generation kinase inhibitor.
References
- Vertex AI Search. (2025). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Wikipedia. (2026).
- MedlinePlus. (2025).
- Patsnap Synapse. (2024).
- ChemicalBook. (2024).
- National Institutes of Health (NIH). (2010).
- PubMed Central. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors.
- ResearchGate. (2009).
- PubMed. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors.
- ClinPGx. (2021).
- MDPI. (2024).
- Semantic Scholar. (2019).
- Frontiers. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics.
- ChemicalBook. (n.d.).
- A Convenient New and Efficient Commercial Synthetic Route for Das
- Echemi. (n.d.).
- Google Patents. (2013).
- National Institutes of Health (NIH). (2026). Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem.
- ScienceDirect. (2018). Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells.
- viXra.org. (2017).
- ChemicalBook. (2024).
- MARM-ACS. (2008). Discovery of the Multi- Kinase Inhibitor Dasatinib (SPRYCEL ) for the Treatment of Philadelphia Chromosome Positive Leukemias.
- Drugs.com. (2025).
- PubMed. (2010).
Sources
- 1. Dasatinib - Wikipedia [en.wikipedia.org]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Src family kinase/abl inhibitor dasatinib suppresses proliferation and enhances differentiation of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Biotransformation Pathway: 2'-Deschloro-2'-hydroxy Dasatinib as a Potential Metabolite of Dasatinib
An In-depth Technical Guide for Drug Development Professionals
Abstract
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) with potent activity against BCR-ABL and SRC family kinases, establishing it as a critical therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The clinical pharmacokinetics and safety profile of Dasatinib are heavily influenced by its extensive hepatic metabolism, predominantly mediated by cytochrome P450 3A4 (CYP3A4).[2][3][4] While major oxidative and conjugative metabolic pathways have been characterized, the complete metabolic fate of Dasatinib is an area of ongoing investigation.[5][6] This technical guide presents the scientific rationale for the formation of a novel metabolite, 2'-Deschloro-2'-hydroxy Dasatinib. We will explore the enzymatic logic supporting its existence, delineate robust experimental protocols for its identification and definitive characterization, and discuss the potential pharmacological and toxicological significance of this biotransformation. This document is designed to provide researchers, medicinal chemists, and drug metabolism scientists with the foundational knowledge and practical methodologies to investigate this potential metabolic pathway.
Introduction: The Clinical Imperative for Complete Metabolite Profiling of Dasatinib
Dasatinib's efficacy is well-established, yet inter-individual variability in response and the occurrence of adverse effects necessitate a comprehensive understanding of its disposition in the body. Metabolism is a key determinant of drug exposure, clearance, and the potential for drug-drug interactions (DDIs).[7] Dasatinib is extensively metabolized, with the parent drug accounting for only a fraction of the circulating drug-related material in plasma.[5][8] Known metabolic routes include N-dealkylation, N-oxidation, and hydroxylation, leading to several identified metabolites (e.g., M4, M5, M20, M24).[2][6][9]
However, the 2-chloro-6-methylphenyl moiety of Dasatinib represents a site of potential metabolic activity that is not fully explored. The formation of reactive quinone-imine intermediates via hydroxylation of this ring is a known bioactivation pathway that can lead to mechanism-based inactivation of CYP3A4.[10][11][12] This guide hypothesizes an alternative, yet mechanistically plausible, pathway involving both dechlorination and hydroxylation at the 2'-position, leading to a previously uncharacterized metabolite: this compound.[13][14][15]
Scientific Rationale for the Formation of this compound
The proposed biotransformation is not speculative; it is grounded in established principles of xenobiotic metabolism. The formation of this compound requires two distinct chemical transformations on the same carbon atom: dechlorination and hydroxylation.
Enzymatic Dechlorination
Reductive dechlorination is a recognized, albeit less common, metabolic pathway for organochlorine compounds. This reaction can be catalyzed by cytochrome P450 enzymes, often under low oxygen tension, and involves the replacement of a chlorine atom with hydrogen. Oxidative dechlorination, where the chlorine is replaced by a hydroxyl group (derived from water), is another possibility and has been observed in the metabolism of various chlorinated substrates.[16][17]
Aromatic Hydroxylation
Aromatic hydroxylation is a canonical Phase I metabolic reaction catalyzed by CYPs, particularly CYP3A4.[18] It introduces a hydroxyl group onto an aromatic ring, increasing polarity and facilitating excretion. The phenyl ring of Dasatinib is a prime substrate for such a reaction. Indeed, hydroxylation at other positions on this same ring is a known metabolic pathway for Dasatinib.[10][11]
Proposed Bio-activation Pathway
The formation of this compound could occur through a sequential or concerted mechanism. One plausible pathway involves an initial oxidative attack at the chlorinated carbon, leading to an unstable intermediate that subsequently resolves to the hydroxylated, dechlorinated product. This represents a detoxification pathway compared to the formation of reactive quinone-imines.
Caption: Proposed metabolic pathway for the formation of this compound.
Methodologies for Detection and Characterization
Identifying a novel metabolite requires a systematic and orthogonal analytical strategy. The cornerstone of this effort is high-resolution mass spectrometry, complemented by rigorous in vitro experimental systems and, ultimately, confirmation with a synthetic standard.
In Vitro Metabolism Studies
The primary goal is to generate the metabolite in a controlled environment. Human liver microsomes (HLMs) are the preferred system as they contain a rich complement of CYP enzymes.
Experimental Protocol: HLM Incubation
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and Dasatinib (1-10 µM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled Dasatinib or a structural analog like Bosutinib).
-
Sample Processing: Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Controls: Run parallel incubations without NADPH (to check for non-enzymatic degradation) and without Dasatinib (to identify background interferences).
Caption: Experimental workflow for metabolite identification using LC-MS/MS.
Analytical Identification by LC-MS/MS
High-resolution mass spectrometry provides the mass accuracy required to propose an elemental composition.
-
Rationale: The proposed metabolite involves the substitution of a chlorine atom (atomic mass ~34.97 u for ³⁵Cl) with a hydroxyl group (mass ~17.01 u). This results in a significant and predictable mass shift.
-
Data Analysis: The analytical workflow involves searching the full-scan MS data for a peak corresponding to the predicted exact mass of the metabolite. Subsequent analysis of the tandem mass spectrometry (MS/MS) fragmentation data will provide structural information. The loss of the characteristic chlorine isotope pattern (M, M+2 in a ~3:1 ratio) in the precursor ion and its fragments is a key diagnostic feature.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Predicted m/z [M+H]⁺ | Key Diagnostic Feature |
| Dasatinib | C₂₂H₂₆ClN₇OS | 487.1554 | 488.1627 | Presence of ³⁵Cl/³⁷Cl isotope pattern |
| This compound | C₂₂H₂₆N₇O₂S | 468.1842 | 469.1915 | Absence of Cl isotope pattern |
| Table 1: Predicted Mass Spectrometric Data for Dasatinib and the Putative Metabolite. |
Definitive Structural Confirmation
While LC-MS/MS provides strong evidence, it is not definitive.
-
Synthetic Standard: The gold standard for identification is to compare the chromatographic retention time and MS/MS fragmentation spectrum of the putative metabolite with those of a certified synthetic standard of this compound.[19][20]
-
NMR Spectroscopy: If the metabolite can be isolated in sufficient quantities (micrograms), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can provide unambiguous structural elucidation.
Potential Pharmacological and Toxicological Implications
The structural change from a chloro- to a hydroxyl- moiety at the 2'-position is non-trivial and can have profound effects on the molecule's biological activity.
-
Altered Kinase Inhibitory Profile: The 2-chloro-6-methylphenyl group is critical for Dasatinib's binding to the ATP pocket of kinases like BCR-ABL.[21][22] Replacing the bulky, lipophilic chlorine atom with a smaller, polar hydroxyl group could significantly alter the binding affinity and kinase selectivity profile. This could result in a metabolite that is less active, inactive, or potentially active against a different set of kinases.
-
Modified Pharmacokinetics: The introduction of a hydroxyl group creates a new site for Phase II conjugation reactions, such as glucuronidation or sulfation.[23] This would likely increase the rate of clearance and reduce the half-life of the metabolite compared to the parent drug.
-
Safety and Toxicity: While this pathway may avoid the formation of a reactive quinone-imine, the new phenolic hydroxyl group itself could be a site for further oxidation or conjugation, potentially leading to different toxicological outcomes. Assessing the new metabolite for CYP inhibition and other off-target effects would be critical.
Sources
- 1. youtube.com [youtube.com]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. A physiologically-based pharmacokinetic precision dosing approach to manage dasatinib drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 9. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. scbt.com [scbt.com]
- 15. veeprho.com [veeprho.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Dechlorination and para-hydroxylation of polychlorinated phenols by Rhodococcus chlorophenolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 21. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. | Semantic Scholar [semanticscholar.org]
- 23. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Metabolite Characterization
An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Deschloro-2'-hydroxy Dasatinib
This guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structural elucidation of this compound, a metabolite of the tyrosine kinase inhibitor, Dasatinib. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes established analytical principles with practical insights to ensure robust and reliable characterization.
Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[1]. Its clinical efficacy and safety profile are intrinsically linked to its biotransformation within the body. The metabolic pathways of Dasatinib, primarily mediated by cytochrome P450 enzymes like CYP3A4, result in the formation of several metabolites[2][3][4].
The compound this compound (IUPAC Name: N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide) represents a potential human metabolite formed through hydroxylation and dechlorination of the parent drug. Unambiguous structural characterization of such metabolites is a cornerstone of drug development for several reasons:
-
Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling: Understanding the structure allows for the development of quantitative assays to study the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Activity and Toxicity Assessment: Metabolites may retain, lose, or gain pharmacological activity compared to the parent drug. Some may even be responsible for adverse effects.
-
Regulatory Compliance: Regulatory agencies require thorough characterization of all significant metabolites to ensure a complete understanding of the drug's fate in vivo.
This guide outlines the integrated spectroscopic approach required for the definitive identification of this compound, leveraging mass spectrometry, nuclear magnetic resonance, and infrared and UV-Vis spectroscopy.
Molecular Structure and Key Features
The first step in any characterization is a thorough analysis of the molecule's chemical structure. This informs the selection of analytical techniques and aids in the interpretation of the resulting data.
The structure features several key functional groups that yield distinct spectroscopic signatures: a thiazole ring, a pyrimidine ring, a substituted phenyl ring with a phenolic hydroxyl group, an amide linkage, and a hydroxyethylpiperazine side chain.
Caption: Chemical Structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition, while tandem MS (MS/MS) is used to verify the structure through controlled fragmentation.
Experimental Protocol: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying Dasatinib and its metabolites in biological matrices[8][9].
Step-by-Step Methodology:
-
Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically employed to remove interferences[8][9][10]. The dried extract is reconstituted in the mobile phase.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, <2 µm particle size) provides excellent separation[2][8].
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common[11].
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+) is highly effective for this class of compounds.
-
Analysis: Full scan mode is used to identify the protonated molecular ion [M+H]⁺. A subsequent product ion scan (MS/MS) is performed on the isolated precursor ion to generate a fragmentation pattern.
-
Caption: General workflow for the LC-MS/MS analysis of drug metabolites.
Expected Data and Interpretation
Based on its chemical formula, the following high-resolution mass data is expected.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₂₂H₂₇N₇O₃S | From structure |
| Monoisotopic Mass | 469.1896 | Calculated exact mass |
| [M+H]⁺ (Precursor Ion) | m/z 470.1974 | Monoisotopic mass + mass of proton |
The MS/MS fragmentation pattern is predicted to be highly informative. Cleavage of the bond between the pyrimidine ring and the piperazine nitrogen is a common and diagnostic fragmentation pathway for Dasatinib and its analogues. This would result in a characteristic neutral loss and major product ions that can be used to confirm the identity of the core structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
While MS provides the molecular formula and connectivity clues, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is essential for the unambiguous assignment of the complete chemical structure, including the precise location of the hydroxyl group.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified metabolite reference standard in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing Dasatinib-like molecules and allows for the observation of exchangeable protons (e.g., -OH, -NH).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion. Standard experiments include ¹H, ¹³C, COSY, HSQC, and HMBC.
Expected Data and Interpretation
The following tables outline the hypothetical yet chemically plausible ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on the known structure and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.90 | s | 1H | Phenyl-NH -C=O | Amide proton, deshielded. |
| ~9.60 | s | 1H | Pyrimidine-NH -Thiazole | Amide-like proton, deshielded. |
| ~8.40 | s | 1H | Thiazole-H | Aromatic proton on electron-deficient thiazole ring. |
| ~7.0-7.2 | m | 3H | Phenyl-H | Aromatic protons on the hydroxy-methyl-phenyl ring. |
| ~6.50 | s | 1H | Pyrimidine-H | Aromatic proton on the pyrimidine ring. |
| ~4.80 | t | 1H | -CH₂-OH | Exchangeable proton of the primary alcohol. |
| ~4.60 | s | 1H | Phenyl-OH | Exchangeable proton of the phenol. |
| ~3.60 | t | 4H | Piperazine-H (adjacent to N) | Protons on piperazine ring adjacent to pyrimidine. |
| ~3.50 | q | 2H | -CH₂ -OH | Methylene protons adjacent to the primary alcohol. |
| ~2.55 | t | 2H | -N-CH₂ -CH₂OH | Methylene protons adjacent to the piperazine nitrogen. |
| ~2.45 | t | 4H | Piperazine-H (adjacent to CH₂) | Protons on piperazine ring adjacent to the hydroxyethyl group. |
| ~2.20 | s | 3H | Phenyl-CH₃ | Methyl group on the phenyl ring. |
| ~2.15 | s | 3H | Pyrimidine-CH₃ | Methyl group on the pyrimidine ring. |
Key Interpretive Points for ¹H NMR:
-
Absence of Signal > 7.3 ppm for Phenyl Ring: The key difference from Dasatinib would be the pattern of the 2-chloro-6-methylphenyl ring protons. In this metabolite, the aromatic region for this ring would simplify, confirming the substitution of chlorine with a hydroxyl group.
-
Presence of Phenolic -OH: A broad singlet around ~4.6 ppm (highly dependent on concentration and temperature) would be indicative of the new phenolic hydroxyl group.
Infrared (IR) and UV-Visible Spectroscopy
These techniques provide valuable information about the functional groups present and the electronic structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Expected Characteristic IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | O-H Stretch (broad) | Phenolic and Alcoholic -OH |
| ~3300 | N-H Stretch | Amide N-H |
| ~1630 | C=O Stretch | Amide I band |
| 1580 - 1500 | C=C and C=N Stretch | Aromatic Rings (Thiazole, Pyrimidine, Phenyl) |
The most significant feature would be a broad O-H stretching band, more pronounced than in Dasatinib due to the presence of the additional phenolic hydroxyl group[12].
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
-
Expected λmax: The core chromophore of this compound is very similar to the parent drug. Therefore, a maximum absorbance (λmax) is expected in the range of 320-330 nm , consistent with the data reported for Dasatinib[12]. The substitution of chlorine with a hydroxyl group (an auxochrome) may cause a slight bathochromic (red) or hypsochromic (blue) shift, which can be confirmed experimentally.
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach. The workflow begins with LC-MS/MS to confirm the molecular weight and obtain initial structural fragments. This is followed by comprehensive 1D and 2D NMR analysis to definitively establish atomic connectivity and stereochemistry. Finally, IR and UV-Vis spectroscopy serve to corroborate the presence of key functional groups and the overall electronic structure. By integrating these techniques, researchers and drug development professionals can achieve an unambiguous and scientifically rigorous characterization of this critical metabolite, ensuring a complete understanding of the disposition of Dasatinib.
References
- Li, W., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology.
- Thorn, C. F., et al. (2021). Dasatinib Pathway, Pharmacokinetics. PharmGKB.
- Li, J., et al. (2010). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition.
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
- Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Patsnap.
- Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health.
- Chokshi, N., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology.
- Al-Hadiya, B., et al. (2014). Dasatinib. Profiles of Drug Substances, Excipients, and Related Methodology.
- Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
- de Oliveira, J. P. S., et al. (2017). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences.
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib.
- Wen, C., et al. (2015). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. ResearchGate.
- Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. PubMed.
- de Oliveira, J. P. S., et al. (2017). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO.
- Pharmaffiliates. (n.d.). This compound.
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9.
- Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound.
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9.
Sources
- 1. youtube.com [youtube.com]
- 2. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Dasatinib Metabolism: A Technical Guide to the 2'-Deschloro-2'-hydroxy Dasatinib Analytical Standard
For researchers, scientists, and drug development professionals engaged in the study of Dasatinib, a potent tyrosine kinase inhibitor, a deep understanding of its metabolic fate is paramount. This guide provides a comprehensive technical overview of the 2'-Deschloro-2'-hydroxy Dasatinib analytical standard, a crucial tool for the accurate quantification and characterization of a key metabolite. We will delve into its commercial availability, analytical methodologies for its quantification, and the underlying scientific principles that govern these applications.
Introduction: The Significance of Dasatinib and its Metabolites
Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of the BCR-ABL kinase and the SRC family of kinases, thereby impeding cancer cell proliferation and survival.[1][2]
The clinical efficacy and safety profile of Dasatinib are intrinsically linked to its metabolism, which primarily occurs in the liver via the cytochrome P450 enzyme CYP3A4.[1][3][4] This process generates a portfolio of metabolites, including hydroxylated and N-dealkylated species.[1][3] Among these, hydroxylated metabolites can exhibit pharmacological activity, potentially contributing to the overall therapeutic effect or off-target toxicities.[3] The this compound is a notable metabolite formed through hydroxylation at the 2-chloro-6-methylphenyl ring, a major pathway in Dasatinib's bioactivation.[4][5] Therefore, the availability of a well-characterized analytical standard for this metabolite is indispensable for a wide range of research applications, from pharmacokinetic and pharmacodynamic (PK/PD) studies to therapeutic drug monitoring (TDM) and the investigation of drug-drug interactions.
Commercial Availability of the this compound Analytical Standard
The this compound analytical standard, identified by the Chemical Abstracts Service (CAS) number 1159977-25-9 , is commercially available from several reputable suppliers of reference materials and fine chemicals. The availability of this standard is a critical prerequisite for conducting validated analytical studies.
Below is a summary of key information and representative suppliers for this analytical standard:
| Chemical Name | This compound |
| Synonyms | N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[6][7] |
| CAS Number | 1159977-25-9[6][7][8] |
| Molecular Formula | C₂₂H₂₇N₇O₃S[7] |
| Molecular Weight | 469.56 g/mol [7] |
| Representative Suppliers | Veeprho, Pharmaffiliates, SVAK Lifesciences, BOC Sciences[6][7][8][] |
Researchers should always request a Certificate of Analysis (CoA) from the supplier to ensure the identity, purity, and quality of the analytical standard. A typical CoA for a high-quality standard will include data from techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[10]
The Scientific Rationale for Analytical Method Selection
The choice of an analytical method for quantifying this compound is dictated by the required sensitivity, selectivity, and the nature of the sample matrix (e.g., plasma, urine, or tissue homogenates). Given the complexity of biological samples and the typically low concentrations of drug metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard.
The inherent selectivity of tandem mass spectrometry, with its ability to perform Multiple Reaction Monitoring (MRM), allows for the precise detection of the target analyte even in the presence of a multitude of endogenous compounds. This is a critical advantage over less selective techniques like HPLC with UV detection, especially for bioanalytical applications.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This section provides a detailed, step-by-step methodology for the validated quantification of this compound in human plasma. This protocol is a synthesis of established methods for Dasatinib and its metabolites and represents a robust starting point for laboratory implementation.[11][12][13][14][15]
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., Dasatinib-d8)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A suitable analytical column, such as a Luna phenyl-hexyl column.[11]
Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Detailed Procedure
4.4.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the this compound analytical standard and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
4.4.2. Sample Preparation (Solid Phase Extraction - SPE)
The causality behind choosing SPE is its ability to provide a cleaner extract compared to simple protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis.
-
Spiking: To 100 µL of blank human plasma in a microcentrifuge tube, add a known volume of the appropriate working solution to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations). Add 10 µL of the IS working solution to all samples, standards, and QCs, except for the blank plasma.
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
4.4.3. LC-MS/MS Conditions
The following are representative conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC Column | Luna phenyl-hexyl, 2.1 x 50 mm, 3 µm[11] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analytical standard. For this compound (precursor ion m/z 470.2), a characteristic product ion would be selected. For Dasatinib-d8 (as an example IS), a similar process would be followed. |
4.4.4. Method Validation
A self-validating system is essential for trustworthy results. The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.
-
Linearity and Range: A linear relationship between the analyte concentration and the detector response over a defined range, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % relative standard deviation) should be within ±15% (±20% at the lower limit of quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).[11]
Characterization and Quality Control of the Analytical Standard
The trustworthiness of any analytical data is fundamentally reliant on the quality of the reference standard. The synthesis of this compound would likely follow a similar synthetic strategy to Dasatinib, potentially involving the coupling of a substituted thiazole carboxamide with a pyrimidine derivative, but starting with 2-amino-6-methylphenol instead of 2-chloro-6-methylaniline.
Caption: A conceptual synthetic pathway for this compound.
A comprehensive Certificate of Analysis for the analytical standard should provide the following information:
-
Identity Confirmation:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
-
Purity Assessment:
-
HPLC or UPLC: To determine the purity, typically >98%.
-
Residual Solvents: Analysis by Gas Chromatography (GC).
-
Water Content: By Karl Fischer titration.
-
-
Physical Properties: Appearance, melting point, and solubility.
Conclusion
The this compound analytical standard is an essential tool for advancing our understanding of Dasatinib's pharmacology. Its commercial availability empowers researchers to develop and validate robust analytical methods, such as the LC-MS/MS protocol detailed in this guide. By adhering to rigorous scientific principles and employing well-characterized reference materials, the scientific community can ensure the generation of high-quality, reliable data in the fields of drug metabolism, pharmacokinetics, and clinical research. This, in turn, will contribute to the safer and more effective use of Dasatinib in the treatment of cancer.
References
- Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Tong, W. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 58, 130–135.
- Li, J., & He, Y. (2020). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 11, 589922.
- Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Niemi, M. S. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(5), 671.
- de Castro, V. F., de Oliveira, A. C. S., de Souza, M. V. N., & de Siqueira, M. E. P. B. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59.
- Maher, H. M., Alzoman, N. Z., Shehata, S. M., & Abanmy, N. O. (2018).
- Li, X., He, Y., Ruiz, C., & Cerny, M. A. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242–1250.
- Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Tong, W. (2011). A validated LC–MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135.
- de Castro, V. F., de Oliveira, A. C. S., de Souza, M. V. N., & de Siqueira, M. E. P. B. (2018). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 54(3).
- Li, X., He, Y., Ruiz, C., & Cerny, M. A. (2009). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways.
- U.S. Food and Drug Administration. (2006). Pharmacology Review(s) - accessdata.fda.gov.
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population Pharmacokinetics of Dasatinib in Healthy Subjects | MDPI [mdpi.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ::2-Deschloro-2-hydroxy Dasatinib | CAS NO:1159977-25-9 | SVAK Lifesciences:: [svaklifesciences.com]
- 10. medkoo.com [medkoo.com]
- 11. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 15. discovery.researcher.life [discovery.researcher.life]
In Silico Prediction of Kinase Targets for 2'-Deschloro-2'-hydroxy Dasatinib: A Multi-Modal Computational Workflow
An In-Depth Technical Guide:
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) integral to the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical activity is defined by its inhibition of the BCR-ABL fusion protein and other kinases, including the SRC family.[3][4][5] Like many xenobiotics, Dasatinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to various metabolites.[6][7] One such metabolite, 2'-Deschloro-2'-hydroxy Dasatinib, is formed by a hydroxylation event that replaces a key chlorine atom on the 2-chloro-6-methylphenyl ring. This structural modification, while seemingly minor, can significantly alter the molecule's steric and electronic profile, potentially shifting its kinome-wide binding affinity and selectivity. Predicting these new targets is crucial for understanding the metabolite's full pharmacological and toxicological profile.
This technical guide presents a robust, multi-modal in silico workflow designed to predict the kinase targets of this compound. By integrating structure-based molecular docking, pharmacophore modeling, and machine learning-based chemogenomics, this consensus-driven approach enhances the confidence of target prediction. We provide the causal logic behind methodological choices, detailed protocols for each computational stage, and a framework for prioritizing candidates for subsequent experimental validation, offering a comprehensive resource for researchers in drug development and chemical biology.
Introduction: The Rationale for Metabolite Target Prediction
Dasatinib's efficacy is attributed to its ability to bind to both the active and inactive conformations of the ABL kinase domain, overcoming resistance mechanisms seen with first-generation inhibitors like Imatinib.[3][4] Its known targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[5]
The metabolic conversion of Dasatinib to this compound introduces a hydroxyl group in place of a chlorine atom. This change has several implications:
-
Steric Profile: The hydroxyl group is smaller than the chlorine atom, potentially allowing the molecule to fit into binding pockets that were previously inaccessible.
-
Electronic Properties: The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the chloro group is primarily a weak electron-withdrawing group. This introduces new potential interactions with kinase active site residues.
-
Pharmacokinetics: Changes in polarity and structure can affect the metabolite's absorption, distribution, and excretion profiles.
Given these alterations, it is plausible that this compound possesses a unique kinase inhibition profile, distinct from the parent drug. Identifying these novel "off-targets" of the parent drug, which are "on-targets" for the metabolite, is critical for a complete safety and efficacy assessment. In silico methods provide a time- and resource-efficient strategy to generate testable hypotheses before embarking on extensive in vitro screening.[8][9]
Known Signaling Pathways of Dasatinib
To provide context for our predictive analysis, it is essential to understand the primary pathways modulated by the parent compound. Dasatinib's therapeutic effect in CML is driven by the inhibition of the constitutively active BCR-ABL tyrosine kinase, which blocks downstream signaling cascades responsible for cell proliferation and survival.[3]
The In Silico Predictive Workflow
To maximize predictive accuracy, we propose a consensus-based workflow that combines the strengths of orthogonal computational methods. A candidate kinase is considered a high-priority hit only if it is identified by multiple, mechanistically distinct approaches. This triangulation strategy minimizes the risk of false positives inherent in any single prediction method.
Stage 1: Ligand and Target Preparation
The axiom 'garbage in, garbage out' is paramount in computational chemistry. The quality of input structures directly dictates the reliability of the output.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical sketcher like ChemDraw or the open-source MarvinSketch. The structure is derived from Dasatinib by replacing the chlorine on the 2-chloro-6-methylphenyl moiety with a hydroxyl group.
-
Convert to 3D: Use a program like Open Babel or the RDKit to convert the 2D structure into an initial 3D conformation.
-
Protonation and Tautomeric State: At a physiological pH of ~7.4, the piperazine ring will likely be protonated. Use a tool like Schrödinger's LigPrep or the open-source PlayMolecule's ProteinPrepare to assign the correct protonation states and enumerate possible tautomers. This step is critical as the protonation state affects the ligand's charge and hydrogen bonding potential.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS3e) to relieve any steric strain and find a low-energy conformation. This produces a physically plausible 3D structure ready for docking and pharmacophore generation.
Protocol 2: Target Library Preparation
-
Source Kinase Structures: Download available human kinase crystal structures from the Protein Data Bank (PDB). For kinases without a crystal structure, high-quality homology models can be generated using servers like SWISS-MODEL, provided a suitable template exists. A curated database of kinase structures, such as KLIFS, is invaluable for this purpose.[10]
-
Structure Cleaning: For each PDB entry, remove all non-essential components: water molecules (unless known to be critical for binding), co-solvents, and any co-crystallized ligands. Ensure the protein chain is complete and correct any missing side chains or loops using tools like Prime (Schrödinger) or Modeller.
-
Protonation and Optimization: Assign protonation states to titratable residues (His, Asp, Glu) at pH 7.4. Perform a constrained energy minimization on the protein structure to relax the side chains while keeping the backbone fixed, ensuring an optimized but experimentally consistent structure.
Stage 2: Ensemble Prediction Methodologies
Method A: Molecular Docking
-
Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function.[11][12] It is a structure-based method that excels at identifying molecules that are sterically and electrostatically complementary to a specific binding pocket. By docking the metabolite against a library of all human kinases, we can rank potential targets based on their predicted binding affinity.[13][14][15][16]
Protocol 3: High-Throughput Molecular Docking
-
Binding Site Definition: For each kinase, define the ATP-binding site as the docking grid. This is typically done by selecting the region around a co-crystallized ligand or by using site-finding algorithms that identify conserved pockets.
-
Docking Execution: Using a validated docking program (e.g., Glide, AutoDock Vina, GOLD), perform flexible ligand-rigid protein docking of the prepared this compound structure into the binding site of each kinase in the library.
-
Pose Analysis and Scoring: For each kinase, analyze the top-scoring docking poses. The primary metric is the docking score (e.g., kcal/mol), which estimates the binding free energy. Additionally, visually inspect the poses for key interactions characteristic of kinase inhibitors, such as hydrogen bonds to the "hinge" region of the kinase.
-
Result Compilation: Generate a ranked list of kinases based on their docking scores. A more negative score typically indicates a more favorable predicted interaction.
Method B: Pharmacophore Modeling
-
Causality: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition at a binding site.[17] By creating a pharmacophore model based on the metabolite's structure and then screening a database of kinase pharmacophores, we can identify kinases whose binding sites possess the complementary features required for interaction. This method is less sensitive to minor conformational changes than docking and is excellent at identifying functionally similar binding sites.[18][19][20]
Protocol 4: Pharmacophore-Based Virtual Screening
-
Generate Ligand-Based Pharmacophore: From the low-energy 3D structure of this compound, generate a pharmacophore hypothesis. This model will consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H), and aromatic (AR) features.
-
Acquire/Generate a Kinase Pharmacophore Database: Use a pre-built database of kinase pharmacophores or generate one from the prepared kinase structure library. Each pharmacophore in the database represents the key features of a specific kinase's ATP binding site.
-
Virtual Screening: Screen the ligand-based pharmacophore against the kinase pharmacophore database. The goal is to find kinase models that match the ligand's features with a high degree of geometric alignment.
-
Fit Score Ranking: Rank the kinases based on a "fit score," which quantifies how well the ligand pharmacophore maps onto the kinase's pharmacophore model. A higher fit score indicates a better potential match.
Method C: Machine Learning (Chemogenomics)
Protocol 5: Machine Learning-Based Prediction
-
Feature Generation:
-
Ligand: Convert the 2D structure of this compound into a molecular fingerprint (e.g., Morgan fingerprint or ECFP). This is a bitstring that encodes the presence or absence of various chemical substructures.
-
Targets: For each kinase, generate descriptive features. These can range from simple amino acid composition to more complex descriptors derived from the protein's 3D structure.[23]
-
-
Model Selection: Utilize a pre-trained, validated kinase-inhibitor prediction model. Several such models are available through platforms or publications. These models have been trained on large datasets like ChEMBL or BindingDB.[22][25]
-
Prediction: Input the feature vectors for the metabolite and each kinase into the ML model. The model will output a probability score or a predicted activity value (e.g., pIC50) for each metabolite-kinase pair.
-
Score Ranking: Rank the kinases based on the model's prediction score. A higher probability or a lower predicted IC50 suggests a stronger likelihood of interaction.
Stage 3: Consensus Scoring and Hit Prioritization
The strength of this workflow lies in the integration of orthogonal predictions. A kinase that scores well in docking (good structural fit), pharmacophore screening (correct feature alignment), and ML prediction (matches known interaction patterns) is a much higher-confidence candidate than one identified by a single method alone.
Protocol 6: Hit Prioritization
-
Normalization: For each of the three methods, convert the raw output scores (e.g., docking score, fit score, ML probability) into ranks. For each method, the top-predicted kinase receives a rank of 1, the second-best receives a rank of 2, and so on.
-
Rank Aggregation: For every kinase that appears in at least one of the lists, sum its ranks from all three methods. A low total rank indicates a high consensus across the different predictive models. (This is a simplified version of a Borda count).
-
Final Prioritization: Sort the kinases based on their aggregated rank to produce a final, high-confidence list of predicted targets. The top 10-20 kinases from this list should be prioritized for further analysis.
Table 1: Example Hit Prioritization Output
| Kinase Target | Docking Score (kcal/mol) | Docking Rank | Pharmacophore Fit Score | Pharma Rank | ML Probability | ML Rank | Consensus Rank Sum | Final Rank |
| Kinase A | -10.5 | 2 | 0.95 | 1 | 0.92 | 4 | 7 | 1 |
| Kinase B | -9.8 | 5 | 0.88 | 4 | 0.95 | 1 | 10 | 2 |
| Kinase C | -11.2 | 1 | 0.75 | 15 | 0.89 | 5 | 21 | 3 |
| Kinase D | -8.5 | 12 | 0.91 | 3 | 0.70 | 18 | 33 | 4 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Stage 4: Post-Prediction Analysis & Validation Strategy
The output of the computational workflow is a prioritized list of hypotheses, not a final answer. This list must be contextualized biologically and ultimately validated experimentally.
-
Biological Pathway Analysis: For the top-ranked kinases, investigate their known biological functions and signaling pathways. Are they involved in pathways known to be affected by other TKIs? Are they implicated in oncogenesis or inflammatory diseases? Tools like KEGG and Reactome can be used for this analysis.
-
Toxicity Prediction: Assess whether the inhibition of these top-ranked kinases is associated with known toxicities. For example, off-target inhibition of certain kinases is linked to cardiotoxicity.[8] This analysis helps to forecast the potential safety profile of the metabolite.
-
Experimental Validation Plan: The ultimate test of any in silico prediction is experimental validation. The highest-priority targets should be tested in vitro.
-
Biochemical Assays: The most direct validation is to test the inhibitory activity of synthesized this compound against the purified recombinant forms of the predicted kinase targets. An IC50 value can be determined to quantify its potency.
-
Cell-Based Assays: If a predicted target is confirmed in a biochemical assay, its relevance can be tested in cell-based models. For example, one could assess the phosphorylation of a known substrate of the target kinase in cells treated with the metabolite.
-
Conclusion
The metabolic transformation of a drug can significantly alter its pharmacological profile. For a multi-targeted kinase inhibitor like Dasatinib, predicting the kinase affinity of its major metabolites is a crucial component of a thorough drug development and safety assessment program. The multi-modal in silico workflow detailed in this guide—combining molecular docking, pharmacophore screening, and machine learning—provides a robust and scientifically grounded strategy for identifying and prioritizing the likely kinase targets of this compound. By leveraging the consensus of these orthogonal computational techniques, researchers can generate high-confidence hypotheses, enabling a more focused and efficient approach to experimental validation and ultimately leading to a deeper understanding of Dasatinib's complete biological activity.
References
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). Vertex AI Search.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
- What is the mechanism of Dasatinib?. (2024).
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
- Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023).
- Feasibility of Using Molecular Docking-Based Virtual Screening for Searching Dual Target Kinase Inhibitors. (n.d.).
- Dasatinib: MedlinePlus Drug Inform
- Prediction of kinase inhibitors binding modes with machine learning and reduced descriptor sets. (n.d.). Semantic Scholar. [Link]
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. [Link]
- Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025).
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. [Link]
- Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. (n.d.). PubMed Central. [Link]
- Using explainable machine learning to uncover the kinase–substrate interaction landscape. (n.d.).
- KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. (n.d.). Oxford Academic. [Link]
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. (2025). Biomacromolecular Journal. [Link]
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]
- Pharmacophore-Driven Kinase Profiling: Application to the PKIS2 Chemogenomic D
- The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor das
- In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
- Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase profiling. [Link]
- Identified kinase targets of dasatinib, nilotinib and imatinib. (n.d.).
- Kinase Similarity Assessment Pipeline for Off-Target Prediction. (2022).
- 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (n.d.). PMC - NIH. [Link]
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. [Link]
- Kinase and kinase inhibitor database. (n.d.).
- Dasatinib | C22H26ClN7O2S | CID 3062316. (n.d.). PubChem - NIH. [Link]
- Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). AACR Journals. [Link]
- Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. (n.d.). PMC - NIH. [Link]
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv. [Link]
- Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020). PMC - NIH. [Link]
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). LinkedIn. [Link]
- Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. (2023). NIH. [Link]
- Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. (n.d.). MDPI. [Link]
- High quality, small molecule-activity datasets for kinase research. (2016). PMC - NIH. [Link]
- Population Pharmacokinetics of Dasatinib in Healthy Subjects. (2024). MDPI. [Link]
- In silico simulations indicate that off-target inhibition of... (n.d.).
- Dasatinib Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC - NIH. [Link]
- The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor das
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. pediatriconcall.com [pediatriconcall.com]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinase Similarity Assessment Pipeline for Off-Target Prediction [Article v1.0] | Living Journal of Computational Molecular Science [livecomsjournal.org]
- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 12. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors [bmmj.org]
- 17. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 23. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Prediction of kinase inhibitors binding modes with machine learning and reduced descriptor sets | Semantic Scholar [semanticscholar.org]
- 25. Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2'-Deschloro-2'-hydroxy Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 2'-Deschloro-2'-hydroxy Dasatinib, a significant analogue of the potent tyrosine kinase inhibitor, Dasatinib. Understanding the solubility of this compound is critical for its preclinical and clinical development, impacting everything from in vitro assay design to formulation strategies for optimal bioavailability. This document offers a detailed exploration of its solubility profile, methodologies for its determination, and expert insights into the underlying chemical principles.
Introduction: The Significance of Solubility in Drug Development
In the realm of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the therapeutic potential of an active pharmaceutical ingredient (API). For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream. Poor solubility can lead to low bioavailability, high inter-individual variability, and ultimately, therapeutic failure.
This compound, an analogue of the FDA-approved drug Dasatinib (Sprycel®), presents its own unique set of physicochemical properties.[1][2] While Dasatinib itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability, it is crucial to experimentally determine the solubility profile of its analogues to guide further development.[3] This guide will delve into the known solubility of the parent compound, Dasatinib, to provide a foundational understanding and then present a robust framework for characterizing the solubility of this compound.
Understanding the Physicochemical Landscape: A Comparative Look at Dasatinib
While specific solubility data for this compound is not extensively published, we can infer potential solubility behavior by examining its parent compound, Dasatinib. Dasatinib's solubility is notably pH-dependent, a characteristic that significantly influences its absorption in the gastrointestinal tract.[3][4][5] Co-administration of acid-reducing agents, such as proton pump inhibitors, has been shown to decrease Dasatinib's absorption, highlighting the critical role of gastric pH.[5][6]
The structural modifications in this compound—the replacement of a chloro group with a hydroxyl group on the phenyl ring—can be expected to alter its physicochemical properties, including its pKa and lipophilicity, which in turn will influence its solubility in various media. The introduction of a hydroxyl group may increase its polarity and potential for hydrogen bonding, which could lead to enhanced aqueous solubility compared to Dasatinib. However, the overall effect will also depend on the interplay of other molecular features.
Solubility Profile of Dasatinib: A Reference Point
To establish a baseline for understanding the potential solubility of this compound, the following table summarizes the known solubility of Dasatinib in various solvents. This data is essential for designing appropriate experimental conditions for the analogue.
| Solvent/Medium | Approximate Solubility of Dasatinib | Reference |
| Dimethyl Sulfoxide (DMSO) | ~14.3 - 200 mg/mL | [7][8][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [7][8] |
| Ethanol | 3.4 mg/mL | [3] |
| Water | Very poorly soluble (estimated to be about 10 μM) | [9] |
| Aqueous Buffers (pH dependent) | Sparingly soluble | [7][8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] |
Note: The wide range in reported DMSO solubility may be due to different experimental conditions and measurement techniques.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data for this compound, a robust and well-controlled experimental approach is necessary. The following protocol outlines the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility.
Materials and Reagents
-
This compound (solid powder)
-
A range of solvents and buffers (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, relevant biorelevant media like FaSSIF and FeSSIF, and organic solvents like DMSO and ethanol)
-
Vials with screw caps
-
Calibrated analytical balance
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated analytical method for the quantification of this compound
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is achieved and undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent or buffer to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled orbital shaker or rotator. The temperature should be maintained at a physiologically relevant value, such as 37°C, or a standard laboratory temperature of 25°C.
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the precise concentration of dissolved this compound.
-
The concentration obtained represents the thermodynamic solubility of the compound in the tested solvent or buffer at the specified temperature.
-
Causality and Self-Validation in Experimental Design
The described protocol incorporates several self-validating principles to ensure the generation of trustworthy and accurate data:
-
Use of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, a fundamental requirement for determining thermodynamic solubility.
-
Equilibration Time: A sufficient equilibration time is critical. Preliminary experiments can be conducted to determine the time required to reach a plateau in solubility, thus validating the chosen incubation period.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is essential as solubility is a temperature-dependent property.
-
Validated Analytical Method: The use of a specific, sensitive, and linear HPLC method for quantification ensures that the measured concentration is accurate and reliable. The validation of the analytical method itself provides a layer of confidence in the final solubility data.
Conclusion and Future Directions
While the solubility of this compound has not been extensively documented, a systematic and rigorous experimental approach, as outlined in this guide, will provide the necessary data to inform its development pathway. The solubility profile of its parent compound, Dasatinib, serves as a valuable reference point, suggesting that pH is likely to be a critical factor influencing the solubility of this analogue.
For drug development professionals, the determination of the solubility of this compound in various aqueous and biorelevant media is a crucial first step. This data will be instrumental in guiding formulation development, predicting in vivo performance, and ultimately, unlocking the full therapeutic potential of this promising compound. Further studies to investigate the solid-state properties, such as polymorphism and crystallinity, are also recommended as these can significantly impact solubility and dissolution rates.
References
- U.S. Food and Drug Administration. (2006). Chemistry Review(s) - accessdata.fda.gov.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.
- ResearchGate. (n.d.). In vitro dissolutions Intrinsic dissolution profiles of dasatinib...
- Budha, N. R., Frymoyer, A., Smelick, G. S., Jin, J. Y., & Yago, M. R. (2012). Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans. Clinical Pharmacology & Therapeutics, 92(2), 203–204.[5]
- Diva-portal.org. (2024). Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform.
- Egorin, M. J., Shah, D. D., Christner, S. M., Chen, Y., & Sparreboom, A. (2009). Phase I study of the effect of gastric acid pH modulators on the bioavailability of oral dasatinib in healthy subjects. Cancer Chemotherapy and Pharmacology, 64(5), 977–985.[6]
- Al-kassas, R., Al-Ghuwainem, A., & Al-Shehri, S. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics, 16(6), 794.
- Singhvi, G., & Singh, M. (2011). In-vitro drug release characterization models. International Journal of Pharmaceutical Studies and Research, 2(1), 77-84.
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9.
- Polkovnichenko, V. (2025). Development/Adaptation of the analytical method suitable for determination of kinase inhibitors (tyrosine-kinase, MEK-kinase and RAF-kinase) (Master's thesis, Masaryk University, Brno, Czech Republic).
- Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof.
- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
- Neuroquantology. (2022). An approach to improve the dissolution profile and solubility of dasatinib by solid dispersion using Soluplus and polaxomer.
- PubChem. (n.d.). Dasatinib.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of the effect of gastric acid pH modulators on the bioavailability of oral dasatinib in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Dasatinib | Cell Signaling Technology [cellsignal.com]
A Theoretical and Experimental Framework for Elucidating the Mechanism of Action of 2'-Deschloro-2'-hydroxy Dasatinib
Senior Application Scientist Viewpoint
Abstract
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) with potent, multi-targeted activity, primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical efficacy stems from the potent inhibition of the BCR-ABL fusion protein and other kinases such as the SRC family, c-KIT, and PDGFRβ.[3] Like many xenobiotics, Dasatinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, resulting in numerous metabolites.[4][5] While studies have suggested that the primary metabolites do not significantly contribute to the overall in vivo activity, a rigorous, mechanistic evaluation of individual metabolic products is essential for a complete understanding of the drug's disposition and potential for altered efficacy or off-target effects. This guide presents a theoretical mechanism of action for a specific, structurally modified metabolite, 2'-Deschloro-2'-hydroxy Dasatinib, and outlines a comprehensive experimental framework to validate this hypothesis. We will explore the potential impact of bioactivation on kinase binding affinity and propose a self-validating workflow for researchers in drug development to systematically characterize such metabolites.
The Established Landscape: Dasatinib's Core Mechanism
A Multi-Targeted Kinase Inhibitor
Dasatinib's success is rooted in its ability to inhibit a spectrum of tyrosine kinases that drive oncogenesis.[6] Its primary target is the constitutively active BCR-ABL kinase, the hallmark of Ph+ leukemias.[3] Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the ABL kinase domain, Dasatinib effectively binds to both the active and inactive conformations, granting it efficacy against many imatinib-resistant mutations.[3][7]
Beyond BCR-ABL, Dasatinib demonstrates potent inhibitory activity against several other critical kinases:
-
SRC Family Kinases (SFKs): Including SRC, LCK, FYN, and YES, which are key transducers of signals related to cell proliferation, differentiation, motility, and adhesion.[8][9][10]
-
c-KIT: A receptor tyrosine kinase whose dysregulation is implicated in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[11][12][13]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is crucial for cell growth and angiogenesis; its aberrant activation is a factor in numerous cancers.[14][15][16]
-
Ephrin Receptor A2 (EPHA2): An ephrin receptor involved in developmental processes that is also implicated in cancer cell migration and invasion.[17][18][19]
This broad-spectrum activity contributes to its overall anti-cancer properties.[1]
Impact on Downstream Signaling
By inhibiting these upstream kinases, Dasatinib effectively shuts down multiple pro-survival and proliferative signaling cascades. The binding of Dasatinib to the ATP-binding site of these kinases blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis in malignant cells.[3] Key pathways affected include the RAS/MAPK and PI3K/AKT/mTOR pathways, which are central regulators of the cell cycle and survival.[20][21][22][23]
The Metabolic Fate of Dasatinib
Upon oral administration, Dasatinib is extensively metabolized, primarily by the liver enzyme CYP3A4.[4][24] This process generates several circulating metabolites, including hydroxylated products (M20, M24), an N-dealkylated metabolite (M4), and an N-oxide (M5).[5][25] While the N-dealkylated metabolite (M4) shows antiproliferative activity similar to the parent drug in vitro, its systemic exposure is low, representing only about 5% of the Dasatinib AUC.[24] Overall, current literature suggests that these identified metabolites are not expected to contribute significantly to the in vivo pharmacological activity.[5][25] This guide focuses on a hypothetical metabolite, this compound, to model how structural changes from metabolism could theoretically alter its biological activity.
Theoretical Mechanism of Action: this compound
Structural Alterations and Binding Hypothesis
The proposed structure of this compound involves two key modifications to the 2-chloro-6-methylphenyl ring of the parent molecule:
-
Dechlorination: Removal of the chlorine atom.
-
Hydroxylation: Addition of a hydroxyl (-OH) group, likely at the same position.
These changes would fundamentally alter the steric and electronic properties of this moiety, which is critical for docking into the ATP-binding pocket of target kinases.
Hypothesis: The substitution of a bulky, hydrophobic chlorine atom with a smaller, polar hydroxyl group in this compound is predicted to alter its kinase inhibition profile. We hypothesize a potential reduction in potency against BCR-ABL and SRC family kinases due to the loss of favorable hydrophobic interactions, which may or may not be compensated by the formation of new hydrogen bonds via the hydroxyl group. This could lead to a lower overall efficacy or a shifted kinase selectivity profile.
-
Loss of Hydrophobic Interaction: The chlorine atom on Dasatinib occupies a hydrophobic pocket within the ABL kinase domain. Its removal would eliminate this key interaction, potentially increasing the dissociation constant (weakening the binding affinity) of the metabolite.
-
Gain of Hydrogen Bonding Potential: The newly introduced hydroxyl group can act as both a hydrogen bond donor and acceptor. This creates the possibility of forming new, stabilizing interactions with amino acid residues (e.g., serine, threonine, or backbone carbonyls) within the ATP-binding site that were not possible with the parent compound. The net effect on binding affinity will depend on whether these new polar interactions can sufficiently compensate for the loss of the original hydrophobic ones.
An Experimental Framework for Validation
To transition from a theoretical construct to empirical evidence, a multi-phased, self-validating experimental workflow is required. This framework is designed to systematically assess the biochemical and cellular activity of this compound.
Phase 1: In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory potency (IC50) of the metabolite against its presumed kinase targets.
Protocol: In Vitro Kinase Activity Assay (LanthaScreen™ Example)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and parent Dasatinib (as a positive control) in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) of each compound in kinase reaction buffer.
-
Prepare a solution of recombinant kinase (e.g., ABL1, SRC) and the appropriate fluorescently-labeled substrate peptide in kinase buffer.
-
Prepare an ATP solution at 2x the final desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each compound dilution.
-
Add 5 µL of the kinase/substrate mix to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a terbium-labeled anti-phosphopeptide antibody (detection solution) to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the emission ratio and plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Phase 2: Cellular Activity Assessment
Objective: To determine if the biochemical potency translates to anti-proliferative and pro-apoptotic effects in a relevant cancer cell line.
Protocol: MTT Cell Proliferation Assay [26][27][28]
-
Cell Seeding:
-
Culture K562 cells (a Ph+ CML cell line) in appropriate media.
-
Seed 5,000 cells/well in 90 µL of media into a 96-well plate. Incubate overnight to allow cells to settle.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and parent Dasatinib in culture media.
-
Add 10 µL of each dilution to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a sealed container to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot percent growth inhibition versus log concentration and calculate the GI50 value.
-
Phase 3: Target Engagement and Downstream Signaling
Objective: To confirm that the metabolite engages its intended targets within the cell and inhibits downstream signaling pathways.
Protocol: Western Blot for Phospho-Protein Analysis [29][30]
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the GI50 concentration of this compound, parent Dasatinib, and vehicle control for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails . Keep samples on ice at all times.[29]
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
-
Membrane Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-BCR-ABL, phospho-SRC, and a downstream target like phospho-STAT5.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Data Interpretation and Summary
The results from this framework will provide a clear, multi-layered view of the metabolite's activity.
| Parameter | Parent Dasatinib (Expected) | This compound (Hypothetical Outcome A) | This compound (Hypothetical Outcome B) |
| BCR-ABL IC50 | Low nM | Moderate nM (e.g., 10-50x higher) | Low nM (Comparable to parent) |
| SRC Family IC50 | Low nM | High nM / µM (Significantly higher) | Moderate nM (Higher than parent) |
| Cellular GI50 (K562) | Low nM | Moderate-High nM | Low-Moderate nM |
| p-BCR-ABL Signal | Strongly Decreased | Moderately Decreased | Strongly Decreased |
| p-SRC Signal | Strongly Decreased | Minimally Decreased | Moderately Decreased |
| Interpretation | Potent, multi-targeted inhibitor | Reduced overall potency, loss of SRC activity | Retained potency, potentially altered selectivity |
Hypothetical Outcome A would suggest that the structural modifications significantly impair kinase binding, validating the hypothesis that the metabolite has minimal pharmacological contribution. Hypothetical Outcome B would be more compelling, suggesting that while the binding mode is altered, significant inhibitory activity is retained, possibly with a shifted selectivity profile. This could warrant further investigation into its potential contribution to the overall therapeutic or toxicity profile of Dasatinib.
This rigorous, hypothesis-driven approach, combining biochemical and cellular assays, provides the necessary framework for drug development professionals to thoroughly characterize the biological activity of drug metabolites, moving beyond assumption to empirical validation.
References
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). Vertex AI Search.
- What is the mechanism of Dasatinib? - Patsnap Synapse. (2024).
- Das
- C-KIT signaling in cancer tre
- Roles of PDGF/PDGFR signaling in various organs - PMC - PubMed Central - NIH. (n.d.).
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Metabolism and disposition of dasatinib after oral administration to humans - PubMed. (2008). PubMed.
- Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. (2021). Bosnian Journal of Basic Medical Sciences.
- Kinases of the Src family: structure and functions - PubMed. (n.d.). PubMed.
- Molecular pathways: BCR-ABL - PubMed. (2012). PubMed.
- Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. (n.d.). PLOS One.
- Dasatinib: Mechanism of action and Safety - ChemicalBook. (2024). ChemicalBook.
- Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC - NIH. (n.d.).
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib. (2021). Frontiers in Pharmacology.
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
- Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed. (2022). PubMed.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (n.d.).
- Metabolism and Disposition of Dasatinib after Oral Administration to Humans. (2008). Drug Metabolism and Disposition.
- Platelet-derived Growth Factor (PDGF) Family. (n.d.). Sino Biological.
- Src family | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Src family kinase - Wikipedia. (n.d.). Wikipedia.
- Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. (n.d.).
- Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (n.d.).
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - NIH. (2022).
- Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC - NIH. (n.d.).
- Western blot for phosphoryl
- Tips for detecting phosphoproteins by western blot | Proteintech Group. (n.d.). Proteintech.
- Pan/Phospho Analysis For Western Blot Normalization - Protocols.io. (2017). Protocols.io.
- Pan/Phospho Analysis for Western Blot Normalization - LI-COR. (n.d.). LI-COR Biosciences.
- ephrin-A2 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Roles of PDGF/PDGFR signaling in various organs. (2025). The Korean Journal of Physiology & Pharmacology.
- Application Notes and Protocols for Performing a Cell Proliferation Assay with AMD3465 - Benchchem. (n.d.). BenchChem.
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- MTT assay protocol | Abcam. (n.d.). Abcam.
- EPH receptor A2 - Wikipedia. (n.d.). Wikipedia.
Sources
- 1. youtube.com [youtube.com]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinases of the Src family: structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Src family kinase - Wikipedia [en.wikipedia.org]
- 11. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 13. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 17. pediatriconcall.com [pediatriconcall.com]
- 18. scbt.com [scbt.com]
- 19. EPH receptor A2 - Wikipedia [en.wikipedia.org]
- 20. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 25. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. atcc.org [atcc.org]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 31. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 32. licorbio.com [licorbio.com]
The Emergence of a Novel Dasatinib Analogue: A Technical Guide to 2'-Deschloro-2'-hydroxy Dasatinib
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] Its clinical success has spurred extensive research into its metabolic fate, potential impurities, and the synthesis of novel derivatives to enhance its therapeutic profile. This technical guide focuses on a specific, lesser-known analogue: 2'-Deschloro-2'-hydroxy Dasatinib. While not a major reported metabolite or impurity, its structure presents intriguing questions regarding its origin, potential biological activity, and synthesis. This document provides a comprehensive overview of the plausible origins of this compound—as a metabolic byproduct, a process impurity, or a purposefully synthesized derivative. We will delve into detailed, field-proven methodologies for its chemical synthesis, isolation, and structural characterization, offering valuable insights for researchers in medicinal chemistry, drug metabolism, and pharmaceutical development.
Introduction to Dasatinib and the Significance of its Analogues
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably BCR-ABL, the fusion protein driving CML.[3][4] The drug undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to a variety of metabolites.[1][2][5][6] The study of these metabolites and other related compounds, such as manufacturing impurities and synthetic derivatives, is critical for several reasons:
-
Understanding the Complete Pharmacokinetic Profile: Minor metabolites can contribute to the overall efficacy or toxicity profile of a drug.
-
Ensuring Pharmaceutical Quality and Safety: The identification and control of impurities in the active pharmaceutical ingredient (API) are mandated by regulatory agencies to ensure patient safety.[7][8]
-
Discovering Novel Therapeutic Agents: The synthesis of derivatives can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.[9]
This compound, with its distinct substitution on the N-phenyl ring (a hydroxyl group in place of the chlorine atom at the 2' position), represents a compelling case study for exploring these aspects of drug development.
Potential Origins of this compound
The discovery of this compound could arise from three primary pathways: metabolic transformation, as a process-related impurity during manufacturing, or through intentional chemical synthesis.
Metabolic Formation: A Plausible but Undocumented Pathway
Dasatinib is known to be metabolized via several routes, including hydroxylation.[2][5][6] While the primary hydroxylated metabolites are reported to be M20 and M24 (hydroxymethyl dasatinib), the possibility of direct hydroxylation on the 2'-chloro-6-methylphenyl ring, followed by dechlorination, or a direct hydroxylation of a deschloro-dasatinib precursor, cannot be entirely ruled out.
Hypothetical Metabolic Pathway
Caption: Impurity formation during Dasatinib synthesis.
Deliberate Synthesis: A Quest for Novel Analogues
The most direct path to obtaining this compound is through intentional chemical synthesis. [9]This allows for the production of the pure compound for analytical standard generation, biological testing, and further research. The synthesis would logically follow established routes for Dasatinib, substituting the chlorinated aniline with its hydroxylated counterpart.
Proposed Synthesis of this compound
The following is a detailed, multi-step synthetic protocol based on established methods for Dasatinib synthesis. [10][11][12][13]
Materials and Reagents
-
2-amino-6-methylphenol
-
Ethyl 2-chloroacetoacetate
-
Thiocyanatoacetic acid ethyl ester
-
Sodium ethoxide
-
Thionyl chloride
-
6-chloro-2-methylpyrimidin-4-amine
-
1-(2-hydroxyethyl)piperazine
-
Sodium hydride
-
Appropriate solvents (Ethanol, Dichloromethane, Tetrahydrofuran, Dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Ethyl 2-amino-N-(2-hydroxy-6-methylphenyl)thiazole-5-carboxylate
-
To a solution of 2-amino-6-methylphenol in ethanol, add ethyl 2-chloroacetoacetate and thiocyanatoacetic acid ethyl ester.
-
Add sodium ethoxide portion-wise at room temperature and stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thiazole intermediate.
Step 2: Synthesis of 2-amino-N-(2-hydroxy-6-methylphenyl)thiazole-5-carboxylic acid
-
Hydrolyze the ester obtained in Step 1 using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Synthesis of N-(2-hydroxy-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
Activate the carboxylic acid from Step 2 by treating it with thionyl chloride or a similar chlorinating agent in dichloromethane to form the acid chloride.
-
In a separate flask, prepare a solution of 6-chloro-2-methylpyrimidin-4-amine in tetrahydrofuran.
-
Slowly add the freshly prepared acid chloride solution to the pyrimidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract the product.
-
Purify the crude product via column chromatography.
Step 4: Synthesis of this compound
-
To a solution of the intermediate from Step 3 in dioxane, add 1-(2-hydroxyethyl)piperazine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product.
-
Purify the final compound by column chromatography or recrystallization to obtain this compound.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Structural Characterization and Analytical Methods
The definitive identification and characterization of this compound, whether isolated as a metabolite, impurity, or synthesized product, require a suite of modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for the separation and quantification of this compound from Dasatinib and other related substances. [14][15][16][17][18] Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 310 nm) |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. The expected accurate mass for this compound (C₂₂H₂₇N₇O₃S) is 469.1896. [19]Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized compound. Key expected signals would include:
-
The absence of a signal in the aromatic region corresponding to the chlorinated phenyl ring of Dasatinib.
-
The appearance of a signal corresponding to a hydroxyl group on the phenyl ring.
-
Characteristic shifts in the signals of the aromatic protons of the N-phenyl ring due to the electronic effect of the hydroxyl group.
Conclusion and Future Perspectives
This compound represents an intriguing analogue of a clinically vital anti-cancer agent. While its natural occurrence as a metabolite or impurity remains to be definitively established in the public domain, its targeted synthesis is readily achievable through established chemical methodologies. The availability of a pure analytical standard of this compound is paramount for its confident identification in biological matrices or pharmaceutical batches.
Further investigation into the biological activity of this compound is warranted. Its structural similarity to Dasatinib suggests it may retain inhibitory activity against key oncogenic kinases. Such studies could reveal if this analogue possesses a differentiated efficacy or safety profile, potentially opening new avenues for therapeutic development. This technical guide provides the foundational knowledge for researchers to embark on the synthesis, characterization, and further exploration of this novel Dasatinib derivative.
References
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- Christopher, L. J., Cui, D., Wu, C., Luo, R., Manning, J. A., Bonacorsi, S. J., ... & Iyer, R. A. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364.
- Larson, R. A., Yin, O. Q. P., & Rosti, G. (2019). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 10, 1569.
- Christopher, L. J., Cui, D., Wu, C., Luo, R., Manning, J. A., Bonacorsi, S. J., ... & Iyer, R. A. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Drug Metabolism and Disposition, 36(7), 1357-1364.
- Li, J., Li, W., & An, L. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250.
- Rao, D. D., Chakravarthy, I. E., & Kumar, A. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, bmad043.
- Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2018). Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. European Journal of Medicinal Chemistry, 146, 50-61.
- Impurity Profiling and Method Validation of Drug Substances. (n.d.). ProQuest.
- Chemical structure of Dasatinib and its six impurities. (n.d.). ResearchGate.
- Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography-photodiode array detection. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Analytical Methods For Determination Of Different Members Of FDA approved Tyrosine Kinase Inhibitors Like Dasatinib, Lapatinib, Imatinib, Sorafenib, Nintedanib, Sunitinib And Pazopanib: A Review. (2021). ResearchGate.
- HPLC method for the determination of Dasatinib. (n.d.). ResearchGate.
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. (2015). International Journal of Science and Research (IJSR), 4(11), 1845-1851.
- Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2018). Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. Bioorganic & Medicinal Chemistry Letters, 28(4), 685-690.
- Suresh, G., Nadh, R. V., Srinivasu, N., & Yennity, D. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Synthetic Communications, 47(15), 1431-1437.
- Dasatinib Impurities. (n.d.). SynZeal.
- Chokshi, H., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology, 15(2), 152-162.
- Synthesis process of dasatinib and intermediate thereof. (2013). Google Patents.
- Suresh, G., Nadh, R. V., Srinivasu, N., & Yennity, D. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org.
- Dasatinib synthesis process and an intermediate thereof. (2016). Google Patents.
- Brave, M., et al. (2014). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Journal of Cancer Research and Clinical Oncology, 140(4), 545-557.
- Das, J., et al. (2008). Discovery of the Multi-Kinase Inhibitor Dasatinib (SPRYCEL®) for the Treatment of Philadelphia Chromosome Positive Leukemias. MARM-ACS.
- 2-Deschloro-2-Hydroxy Dasatinib. (n.d.). Veeprho.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marmacs.org [marmacs.org]
- 5. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Impurity Profiling and Method Validation of Drug Substances - ProQuest [proquest.com]
- 9. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google Patents [patents.google.com]
- 13. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
- 19. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
2'-Deschloro-2'-hydroxy Dasatinib literature review
An In-Depth Technical Guide to 2'-Deschloro-2'-hydroxy Dasatinib
Foreword
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its efficacy stems from its ability to potently inhibit the BCR-ABL fusion protein and the Src family of kinases, key drivers of these malignancies.[3][4][5] The journey of any successful therapeutic agent, however, extends beyond the parent molecule. It involves a deep understanding of its metabolites, manufacturing impurities, and synthetic analogs. These related compounds are critical to defining the drug's overall pharmacological profile, ensuring its safety and quality, and potentially discovering new therapeutic leads.
This technical guide focuses on one such molecule: This compound . This compound, where the characteristic 2'-chloro substituent on the phenyl ring of Dasatinib is replaced by a hydroxyl group, represents an important analog for study. Whether viewed as a potential metabolite, a process-related impurity, or a novel synthetic derivative, its characterization is paramount for researchers, drug developers, and quality control scientists. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization methodologies, and inferred biological significance, grounded in the extensive research surrounding the Dasatinib scaffold.
Molecular Profile and Chemical Identity
This compound is a structural analog of Dasatinib. Its core structure retains the aminothiazole carboxamide and the (hydroxyethyl)piperazinyl-pyrimidine moieties, which are crucial for kinase binding. The key modification lies on the N-phenyl ring, featuring a hydroxyl group at the 2' position instead of a chlorine atom.[6][7]
Key Chemical Data
A summary of the essential chemical identifiers for this compound is presented below.
| Property | Value | Source(s) |
| Analyte Name | This compound | [6][8] |
| CAS Number | 1159977-25-9 | [6][7][8] |
| Molecular Formula | C₂₂H₂₇N₇O₃S | [6][8] |
| Molecular Weight | 469.56 g/mol | [6][8] |
| Accurate Mass | 469.1896 | [6] |
| IUPAC Name | N-(2-Hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [7][8] |
| SMILES | Cc1nc(Nc2ncc(s2)C(=O)Nc3c(C)cccc3O)cc(n1)N4CCN(CCO)CC4 | [6] |
Synthesis and Structural Elucidation
While specific literature detailing the dedicated synthesis of this compound is not prevalent, a logical synthetic pathway can be extrapolated from the numerous established routes for Dasatinib and its derivatives.[9][10][11] The core strategy involves the final amide coupling between the thiazole carboxylic acid backbone and the appropriate aniline derivative.
Proposed Synthetic Workflow
The synthesis would logically replace the standard reactant, 2-chloro-6-methylaniline, with 2-amino-3-methylphenol (or 2-hydroxy-6-methylaniline). The final step involves an amidation reaction to form the target molecule.
Caption: Proposed synthesis workflow for this compound.
This process highlights a modular approach common in medicinal chemistry, allowing for the generation of diverse analogs by simply substituting one of the key building blocks.[12]
Analytical Characterization Methodologies
Rigorous analytical techniques are essential for the identification, quantification, and quality control of Dasatinib-related compounds.
2.2.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse method for analyzing Dasatinib and its impurities.[13] A typical method employs a C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile.[14][15][16]
Protocol: Representative RP-HPLC Method for Purity Analysis
-
Column: Inertsil ODS-3V or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: Prepare a phosphate buffer (e.g., pH 5.8) and mix with acetonitrile (90:10 v/v).[13]
-
Mobile Phase B: Acetonitrile and water (90:10 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 320 nm, which is near the λmax of the Dasatinib chromophore.[13][17]
-
Column Temperature: 25°C.[13]
-
Injection Volume: 10 µL.[13]
-
Gradient Program: A gradient elution is typically used to effectively separate the parent drug from more or less polar impurities. The program would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific quantification, particularly in biological matrices like plasma, LC-MS/MS is the gold standard.[18][19] The method combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.
Protocol: Bioanalytical LC-MS/MS Assay
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from plasma proteins and other matrix components.[18][20]
-
Chromatography: Use a suitable analytical column (e.g., Luna phenyl-hexyl) with an isocratic or gradient elution to achieve chromatographic separation.[18]
-
Ionization: Employ positive ion electrospray ionization (ESI+), as the nitrogen atoms in the molecule are readily protonated.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound (expected m/z ≈ 470.19) as the precursor ion in the first quadrupole. In the second quadrupole (collision cell), the precursor ion is fragmented, and a specific, stable product ion is monitored in the third quadrupole. This highly specific transition ensures accurate quantification even at very low concentrations.
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate results. The assay is validated for linearity, precision, accuracy, and stability over the desired concentration range (e.g., 1.00–1000 ng/mL).[18]
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the unambiguous structural confirmation of novel compounds, degradation products, or impurities.[15] Both ¹H and ¹³C NMR would be required to confirm the identity of this compound. Key expected features in the ¹H NMR spectrum would include the disappearance of signals in the aromatic region corresponding to the chloro-substituted phenyl ring of Dasatinib and the appearance of new signals consistent with a hydroxy-substituted phenyl ring, including a characteristic phenolic -OH proton signal.[17]
Pharmacological and Biological Context
The biological activity and metabolic fate of this compound are best understood by examining the well-established pharmacology of its parent drug.
Role in Dasatinib Metabolism
Dasatinib undergoes extensive metabolism in humans, primarily mediated by Cytochrome P450 3A4 (CYP3A4).[1][21][22] Major metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation.[1][23][24] Specifically, hydroxylation of the 2-chloro-6-methylphenyl ring is a known route of metabolism for Dasatinib, leading to metabolites M20 and M24.[21][22][23] The formation of these hydroxylated metabolites underscores the biochemical plausibility of this compound existing as a metabolite of a corresponding deschloro-Dasatinib analog or being formed through a similar enzymatic process. The study of such analogs is crucial, as they can sometimes lead to the formation of reactive intermediates, such as quinone-imines, which have implications for drug safety and potential hepatotoxicity.[22][25][26]
Caption: Major metabolic pathways of Dasatinib.
Inferred Mechanism of Action and Biological Activity
Dasatinib functions by binding to the ATP-binding pocket of kinases, inhibiting their catalytic activity.[3] It is a multi-targeted inhibitor effective against BCR-ABL, Src family kinases (SRC, LCK, YES, FYN), c-KIT, EphA2, and PDGFR-β.[3][27] Given the structural conservation of the core pharmacophore in this compound, it is highly probable that it acts via the same mechanism.
The replacement of a chloro group with a hydroxyl group can, however, significantly impact binding affinity and selectivity. The chloro group is hydrophobic and electron-withdrawing, while the hydroxyl group is smaller, polar, and can act as both a hydrogen bond donor and acceptor. These differences could alter the compound's interaction with amino acid residues in the kinase domain, potentially leading to a different potency and selectivity profile compared to the parent drug. Numerous studies on other Dasatinib analogs have shown that even small modifications can lead to significant changes in kinase inhibition profiles and cellular activity.[3][12][28]
Caption: Inhibition of the BCR-ABL pathway by Dasatinib and its analogs.
Comparative Activity of Dasatinib Analogs
While specific IC₅₀ data for this compound is not available in the reviewed literature, examining related analogs provides valuable context for its potential activity.
| Compound/Analog | Target Kinase(s) | Reported IC₅₀ | Key Finding | Source |
| Dasatinib (Parent) | Src, Abl | <0.37 nM, <0.78 nM | Potent, non-selective inhibition of Abl and Src. | [3] |
| Dasatinib-L-arginine | Csk, Src, Abl | 4.4 nM, <0.25 nM, <0.45 nM | Increased potency compared to parent drug. | [3][28] |
| Compound 15a (Triazole) | KG1a cells | 0.14 µM | ~64-fold more potent than Dasatinib against leukemia progenitor cells. | |
| Compound 24a (Oxadiazole) | KG1a cells | 0.05 µM | ~180-fold more potent than Dasatinib against leukemia progenitor cells. | |
| Compound 3j | DDR1, DDR2 | 2.26 nM, 7.04 nM | Significantly better inhibitory potency against DDRs than Dasatinib. | [12] |
This data illustrates that modifications to the Dasatinib scaffold can dramatically modulate potency and selectivity, highlighting the importance of synthesizing and evaluating novel analogs like this compound.
Conclusion and Future Directions
This compound stands as a molecule of significant interest within the chemical space surrounding Dasatinib. As a potential impurity, its detection and quantification are vital for ensuring the quality and safety of the active pharmaceutical ingredient. As a potential metabolite, its study could provide deeper insights into the biotransformation and safety profile of Dasatinib-like compounds. Finally, as a novel analog, it holds therapeutic potential that warrants exploration.
The path forward is clear. A dedicated research program should be undertaken to:
-
Develop and validate a specific synthesis for this compound to produce a high-purity reference standard.
-
Perform comprehensive structural elucidation using NMR, MS, and IR spectroscopy.
-
Conduct in vitro kinase screening assays to determine its IC₅₀ values against a panel of relevant kinases (e.g., BCR-ABL, Src family) and compare its potency and selectivity to Dasatinib.
-
Evaluate its antiproliferative activity in relevant cancer cell lines (e.g., K562, BV-173).
-
Investigate its metabolic stability and potential to form reactive metabolites in human liver microsomes.
By systematically addressing these points, the scientific community can fully characterize this compound, clarifying its role and unlocking any potential it may hold as a therapeutic agent or a tool for further research.
References
- Klutchko, S. D., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(3), 231-242. [Link]
- Thorn, C. F., Zabuawala, T., et al. (2021). Dasatinib Pathway, Pharmacokinetics. PharmGKB. [Link]
- Christopher, L. J., Cui, D., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
- Lévêque, D., Becker, G., et al. (2020). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 11, 589. [Link]
- Wang, Y., et al. (2018). Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. Bioorganic & Medicinal Chemistry Letters, 28(2), 196-201. [Link]
- Christopher, L. J., et al. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Drug Metabolism and Disposition. [Link]
- Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. [Link]
- Li, X., et al. (2009). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. [Link]
- Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]
- Liu, Y., et al. (2017). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical Biology & Drug Design, 89(3), 438-444. [Link]
- Klutchko, S. D., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(3), 231-242. [Link]
- Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(6), 1632-1639. [Link]
- Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- André, A., et al. (2015). Improved Angiostatic Activity of Dasatinib by Modulation with Hydrophobic Chains. ACS Medicinal Chemistry Letters, 6(2), 159-163. [Link]
- Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]
- Veeprho. (n.d.).
- Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. [Link]
- Justia Patents. (2013).
- Rao, P. S., & Kumar, Y. R. (2017). Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 8(4), 1664-1668. [Link]
- Reddy, G. J., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- National Center for Biotechnology Information. (n.d.). Dasatinib.
- Med Vids. (2025). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
- Kumar, V. S., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 61(6), 564-574. [Link]
- Suneetha, A., & Rao, G. D. (2013). DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry, 3(3), 661-665. [Link]
- U.S. Food and Drug Administration. (2006). Pharmacology Review(s) for NDA 21-986 and 22-072.
- Al-Hadiya, B. H. (2016). Dasatinib.
- Google Patents. (n.d.). WO2011095125A1 - Synthesis methods and purification methods of dasatinib.
- Jogarao, Y. S. R. V. S., et al. (2022). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 15(3), 163-172. [Link]
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9. Veeprho. [Link]
- Sreenivas, G., et al. (2019). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. International Journal of Pharmaceutical and Analytical Research, 8(2), 1-10. [Link]
- U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) for NDA 21-986.
- Pharmaffiliates. (n.d.). This compound.
- Reddy, B. K., et al. (2015). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 353-357. [Link]
- American Society of Health-System Pharmacists. (n.d.).
- Kumar, R. A., et al. (2015). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR), 4(11), 1959-1964. [Link]
- Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: Application to a clinical pharmacokinetic study. Semantic Scholar. [Link]
- de Lemos, M. L., et al. (2016). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Journal of Applied Pharmaceutical Science, 6(11), 143-149. [Link]
Sources
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. patents.justia.com [patents.justia.com]
- 10. researchgate.net [researchgate.net]
- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. scielo.br [scielo.br]
- 21. ClinPGx [clinpgx.org]
- 22. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 25. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Sensitivity Bioanalytical Method for the Quantification of 2'-Deschloro-2'-hydroxy Dasatinib in Human Plasma using LC-MS/MS
Application Note & Protocol
Authored by: Senior Application Scientist, Gemini Division
Introduction
Dasatinib (marketed as Sprycel®) is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in patients resistant or intolerant to imatinib.[1][2] It functions by inhibiting the BCR-ABL fusion protein kinase and the Src family of kinases.[1][3]
Dasatinib undergoes extensive metabolism in humans, primarily mediated by Cytochrome P450 3A4 (CYP3A4).[1][3][4] This biotransformation leads to numerous circulating metabolites, including hydroxylated, N-dealkylated, and N-oxide species.[5][6] Understanding the pharmacokinetic profiles of these metabolites is crucial for comprehensively evaluating the drug's disposition, potential for drug-drug interactions, and overall clinical pharmacology.
One such metabolite is 2'-Deschloro-2'-hydroxy Dasatinib. This compound is formed via a bioactivation pathway involving hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring.[3] Subsequent oxidation can lead to a reactive quinone-imine intermediate.[3][7] While many metabolites are not considered to significantly contribute to in vivo activity, monitoring their levels provides a more complete picture of the drug's metabolic clearance and exposure.[6]
This application note provides a detailed, robust, and validated protocol for the sensitive and selective quantification of this compound in human plasma using Reverse-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-LC-MS/MS). The methodology is designed to meet the rigorous standards required for clinical pharmacokinetic studies, adhering to principles outlined in international bioanalytical method validation guidelines.[8][9]
Analyte and Principle
Chemical Structures
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 487.1557 | |
| This compound | Structure inferred from name | C₂₂H₂₇N₇O₃S | 469.1896 |
| Dasatinib-¹³C₆ (Internal Standard) | Stable Isotope Labeled | C₁₆¹³C₆H₂₆ClN₇O₂S | 493.1758 |
Methodological Principle
The analytical method is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , a powerful technique renowned for its high sensitivity and selectivity in complex biological matrices.[10][11] The workflow involves three key stages:
-
Sample Preparation: Efficient extraction of the analyte and internal standard (IS) from plasma proteins using Solid Phase Extraction (SPE).
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 HPLC column.
-
Mass Spectrometric Detection: Ionization of the analyte and IS using electrospray ionization (ESI) followed by highly selective detection and quantification using Multiple Reaction Monitoring (MRM).
A stable isotope-labeled (SIL) internal standard, Dasatinib-¹³C₆, is employed to compensate for variations in sample processing and matrix effects, ensuring high accuracy and precision.
Overall Experimental Workflow
The following diagram illustrates the complete analytical process from sample receipt to final data generation.
Caption: End-to-end bioanalytical workflow.
Detailed Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Dasatinib-¹³C₆ (≥98% purity, 99% isotopic purity).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - all LC-MS grade. Formic acid (≥99%).
-
Water: Deionized water, 18.2 MΩ·cm resistivity.
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant), sourced from an accredited biobank.
-
SPE: Oasis HLB 96-well plates, 30 mg sorbent per well.
-
Labware: Calibrated pipettes, polypropylene tubes, 96-well collection plates.
Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and Dasatinib-¹³C₆ (IS). Dissolve in DMSO to create 1 mg/mL stock solutions.
-
Intermediate & Spiking Solutions: Serially dilute the primary stocks with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples. The IS spiking solution should be prepared at 500 ng/mL.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to achieve final concentrations of 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels:
-
LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)
-
Low QC: 1.5 ng/mL
-
Mid QC: 150 ng/mL
-
High QC: 750 ng/mL
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 96-well plate.
-
Spike IS: Add 20 µL of the 500 ng/mL IS working solution to all wells except for the double blank (matrix blank).
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to each well. Mix thoroughly.
-
Condition SPE Plate: Condition the Oasis HLB SPE plate wells with 1 mL of MeOH followed by 1 mL of water.
-
Load: Load the pre-treated plasma samples onto the SPE plate. Apply gentle vacuum to draw the samples through.
-
Wash: Wash the wells with 1 mL of 5% MeOH in water.
-
Elute: Elute the analytes into a clean 96-well collection plate using 1 mL of ACN.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Mix and centrifuge before analysis.
LC-MS/MS Instrumental Conditions
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its excellent retention of moderately polar to non-polar compounds like Dasatinib and its metabolites.
-
Mobile Phase: A low pH mobile phase using formic acid protonates the amine groups on the analytes, leading to better retention on the reverse-phase column and significantly improved ionization efficiency in positive ESI mode.
-
Gradient Elution: A gradient is used to ensure sharp peak shapes and efficient elution of the analytes while separating them from potential matrix interferences.
Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | HPLC System | Waters Acquity UPLC or equivalent | | Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 4.5 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 470.2 | 401.1 | 35 |
| Dasatinib-¹³C₆ (IS) | 494.2 | 407.1 | 38 |
Principle of MRM for Analyte Detection
The high specificity of this method is achieved through tandem mass spectrometry, specifically using the Multiple Reaction Monitoring (MRM) scan mode.
Caption: Specific detection via MRM.
Method Validation
This bioanalytical method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[9][12] The validation assesses the method's performance characteristics to ensure reliability.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration over the claimed range. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of measurements (precision). | For QC samples, the mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various handling and storage conditions (Freeze-Thaw, Bench-Top, Long-Term). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The use of solid-phase extraction ensures clean samples and high recovery, while tandem mass spectrometry provides the necessary specificity for analysis in a complex biological matrix. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for supporting clinical pharmacokinetic studies and therapeutic drug monitoring, contributing to a deeper understanding of Dasatinib's metabolic profile.
References
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Furlong, M., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-5.
- Puszkiel, A., et al. (2020). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 11, 582492.
- Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
- U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation.
- de Castro, A. C. S., et al. (2015). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. Journal of the Chilean Chemical Society.
- Maher, H. M., et al. (2018). Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. PLoS ONE, 13(6), e0199208.
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- de Albuquerque, C. G., et al. (2019). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 55.
- Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-64.
- Li, C., et al. (2010). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 38(8), 1244-51.
- de Albuquerque, C. G., et al. (2019). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Semantic Scholar.
- Li, C., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health.
- Burks, H. E., et al. (2023). Dasatinib and Trametinib Promote Anti-Tumor Metabolic Activity. MDPI.
- Al-Tannak, N. F., & Al-Obaidy, S. S. (2014). Dasatinib. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 131-77.
- Kumar, P., et al. (2018). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. International Journal of Pharmaceutical Analysis and Research.
- Chokshi, N., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology, 15(2), 152-162.
- Lee, K., et al. (2015). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 20(4), 6069-82.
- Kumar, A., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, bmad043.
- Kumar, B. S., et al. (2014). DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry.
Sources
- 1. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fda.gov [fda.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 2'-Deschloro-2'-hydroxy Dasatinib
Abstract
This application note details a robust, sensitive, and specific High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2'-Deschloro-2'-hydroxy Dasatinib, a potential impurity and degradant of the tyrosine kinase inhibitor, Dasatinib. The method presented herein is designed for use in quality control and stability testing of Dasatinib drug substance and formulated products. The protocol has been developed to be both efficient and reliable, ensuring accurate quantification crucial for regulatory compliance and patient safety. We will elaborate on the systematic approach to method development, including the rationale for the selection of chromatographic parameters, and provide a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
Dasatinib is a potent oral BCR-ABL and Src family tyrosine kinase inhibitor, pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The purity of the active pharmaceutical ingredient (API) is a critical quality attribute, as impurities can impact both the efficacy and safety of the final drug product. This compound is a potential process-related impurity or a degradant that requires careful monitoring. Its structural similarity to Dasatinib presents an analytical challenge, necessitating a highly selective chromatographic method.
The development of a reliable HPLC-UV method is paramount for several reasons:
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate stringent control over impurities in pharmaceutical products.
-
Process Optimization: Accurate quantification of impurities aids in the optimization of the API synthesis and formulation processes to minimize their formation.
-
Stability Studies: This method is essential for assessing the stability of Dasatinib under various stress conditions, as recommended by ICH guidelines.
This document serves as a comprehensive guide for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Method Development Rationale
The primary objective was to develop a method that could effectively separate this compound from Dasatinib and other potential impurities with high resolution and sensitivity.
Column Selection
A reversed-phase HPLC approach was chosen due to the non-polar to moderately polar nature of Dasatinib and its related compounds. A C18 stationary phase is well-suited for this application. After screening several C18 columns, a Waters Symmetry C18 column (4.6 x 150 mm, 3.5 µm) was selected for its proven batch-to-batch reproducibility and excellent peak shape for basic compounds. The smaller particle size of 3.5 µm provides higher efficiency and resolution compared to the standard 5 µm particles.
Mobile Phase Optimization
The selection of the mobile phase is critical for achieving the desired separation.
-
Aqueous Phase (Mobile Phase A): A buffer is necessary to control the ionization state of the analytes and ensure reproducible retention times. Phosphoric acid is a common choice for UV detection due to its low UV cutoff. A 0.1% phosphoric acid solution in water was chosen to maintain a low pH, ensuring that the amine functionalities in both Dasatinib and the impurity are protonated, leading to sharper peaks.
-
Organic Phase (Mobile Phase B): Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which provides a better signal-to-noise ratio.
A gradient elution was determined to be necessary to achieve a reasonable run time while ensuring the elution of any more retained impurities. The gradient was optimized to provide a robust separation between the main peak of Dasatinib and the this compound impurity.
Detection Wavelength
The UV spectra of Dasatinib and this compound were analyzed to determine the optimal wavelength for detection. Both compounds exhibit significant absorbance at multiple wavelengths. A detection wavelength of 324 nm was chosen as it provides a high molar absorptivity for both the API and the impurity, thus ensuring high sensitivity for the quantification of the impurity.
Experimental Protocol
Materials and Reagents
| Item | Description |
| Dasatinib Reference Standard | USP or equivalent |
| This compound | Synthesized and characterized in-house or from a certified supplier |
| Acetonitrile | HPLC grade |
| Phosphoric Acid | ACS grade, 85% |
| Water | HPLC grade or Milli-Q |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and UV detector |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 324 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 17.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30, v/v) was used as the diluent.
-
Standard Stock Solution (Dasatinib): Accurately weigh about 25 mg of Dasatinib Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.
-
Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 50 µg/mL.
-
System Suitability Solution: Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. This solution contains approximately 50 µg/mL of Dasatinib and 5 µg/mL of this compound.
-
Test Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to about 50 mg of Dasatinib into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:
System Suitability
Before performing any analysis, the chromatographic system must be deemed suitable for its intended use.
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution in six replicates.
-
Calculate the system suitability parameters.
Acceptance Criteria:
-
Tailing Factor (for Dasatinib peak): Not more than 2.0.
-
Theoretical Plates (for Dasatinib peak): Not less than 2000.
-
Resolution (between Dasatinib and this compound): Not less than 2.0.
-
Relative Standard Deviation (RSD) for peak areas (n=6): Not more than 2.0%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Procedure:
-
Inject the diluent, a standard solution of Dasatinib, a standard solution of this compound, and the test sample.
-
Perform forced degradation studies on Dasatinib (acid, base, oxidative, thermal, and photolytic stress). Analyze the stressed samples.
Acceptance Criteria:
-
The peak for this compound should be free from interference from other components.
-
The peak purity of Dasatinib and this compound in the stressed samples should pass the acceptance criteria of the software, indicating no co-eluting peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a series of at least five concentrations of this compound ranging from the limit of quantification (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% of a nominal Dasatinib concentration of 500 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be not less than 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a test sample solution spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate preparations of a test sample spiked with this compound at the 100% level on the same day.
-
Acceptance Criteria: The RSD should be not more than 5.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for the combined results from both days should be not more than 10.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the quantification of the impurity at the required specification level.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% absolute)
Acceptance Criteria:
-
The system suitability parameters should still meet the acceptance criteria.
-
The changes in the results should be minimal.
Data Presentation and Visualization
Typical Chromatogram
A representative chromatogram obtained from the system suitability solution would show the elution of this compound at an earlier retention time than Dasatinib, with baseline separation.
Summary of Validation Results (Anticipated)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD) | < 2.0% |
| Intermediate Precision (RSD) | < 3.0% |
| LOD | ~ 0.01% of nominal concentration |
| LOQ | ~ 0.03% of nominal concentration |
Visualizations
Caption: Experimental workflow for method development and validation.
Caption: Logic diagram for HPLC-UV method development.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust tool for the quantification of this compound in Dasatinib drug substance and product. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies. Adherence to the detailed protocols for method validation will ensure compliance with global regulatory standards.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
LC-MS/MS protocol for 2'-Deschloro-2'-hydroxy Dasatinib quantification
An Application Note and Protocol for the Quantification of 2'-Deschloro-2'-hydroxy Dasatinib using LC-MS/MS
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by targeting multiple kinases, including BCR-ABL and the SRC family kinases. The metabolism of Dasatinib is complex, involving oxidation, N-dealkylation, and glucuronidation, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. Understanding the pharmacokinetic profile of Dasatinib and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.
One of the notable metabolites is this compound. This metabolite is formed through a two-step bioactivation process initiated by CYP-mediated oxidation, leading to a reactive intermediate that can form covalent adducts with proteins. This process has been implicated in the off-target effects and potential toxicity of Dasatinib, such as pulmonary arterial hypertension. Therefore, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential for preclinical and clinical drug development and therapeutic drug monitoring.
This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed to be highly selective and sensitive, incorporating best practices for sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% purity | Commercially available |
| Dasatinib-d8 (Internal Standard) | ≥98% purity | Commercially available |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific |
| Methanol | HPLC or LC-MS grade | Fisher Scientific |
| Formic Acid | LC-MS grade | Sigma-Aldrich |
| Water | Type I, Ultrapure | Millipore Milli-Q |
| Human Plasma (K2EDTA) | Pooled | BioIVT |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. This process begins with the preparation of calibration standards and quality control samples, followed by sample extraction, LC-MS/MS analysis, and subsequent data processing.
Figure 1: Overall workflow for the quantification of this compound.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Dasatinib-d8 (Internal Standard, IS) by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.
-
Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma. The rationale is to use an organic solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Dasatinib-d8 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A: Mobile Phase B) and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic and mass spectrometric conditions must be optimized to achieve adequate separation from endogenous plasma components and to ensure sensitive and specific detection.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions
The selection of precursor and product ions is critical for the selectivity of the assay. The protonated molecular ion [M+H]+ is typically selected as the precursor ion. The product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 471.2 | 352.1 | 35 |
| Dasatinib-d8 (IS) | 496.2 | 402.2 | 40 |
Method Validation
The bioanalytical method should be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy & Precision | The mean accuracy for QC samples should be within 85-115% (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's proprietary software (e.g., Sciex Analyst®). The concentration of this compound in unknown samples is determined by the following steps:
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the IS.
-
Response Ratio: Calculate the peak area ratio of the analyte to the IS.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression model.
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation to data analysis, is designed to ensure high accuracy, precision, and reliability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Adherence to established bioanalytical method validation guidelines is crucial for ensuring the integrity of the data generated.
References
- Dasatinib (Sprycel). U.S.
- Brave, M., et al. (2008). Dasatinib, a multi-targeted kinase inhibitor: a review of its clinical and pharmacological properties. Core Evidence. [Link]
- Christopher, L. J., et al. (2008). In vitro metabolism of dasatinib: an unusually complex biotransformation profile. Drug Metabolism and Disposition. [Link]
- Zeng, J., et al. (2016). Dasatinib-induced pulmonary arterial hypertension is mediated by a non-cleavable reactive metabolite. Chemical Research in Toxicology. [Link]
- Bioanalytical Method Validation Guidance for Industry. U.S.
1H and 13C NMR assignment for 2'-Deschloro-2'-hydroxy Dasatinib
An Application Note and Protocol for the Complete ¹H and ¹³C NMR Spectral Assignment of 2'-Deschloro-2'-hydroxy Dasatinib
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound, a significant metabolite of the tyrosine kinase inhibitor Dasatinib.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require detailed structural elucidation of Dasatinib-related compounds. The protocols and interpretive guidance herein are designed to ensure high-fidelity data acquisition and unambiguous spectral assignment.
Introduction to this compound
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] The metabolism of Dasatinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to various metabolites.[3][5] this compound is a derivative where the chlorine atom on the 2-chloro-6-methylphenyl ring is substituted by a hydroxyl group.[6][7] Accurate structural confirmation of such metabolites is crucial for understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting regulatory submissions. NMR spectroscopy is an unparalleled tool for the definitive structural analysis of small molecules like this Dasatinib derivative.[8]
I. Core Principles and Strategy for NMR Assignment
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound requires a systematic approach. This involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The fundamental principle lies in leveraging the distinct chemical environments of each nucleus, which results in unique resonance frequencies (chemical shifts), and the through-bond scalar couplings between neighboring nuclei, which give rise to signal splitting (multiplicity).[9]
Our strategy, outlined below, is a self-validating workflow designed for comprehensive structural elucidation.
Caption: A comprehensive workflow for the NMR analysis of this compound.
II. Detailed Experimental Protocols
The quality of the final NMR data is intrinsically linked to meticulous sample preparation and the correct setup of acquisition parameters. The following protocols are optimized for a 400 MHz (or higher) NMR spectrometer.
A. Materials and Reagents
-
This compound: High purity solid (>95%)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules and allows for the observation of exchangeable protons (e.g., -OH, -NH).
-
NMR Tubes: High-precision 5 mm NMR tubes.
B. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
C. NMR Data Acquisition
The following parameters serve as a robust starting point and may be adjusted based on the specific instrument and sample concentration.
1. Instrument Calibration:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Perform automated or manual shimming of the magnetic field to optimize spectral resolution and lineshape.
2. ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker systems).
-
Spectral Width: ~16 ppm, centered at ~8 ppm.
-
Acquisition Time: 3-4 seconds.[10]
-
Relaxation Delay: 2-5 seconds. Rationale: A longer relaxation delay ensures full relaxation of all protons, leading to more accurate signal integration.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
3. ¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30 on Bruker systems).[11]
-
Spectral Width: ~220 ppm, centered at ~110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans. Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a larger number of scans to achieve an adequate signal-to-noise ratio.[12]
-
Temperature: 298 K.
4. 2D NMR Experiments (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs available in the spectrometer's software library.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of scans and increments to achieve sufficient resolution and sensitivity within a reasonable experiment time.
D. Data Processing
-
Apply an exponential line-broadening function (0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decays (FIDs) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Carefully phase correct the resulting spectra manually.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).[13]
-
For the ¹H spectrum, perform signal integration to determine the relative number of protons for each resonance.
III. Predicted NMR Assignments and Interpretation
The following assignments are predicted based on the known structure of this compound and established principles of NMR spectroscopy. The numbering scheme used for assignment is provided in the structure below.
(Note: A placeholder image is used. In a real application, a chemical drawing with atom numbering would be inserted here.)
Caption: Structure of this compound with atom numbering for NMR assignment.
A. Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-Ar1 | 9.5 - 10.0 | s | 1H | NH (Amide) | Amide protons are typically deshielded and appear as broad singlets. |
| H-Ar2 | 8.5 - 9.0 | s | 1H | NH (Linker) | The second NH proton, also deshielded due to adjacent aromatic systems. |
| H-Thiazole | 8.0 - 8.4 | s | 1H | Thiazole-H | Protons on electron-deficient five-membered heterocycles are downfield. |
| H-Ar3 | 6.8 - 7.2 | m | 3H | Phenyl-H | Aromatic protons on the substituted phenyl ring. |
| H-Pyrimidine | 6.0 - 6.5 | s | 1H | Pyrimidine-H | Olefinic proton on the pyrimidine ring. |
| H-OH1 | 4.5 - 5.5 | br s | 1H | Phenyl-OH | Hydroxyl protons are often broad and their chemical shift is concentration-dependent. |
| H-OH2 | 4.5 - 5.5 | t | 1H | Ethyl-OH | Hydroxyl proton on the hydroxyethyl side chain, may show coupling to adjacent CH₂. |
| H-Piperazine | 3.5 - 3.8 | m | 4H | Piperazine-H | Protons on the piperazine ring adjacent to the pyrimidine. |
| H-Ethyl1 | 3.4 - 3.6 | q | 2H | -N-CH₂-CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| H-Piperazine | 2.5 - 2.8 | m | 4H | Piperazine-H | Protons on the piperazine ring adjacent to the ethyl group. |
| H-Ethyl2 | 2.4 - 2.6 | t | 2H | -N-CH₂-CH₂-OH | Methylene protons adjacent to the piperazine nitrogen. |
| H-Me1 | 2.2 - 2.4 | s | 3H | Pyrimidine-CH₃ | Methyl group attached to the pyrimidine ring. |
| H-Me2 | 2.0 - 2.2 | s | 3H | Phenyl-CH₃ | Methyl group attached to the phenyl ring. |
B. Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| 165 - 170 | C=O (Amide) | Carbonyl carbons are highly deshielded. |
| 160 - 165 | C-Thiazole (C-N) | Carbon atoms in the thiazole ring adjacent to nitrogen. |
| 155 - 160 | C-Pyrimidine (C-N) | Carbon atoms in the pyrimidine ring adjacent to nitrogen. |
| 150 - 155 | C-OH (Aromatic) | Aromatic carbon directly attached to the hydroxyl group. |
| 110 - 145 | Aromatic & Heteroaromatic C | Remaining carbons of the phenyl, thiazole, and pyrimidine rings. |
| 55 - 60 | -N-CH₂-CH₂-OH | Methylene carbon attached to the hydroxyl group. |
| 50 - 55 | Piperazine C | Carbons of the piperazine ring. |
| 40 - 45 | -N-CH₂-CH₂-OH | Methylene carbon attached to the piperazine nitrogen. |
| 20 - 25 | Pyrimidine-CH₃ | Methyl carbon on the pyrimidine ring. |
| 15 - 20 | Phenyl-CH₃ | Methyl carbon on the phenyl ring. |
C. Structure Confirmation with 2D NMR
-
COSY (Correlation Spectroscopy): This experiment will be crucial for identifying spin systems. For instance, it will show correlations between the coupled protons in the hydroxyethyl side chain (-CH₂-CH₂-OH) and within the aromatic rings if J-coupling is resolved.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon. It will be instrumental in assigning the carbon signals for all protonated carbons by linking the assigned ¹H signals to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is vital for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For example, the amide proton (NH) should show a correlation to the carbonyl carbon (C=O) and carbons in both the thiazole and phenyl rings, confirming their connectivity.
IV. Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the complete structural assignment of this compound. The detailed protocols and theoretical assignments presented in this application note offer a robust framework for researchers in pharmaceutical development and metabolic studies. By following this systematic approach, scientists can confidently verify the structure of this and other related Dasatinib metabolites, ensuring data integrity for research and regulatory purposes.
V. References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Dasatinib - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Vajpai, N., et al. (2008). Solution conformations and dynamics of ABL kinase-inhibitor complexes determined by NMR substantiate the different binding modes of imatinib/nilotinib and dasatinib. The Journal of Biological Chemistry, 283(26), 18292–18302.
-
Manley, P. W., et al. (2006). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. ASH Annual Meeting Abstracts, 108(11), 2390.
-
Sexton, K., et al. (2012). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 55(12), 5661–5673.
-
2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9. (n.d.). Veeprho. Retrieved from [Link]
-
Li, J., et al. (2010). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 38(8), 1389–1399.
-
Manley, P. W., et al. (2006). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. Blood, 108(11), 2390.
-
Wiśniewski, K. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry.
-
Dasatinib Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Bioorthogonal approach for imaging the binding between Dasatinib and its target proteins inside living cells - Supporting Information. (n.d.). The University of Edinburgh. Retrieved from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]
-
Mohamad, M. A., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Science, 33(1), 149-168.
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–953.
-
Medeiros, T. C. T., et al. (2016). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(8), 1436-1444.
Sources
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. ClinPGx [clinpgx.org]
- 4. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. sc.edu [sc.edu]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Profiling Kinase Inhibition using 2'-Deschloro-2'-hydroxy Dasatinib
Abstract: This document provides a comprehensive guide for utilizing 2'-Deschloro-2'-hydroxy Dasatinib, a key derivative of the potent multi-targeted tyrosine kinase inhibitor Dasatinib, in kinase inhibition assays. We present the scientific rationale, detailed step-by-step protocols for both biochemical and cell-based assays, and expert insights into experimental design and data interpretation. These methodologies are tailored for researchers, scientists, and drug development professionals aiming to investigate kinase signaling pathways and characterize potential therapeutic agents.
Introduction: Targeting Kinases in Modern Research
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[1] This phosphorylation event acts as a molecular switch, controlling a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][3]
Dasatinib is a second-generation, orally available small-molecule inhibitor that targets multiple tyrosine kinases.[4][5] It was initially developed as a dual SRC/ABL inhibitor and has demonstrated high potency against the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML), including forms resistant to first-generation inhibitors like imatinib.[2][6][7][8] The inhibitory spectrum of Dasatinib is broad, encompassing SRC family kinases (SFKs) such as SRC, LCK, and YES, as well as c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors.[2][6][9]
This compound (CAS 1159977-25-9) is a derivative and potential metabolite of Dasatinib.[10][11][12][13] Given its structural similarity to the parent compound, it is projected to exhibit a comparable mechanism of action and target profile. This makes it a valuable pharmacological tool for researchers studying the signaling pathways modulated by Dasatinib and for use as a reference compound in screening and profiling assays. This guide provides robust protocols to effectively characterize its inhibitory activity.
Scientific Principle: Mechanism of Kinase Inhibition
This compound, like its parent compound, is an ATP-competitive inhibitor.[9] Its mechanism of action relies on its ability to bind to the ATP-binding pocket within the catalytic domain of the target kinase.
Causality of Inhibition:
-
Competition: The inhibitor's structure mimics the adenine moiety of ATP, allowing it to occupy the same binding site on the kinase.
-
Exclusion: By occupying this pocket, the inhibitor physically prevents ATP from binding.
-
Activity Blockade: Without access to ATP, the kinase cannot perform the phosphotransfer reaction.
-
Signal Interruption: Substrate phosphorylation is halted, thereby interrupting the downstream signaling cascade that promotes cellular processes like proliferation and survival.[2]
This direct competition for the ATP-binding site is a common and effective strategy for designing potent kinase inhibitors.[14] Notably, Dasatinib is distinguished by its ability to bind to both the active and inactive conformations of the ABL kinase, contributing to its high potency against mutants that confer resistance to other inhibitors.[2]
Figure 1: Mechanism of ATP-competitive kinase inhibition.
PART 1: Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the catalytic activity of a purified kinase enzyme in a controlled, in vitro environment.[15] They are essential for determining the intrinsic potency of an inhibitor against its target, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). We recommend a luminescence-based ADP detection assay for its high sensitivity, broad applicability, and non-radioactive format.[1][16]
Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together. The kinase phosphorylates the substrate, converting ATP to ADP.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which uses the generated ADP to produce ATP in a reaction catalyzed by pyruvate kinase. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[16][17]
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 value of this compound against a target kinase (e.g., SRC, ABL).
Materials:
-
Recombinant human kinase (e.g., Src, Abl)
-
Appropriate kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (ACS grade)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Experimental Workflow:
Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO.[9] b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: a. In a white 96-well plate, add 5 µL of the diluted compound or DMSO vehicle control to the appropriate wells. b. Include "no enzyme" controls (assay buffer instead of enzyme) and "no inhibitor" (DMSO vehicle only) controls.
-
Kinase Reaction: a. Prepare a master mix containing the kinase enzyme and substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme. b. Add 20 µL of the master mix to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. d. Mix the plate gently and incubate at 30°C for 60 minutes.
-
Signal Detection: a. Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well.[17] b. Incubate at room temperature for 40 minutes to deplete the remaining ATP. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17] d. Incubate at room temperature for 30-60 minutes. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Summarize the results in a clear, tabular format.
Table 1: Sample IC50 Profile for this compound
| Kinase Target | IC50 (nM) |
|---|---|
| ABL1 | Value |
| SRC | Value |
| LCK | Value |
| c-KIT | Value |
| PDGFRβ | Value |
Note: Values are hypothetical and must be determined experimentally.
PART 2: Cell-Based Kinase Inhibition Assay
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are vital for confirming that a compound can enter cells and engage its target in a complex physiological environment.[18][19] A Western blot-based phospho-protein detection assay provides a direct and robust readout of target inhibition.
Principle of Phospho-Kinase Western Blot: This method measures the phosphorylation status of a specific kinase or its direct substrate within cells.
-
Cell Treatment: A relevant cell line (e.g., one with constitutively active Src signaling) is treated with varying concentrations of the inhibitor.
-
Lysis & Protein Quantification: Cells are lysed to release proteins, and the total protein concentration is normalized across samples.
-
Detection: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Src Tyr416).
-
Validation: The membrane is then stripped and re-probed with an antibody for the total protein (e.g., anti-total-Src) to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation. This serves as a self-validating internal control.[17][20]
Detailed Protocol: Cellular Target Engagement via Western Blot
Materials:
-
Cancer cell line with active target kinase (e.g., K562 for ABL, HT-29 for SRC)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF membrane and transfer system
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Experimental Workflow:
Figure 3: Workflow for the cell-based Western blot assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. Incubate overnight. b. Treat cells with serial dilutions of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Protein Extraction: a. After treatment, place the plate on ice and wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer. c. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Src) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] f. Wash again, then apply the ECL substrate and visualize the bands using an imaging system.
-
Loading Control and Analysis: a. After imaging, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Src) to confirm equal protein loading. b. Quantify the band intensities using densitometry software. A dose-dependent decrease in the phospho-protein signal, with no change in the total protein signal, confirms specific on-target activity of the inhibitor.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Dasatinib and its analogs have low aqueous solubility. Ensure stock solutions are made in 100% DMSO and that the final DMSO concentration in assays does not exceed 0.5% to avoid solvent-induced toxicity or artifacts.[9]
-
Assay Interference: Be aware that some compounds can interfere with assay readouts (e.g., fluorescence quenching, luciferase inhibition). It is crucial to run appropriate controls to identify such artifacts.[21]
-
ATP Concentration: In biochemical assays, using an ATP concentration close to the Kₘ of the kinase is critical for accurately assessing the potency of ATP-competitive inhibitors. High ATP concentrations can lead to an underestimation of inhibitor potency.
-
Cellular Context: Results from cell-based assays can be influenced by factors such as cell permeability, efflux pumps, and intracellular protein concentrations. Discrepancies between biochemical and cellular potency are common and provide valuable insights into a compound's drug-like properties.
Conclusion
This compound serves as a critical research tool for investigating the complex roles of the kinases targeted by Dasatinib. The protocols detailed in this guide provide robust, reliable, and validated methods for characterizing its inhibitory activity. The biochemical assay offers precise quantification of intrinsic potency (IC50), while the cell-based Western blot assay confirms target engagement and efficacy in a physiological context. By employing these methodologies, researchers can confidently probe kinase signaling pathways and advance the discovery of novel therapeutic agents.
References
- Masiello, D., Gorospe, G., & Yang, A. S. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546–5552. [Link]
- Patsnap. (2024). What is the mechanism of Dasatinib?
- Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
- Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. [Link]
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Agostino, N. M., et al. (2006). Dasatinib: a new step in molecular target therapy. Current Pharmaceutical Design, 12(23), 2927-2938. [Link]
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- Emadali, A., & Ben-Neriah, Y. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(16), e1204. [Link]
- Liu, Y. K., et al. (2009). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 9, 355. [Link]
- Rix, U., et al. (2008). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences of the United States of America, 104(33), 13283–13288. [Link]
- Singh, S., et al. (2022). Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. Frontiers in Pharmacology, 13, 958591. [Link]
- de Castro, F., et al. (2019). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- de Castro, F., et al. (2019). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Semantic Scholar. [Link]
- Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
- A, R., et al. (2017). Validated LC-MS/MS method for simultaneous determination of Dasatinib and Sitagliptin in rat plasma and its application to pharmacokinetic study. RSC Advances, 7(14), 8443-8451. [Link]
- R Discovery. (2011). A validated LC–MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: Application to a clinical pharmacokinetic study. R Discovery. [Link]
- Reaction Biology. (2022).
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Pharmaffiliates. (n.d.). This compound.
- Veeprho. (n.d.).
- Schade, A. E., et al. (2008).
- Araujo, J. C., & Logothetis, C. J. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Cancer Treatment and Research, 154, 219–232. [Link]
- Harenberg, T., et al. (2017). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Oncotarget, 8(49), 85078–85093. [Link]
- Johnson, F. M., et al. (2005). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 19(11), 1934–1941. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. veeprho.com [veeprho.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. inits.at [inits.at]
- 20. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Determining the Cellular Activity of 2'-Deschloro-2'-hydroxy Dasatinib
Introduction
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple kinases, primarily the BCR-ABL fusion protein and the Src family of kinases.[2] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome resistance to first-generation inhibitors like imatinib.[3] Beyond BCR-ABL and Src, Dasatinib also exhibits inhibitory activity against other kinases such as c-KIT, ephrin receptors, and platelet-derived growth factor receptor (PDGFR).[1][4]
The metabolism of Dasatinib in vivo leads to the formation of several metabolites.[5][6] While some of these metabolites are less active than the parent compound, others may retain significant pharmacological activity.[7] The primary active metabolite, M4, has shown antiproliferative activity similar to Dasatinib itself.[5] Characterizing the activity of Dasatinib derivatives and metabolites is crucial for a comprehensive understanding of its overall therapeutic effect and potential off-target activities.
This document provides a detailed protocol for determining the cellular activity of 2'-Deschloro-2'-hydroxy Dasatinib , a derivative of the parent compound.[8][9] As there is limited publicly available data on the specific kinase targets of this particular derivative, the following protocols are based on the assumption that its mechanism of action is similar to that of Dasatinib. The primary objectives of these assays are to determine the compound's half-maximal inhibitory concentration (IC50) for cell viability and to confirm its engagement with the presumed target kinase pathway within a cellular context.
Core Principles and Assay Strategy
To comprehensively evaluate the cellular activity of this compound, a two-pronged approach is recommended:
-
Cell Viability Assay: This assay will determine the dose-dependent effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the kinases targeted by Dasatinib. The IC50 value, a key measure of a compound's potency, will be derived from this assay. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[5][10]
-
Target Engagement Assay (Western Blot): To confirm that the observed effect on cell viability is due to the inhibition of the intended signaling pathway, a Western blot analysis will be performed. This assay will measure the phosphorylation status of a key downstream substrate of the target kinase. For BCR-ABL inhibition, the phosphorylation of CrkL (p-CrkL) is a well-established biomarker.[11][12] A reduction in p-CrkL levels in response to treatment with this compound would provide strong evidence of target engagement.
Assumed Signaling Pathway Inhibition
The following diagram illustrates the assumed mechanism of action for this compound, targeting the BCR-ABL signaling pathway, which is central to the pathology of CML.
Caption: Assumed inhibition of the BCR-ABL signaling pathway by this compound.
Recommended Cell Lines
The choice of cell line is critical for a relevant cell-based assay. The following cell lines are recommended based on their known dependence on Dasatinib-sensitive kinases:
| Cell Line | Cancer Type | Key Target | Rationale |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | Expresses the BCR-ABL fusion protein and is highly sensitive to Dasatinib.[2][13] |
| HMC-1 | Mast Cell Leukemia | c-KIT | Harbors an activating mutation in the c-KIT receptor, a known target of Dasatinib.[14][15][16] |
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 value of this compound.
Materials and Reagents
-
K562 or HMC-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow
Caption: Workflow for the cell viability assay to determine the IC50 value.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and resuspend the cells in complete culture medium to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells/well) into an opaque-walled 96-well plate.
-
Include wells for "medium only" (background) and "cells + vehicle" (100% viability control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[17]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from "medium only" wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (set to 100%).
-
Plot the percent viability against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Target Engagement
This protocol describes how to assess the effect of this compound on the phosphorylation of CrkL, a downstream target of BCR-ABL.
Materials and Reagents
-
K562 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL and anti-CrkL
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Step-by-step workflow for the Western blot analysis of target engagement.
Step-by-Step Procedure
-
Cell Treatment:
-
Seed K562 cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash once with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CrkL to ensure equal protein loading.
-
Perform densitometric analysis of the bands. Normalize the intensity of the phospho-CrkL band to the total CrkL band for each condition.
-
Expected Results and Interpretation
Cell Viability Assay
The cell viability assay is expected to yield a dose-response curve from which the IC50 value of this compound can be calculated. This value represents the concentration of the compound required to inhibit cell viability by 50% and is a key indicator of its potency. A lower IC50 value signifies higher potency.
Western Blot Analysis
The Western blot analysis should demonstrate a concentration-dependent decrease in the level of phosphorylated CrkL in cells treated with this compound compared to the vehicle-treated control. This would indicate that the compound is inhibiting the kinase activity of BCR-ABL, thus validating its presumed mechanism of action.
References
- Leveque, D., Becker, G., Bilger, K., & Natarajan‐Amé, S. (2020). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]
- Christopher, L. J., Cui, D., Wu, C., Luo, R., Manning, J. A., Bonacorsi, S. J., ... & Barros, A. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug metabolism and disposition, 36(7), 1357-1364. [Link]
- Dasatinib. In ClinPGx.
- Christopher, L. J., Cui, D., Wu, C., Luo, R., Manning, J. A., Bonacorsi, S. J., ... & Barros, A. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Drug Metabolism and Disposition. [Link]
- Al-Sanea, M. M., & Al-Ghanim, A. A. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(5), 671. [Link]
- Álvarez-Twose, I., Matito, A., Morgado, J. M., Sánchez-Muñoz, L., Orfao, A., & Escribano, L. (2015). C-kit mutations determine dasatinib mechanism of action in HMC-1 neoplastic mast cells. Immunopharmacology and immunotoxicology, 37(4), 380-387. [Link]
- Álvarez-Twose, I., Matito, A., Morgado, J. M., Sánchez-Muñoz, L., Orfao, A., & Escribano, L. (2015). C-kit mutations determine dasatinib mechanism of action in HMC-1 neoplastic mast cells. Taylor & Francis Online. [Link]
- Álvarez-Twose, I., Matito, A., Morgado, J. M., Sánchez-Muñoz, L., Orfao, A., & Escribano, L. (2015). C-kit mutations determine dasatinib mechanism of action in HMC-1 neoplastic mast cells. Immunopharmacology and Immunotoxicology. [Link]
- Okabe, S., Tauchi, T., Tanaka, Y., Katagiri, S., Kitahara, T., & Ohyashiki, K. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research, 14(19), 6030-6036. [Link]
- Loo, J. M., Tió, M., Yeo, J. Z., & Lee, S. C. (2020). Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival. Scientific reports, 10(1), 1-13. [Link]
- Copland, M., Hamilton, A., Elrick, L. J., Baird, J. W., Allan, E. K., Jordanides, N., ... & Holyoake, T. L. (2006). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood, 107(11), 4515-4523. [Link]
- Donato, N. J., Wu, J. Y., Stapley, J., Lin, H., Arlinghaus, R., Talpaz, M., & Wierda, W. G. (2007). Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia, 21(8), 1656-1662. [Link]
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
- Yeung, D. T., Osborn, M. P., White, D. L., & Hughes, T. P. (2023). The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism. Leukemia, 37(8), 1637-1646. [Link]
- Verstovsek, S., Tefferi, A., Giles, F. J., O'Brien, S., Garcia-Manero, G., & Cortes, J. E. (2008). Phase II Study of Dasatinib in Philadelphia Chromosome–Negative Acute and Chronic Myeloid Diseases, Including Systemic Mastocytosis. Clinical Cancer Research, 14(12), 3906-3915. [Link]
- Okabe, S., Tauchi, T., Tanaka, Y., Katagiri, S., Kitahara, T., & Ohyashiki, K. (2008). Proliferation of dasatinib- and imatinib-sensitive and imatinib-resistant cell lines.
- Valent, P., Akin, C., Sperr, W. R., Horny, H. P., Arock, M., & Metcalfe, D. D. (2007). Co-operative effects of dasatinib and PKC412 in inducing apoptosis in HMC-1 cells.
- Copland, M., Hamilton, A., Elrick, L. J., Baird, J. W., Allan, E. K., Jordanides, N., ... & Holyoake, T. L. (2006). Effects of Imatinib and Dasatinib on P-Src and P-CrkL expression in CML CD34+ and CD34+CD38− cells.
- Leveque, D., Becker, G., Bilger, K., & Natarajan‐Amé, S. (2020). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. PubMed Central. [Link]
- Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
- Martin, C., Garnier, A., Chluba, J., Watier, H., & Solary, E. (2012). Dasatinib-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells. PLoS ONE, 7(5), e38115. [Link]
- Saber, H. (2006). Pharmacology Review(s).
- Frumm, S. M., Fan, Z. P., Ross, K. N., Chang, J., Williams, K., Lee, S., ... & Look, A. T. (2009). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 23(3), 469-480. [Link]
- Horinkova, V., Sestak, V., & Slanar, O. (2019).
- Abassi, Y. A., Xi, B., Zhang, W., Ye, P., & Xu, X. (2009). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of biomolecular screening, 14(5), 548-557. [Link]
- Chen, S. N. (2020). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. T-Space. [Link]
- Gobburu, J. V. (2005). Clinical Pharmacology Biopharmaceutics Review(s).
- Pharmaffiliates. (n.d.). This compound.
- MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. MBL Life Science -GLOBAL-. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Oksanen, M., Heiskanen, K., & Pellinen, T. (2019). The in silico and in vitro results indicate dasatinib as a potential treatment for LCK-activated T-cell acute lymphoblastic leukemia.
- Veeprho. (n.d.).
- Peng, C. C., Cottom, J., & Tang, W. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1438-1446. [Link]
- Tabe, Y., Jin, L., Iwatsuki, K., & Konopleva, M. (2012). In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. Oncotarget, 3(1), 85-96. [Link]
- Leveque, D., Becker, G., Bilger, K., & Natarajan‐Amé, S. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 59(11), 1375-1392. [Link]
- de Vries, R., de Jong, J., Koster, R. A., & Alffenaar, J. W. (2013). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Analytical and bioanalytical chemistry, 405(28), 9205-9214. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-kit mutations determine dasatinib mechanism of action in HMC-1 neoplastic mast cells: dasatinib differently regulates PKCδ translocation in HMC-1(560) and HMC-1(560,816) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. promega.com [promega.com]
Application Note & Protocol: A Comprehensive Framework for the Pharmacokinetic Characterization of 2'-Deschloro-2'-hydroxy Dasatinib
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical efficacy is governed by a complex pharmacokinetic (PK) profile characterized by extensive metabolism. The characterization of its metabolites is crucial for a complete understanding of its disposition, potential for drug-drug interactions (DDIs), and overall safety profile. This document provides a comprehensive, technically detailed protocol for the preclinical pharmacokinetic study of 2'-Deschloro-2'-hydroxy Dasatinib, a potential metabolite. We move beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, grounding the protocol in established regulatory and scientific principles. This guide furnishes researchers with a robust framework for in vitro and in vivo analysis, complete with validated bioanalytical methods, data interpretation strategies, and adherence to principles of Good Laboratory Practice (GLP).
Scientific Background & Rationale
Dasatinib: Mechanism and Metabolic Pathways
Dasatinib exerts its therapeutic effect by inhibiting multiple kinases, most notably BCR-ABL, the fusion protein driving CML.[2][3] Following oral administration, Dasatinib is rapidly absorbed but undergoes extensive first-pass and systemic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4).[2][4] Other enzymes, including flavin-containing monooxygenase 3 (FMO3) and UDP-glucuronosyltransferases (UGTs), also contribute.[1][2]
Major metabolic routes include N-dealkylation, hydroxylation, and N-oxidation, leading to several circulating metabolites such as M4 (N-dealkylated), M5 (N-oxide), and M20/M24 (hydroxylated forms).[1][5] While most of these metabolites are considered pharmacologically insignificant compared to the parent drug, their formation dictates the clearance of Dasatinib and can be a source of inter-patient variability.[5][6] Understanding the complete metabolic map is therefore essential.
Caption: Hypothesized Metabolic Pathway of Dasatinib.
The Imperative of Metabolite Pharmacokinetic Profiling
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough metabolite characterization during drug development.[7][8][9] This is because metabolites can have:
-
Significant Pharmacological Activity: Contributing to efficacy or off-target effects.
-
Toxicity: Posing safety risks independent of the parent drug.
-
Altered PK Properties: A longer half-life than the parent could lead to accumulation.
-
Potential for DDIs: Metabolites can be substrates, inhibitors, or inducers of metabolic enzymes or transporters.
The protocol herein is designed to generate a comprehensive PK dataset for this compound, enabling a data-driven assessment of its potential clinical relevance.
Materials & Pre-Study Requirements
Successful execution requires meticulous preparation and high-quality reagents.
| Reagent / Material | Specification | Purpose |
| Test Article | This compound | Purity ≥98% (by HPLC), certified reference standard. |
| Internal Standard (IS) | Stable Isotope-Labeled (SIL) this compound (e.g., ¹³C₆, ¹⁵N) | Gold standard for LC-MS/MS quantification to correct for matrix effects and extraction variability. |
| Biological Matrices | Pooled Human, Rat, Mouse Plasma (K₂EDTA); Pooled Human, Rat, Mouse Liver Microsomes | For in vitro and in vivo studies. Sourced from reputable vendors. |
| Solvents & Reagents | Acetonitrile, Methanol, Water, Formic Acid, Ammonium Acetate | LC-MS grade or equivalent. |
| Animal Model | Male Sprague-Dawley Rats (8-10 weeks old) | A standard rodent model for preclinical PK studies.[10] |
| Consumables | 96-well plates, HPLC vials, SPE cartridges, RED plates | As required by specific protocols. |
Bioanalytical Method Development & Validation (LC-MS/MS)
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[11] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for quantifying low-concentration analytes in complex biological matrices.[12][13]
Step-by-Step Bioanalytical Protocol
1. Sample Preparation (Protein Precipitation):
- Rationale: A rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
- Procedure:
- Aliquot 50 µL of plasma sample (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 5 ng/mL).
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
- Rationale: Chromatographic conditions are optimized to achieve a sharp peak shape, separate the analyte from potential interferences, and ensure a short run time. Mass spectrometric conditions are tuned for maximum sensitivity using Multiple Reaction Monitoring (MRM).
- Example Conditions:
- LC System: UPLC/UHPLC System
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate for 1.5 min.
- Injection Volume: 5 µL
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions: To be determined by infusing pure standard. For example:
- Analyte: [M+H]+ -> fragment ion
- Internal Standard: [M+H]+ -> fragment ion
Method Validation
The method must be validated according to FDA or EMA guidelines to ensure its reliability.[14][15]
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined range (e.g., 1-1000 ng/mL). | Confirms the detector response is proportional to analyte concentration. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) for QC samples at ≥4 levels. Precision (%CV) ≤15% (≤20% at LLOQ). | Ensures the method provides consistently correct and reproducible results.[12] |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from ≥6 sources. | Guarantees the signal being measured is solely from the analyte of interest. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions: Freeze-thaw (≥3 cycles), bench-top, long-term storage (-80°C), post-preparative. | Confirms that analyte concentration does not change during sample handling and storage.[12] |
In Vitro Pharmacokinetic Assays
In vitro assays provide early insights into the metabolic fate and distribution characteristics of a compound.
Metabolic Stability in Liver Microsomes
-
Rationale: This assay determines the rate of metabolism by Phase I enzymes (primarily CYPs) and is used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.
-
Protocol:
-
Prepare Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the plate to 37°C, then add a pre-warmed NADPH-regenerating solution to start the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant using the validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Plasma Protein Binding (PPB)
-
Rationale: Only the unbound fraction (fu) of a drug is free to interact with its target and be cleared. Dasatinib is highly protein-bound (~96%), so determining the binding of its metabolite is critical.[2] Rapid Equilibrium Dialysis (RED) is a common and reliable method.
-
Protocol:
-
Device Setup: Add plasma containing the test compound (1 µM) to the sample chamber of the RED device. Add buffer to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow equilibrium.
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the aliquots with a matching blank matrix (blank plasma for the buffer sample, buffer for the plasma sample) to ensure equivalent matrix for analysis. Precipitate proteins and analyze by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
In Vivo Pharmacokinetic Study in Rodents
This definitive study measures how the compound behaves in a living system, providing essential PK parameters that inform potential human dosing and exposure. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Study Design & Protocol
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups (n=4 per group):
-
Group 1 (IV): 1 mg/kg via tail vein injection.
-
Group 2 (PO): 5 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Schedule: Collect ~100 µL of blood per time point via tail vein or saphenous vein into K₂EDTA tubes.
-
Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest plasma and store at -80°C until analysis.
Pharmacokinetic Data Analysis
Analyze plasma concentration-time data using non-compartmental analysis (NCA) with validated software (e.g., Phoenix WinNonlin).
| PK Parameter | Description | Route |
| Cmax | Maximum observed plasma concentration | IV, PO |
| Tmax | Time to reach Cmax | PO |
| AUC₀-t | Area under the curve from time 0 to the last measurable time point | IV, PO |
| AUC₀-inf | Area under the curve extrapolated to infinity | IV, PO |
| t½ | Terminal elimination half-life | IV, PO |
| CL | Total body clearance (Dose/AUC₀-inf) | IV |
| Vdss | Volume of distribution at steady state | IV |
| F% | Absolute oral bioavailability [(AUCpo/Dosepo) / (AUCiv/Doseiv)] * 100 | PO |
Data Interpretation & Reporting
The final step is to synthesize all data into a coherent narrative. Compare the PK profile of this compound to that of the parent drug, Dasatinib. Key questions to address include:
-
Is the metabolite cleared more slowly or quickly than Dasatinib?
-
Is its volume of distribution significantly different, suggesting altered tissue penetration?
-
What is its oral bioavailability?
-
Based on its exposure (AUC) relative to Dasatinib, does it warrant further investigation for pharmacological activity or toxicity?
All study procedures, data, and analyses should be documented in accordance with Good Laboratory Practice (GLP) principles to ensure data integrity and support potential regulatory submissions.[16][17]
References
- Dasatinib P
- Christopher, L. J., Cui, D., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans.Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
- Yu, H., Zhou, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics.Frontiers in Pharmacology, 12, 709670. [Link]
- Christopher, L. J., Cui, D., et al. (2008).
- Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib.Prague Medical Report, 120(2-3), 52-63. [Link]
- Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study.Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. [Link]
- Lee, J. Y., & Lee, J. S. (2024). Pharmacokinetics and Drug Interactions.MDPI.[Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.FDA.[Link]
- A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS.IJRPR.[Link]
- Pharmacokinetic studies in man - Scientific guideline.European Medicines Agency (EMA).[Link]
- Chokshi, N., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method.Journal of Chemical Metrology, 15(2), 152-162. [Link]
- View of A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS.IJRPR.[Link]
- Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Therapeutic Drug Monitoring.OUCI.[Link]
- Clinical pharmacology and pharmacokinetics.European Medicines Agency (EMA).[Link]
- Preclinical Regulatory Requirements.Social Science Research Institute.[Link]
- EMA publishes new Guideline.Solvo Biotechnology.[Link]
- FDA Requirements for Preclinical Studies.
- Step 2: Preclinical Research.FDA.[Link]
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.[Link]
- Levêque, D., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib.Clinical Pharmacokinetics, 59(7), 849-856. [Link]
- Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology.PubMed.[Link]
- Preclinical Studies in Drug Development.PPD.[Link]
- Practical guidelines for therapeutic drug monitoring of anticancer tyrosine kinase inhibitors: focus on the pharmacokinetic targets.PubMed.[Link]
- Clinical Pharmacology Biopharmaceutics Review(s).
- Guidelines for therapeutic drug monitoring of tyrosine kinase inhibitors.
- Hořínková, J., et al. (2019).
- Clinical pharmacology and pharmacokinetics: questions and answers.European Medicines Agency (EMA).[Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. Pharmacokinetics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. ppd.com [ppd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. fda.gov [fda.gov]
Application Notes & Protocols: In Vitro Metabolism of 2'-Deschloro-2'-hydroxy Dasatinib
Scientific Background & Strategic Overview
Introduction to Dasatinib and the Investigational Compound
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] It functions as a multi-targeted inhibitor of BCR-ABL and SRC family kinases.[1][2] The clinical efficacy and safety of any drug are profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Dasatinib is cleared primarily via hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) being the principal enzyme responsible for its biotransformation.[1][2][3][4][5]
This document concerns 2'-Deschloro-2'-hydroxy Dasatinib (CAS 1159977-25-9), a structural analog of Dasatinib.[6][7][8][9][10] Based on its structure, this compound may be a synthetic derivative designed to explore structure-activity relationships or a potential metabolite of a Dasatinib analog. The removal of the chloro- group and addition of a hydroxyl group on the phenyl ring creates new potential sites for metabolic attack, particularly for Phase II conjugation reactions.
The Imperative for In Vitro Metabolism Studies
Understanding the metabolic fate of a new chemical entity (NCE) like this compound is a cornerstone of drug development, mandated by regulatory agencies like the FDA.[11][12][13][14] In vitro studies are the first step in this process, providing critical data to:
-
Identify Metabolic Pathways: Determine the primary routes of biotransformation (e.g., oxidation, glucuronidation, sulfation).
-
Assess Metabolic Stability: Quantify the rate at which the compound is metabolized, which helps predict its in vivo clearance and half-life.[15][16][17][18][19]
-
Pinpoint Key Enzymes (Reaction Phenotyping): Identify the specific enzymes (e.g., CYP and UGT isoforms) responsible for the compound's metabolism.[20][21][22][23][24] This is crucial for predicting potential drug-drug interactions (DDIs).
-
Guide Structural Modifications: Identify metabolically liable "soft spots" in the molecule, enabling medicinal chemists to design next-generation compounds with improved pharmacokinetic profiles.[25]
Hypothesized Metabolic Pathways for this compound
The structure of this compound presents several key sites for metabolism. Based on the known metabolism of the parent drug, Dasatinib, and the compound's functional groups, we can hypothesize the following primary pathways:
-
Phase I (Functionalization):
-
Oxidation: While one hydroxylation has already occurred, further oxidation is possible at other sites, such as the piperazine ring, the N-hydroxyethyl side chain, or the methyl groups. CYP3A4 is the likely primary catalyst for these reactions, given its role in Dasatinib metabolism.[1][4]
-
N-dealkylation: Cleavage of the N-hydroxyethyl group from the piperazine ring is a known pathway for Dasatinib (forming metabolite M4) and is highly probable here.[1][3]
-
-
Phase II (Conjugation):
-
Glucuronidation: The newly introduced phenolic hydroxyl group is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. This is often a major detoxification and elimination pathway.
-
Sulfation: The phenolic hydroxyl group can also be a substrate for sulfotransferases (SULTs).
-
The following diagram illustrates the overall strategic workflow for characterizing the in vitro metabolism of this compound.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 10. 2’-Deschloro-2’-hydroxy Dasatinib | 1159977-25-9 [amp.chemicalbook.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 13. admescope.com [admescope.com]
- 14. fda.gov [fda.gov]
- 15. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mercell.com [mercell.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. bioivt.com [bioivt.com]
- 23. criver.com [criver.com]
- 24. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 25. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2'-Deschloro-2'-hydroxy Dasatinib
Abstract
This application note describes the development and validation of a novel, robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2'-Deschloro-2'-hydroxy Dasatinib, a potential impurity and degradation product of the tyrosine kinase inhibitor, Dasatinib. The method is designed to separate the analyte from its parent compound, Dasatinib, and any potential degradation products generated under forced degradation conditions. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This method is suitable for routine quality control and stability monitoring of Dasatinib drug substance and formulated products.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] During the synthesis, formulation, and storage of a drug substance, process-related impurities and degradation products can arise.[6][7] These impurities, even at trace levels, can impact the safety and efficacy of the final pharmaceutical product.[6] Therefore, it is a regulatory requirement to identify and control them.[8]
This compound (CAS 1159977-25-9) is a potential impurity or metabolite where the chloro group on the 2-chloro-6-methylphenyl ring of Dasatinib is substituted by a hydroxyl group.[9][10][11] The development of a stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its impurities and degradation products.[12] The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[13]
This application note provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method that can serve as a stability-indicating assay for this compound, in line with ICH guidelines Q1A(R2) and Q2(R1).[8][13][14]
Materials and Instrumentation
| Item | Description |
| Analyte Standards | This compound Reference Standard (>99% purity), Dasatinib Reference Standard (>99% purity). |
| Reagents & Solvents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (Milli-Q or equivalent). |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. |
| Chromatographic Column | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[5] |
| Data Acquisition | Chromatographic data station software (e.g., Empower, Chromeleon). |
Method Development and Optimization
The primary objective is to achieve baseline separation between Dasatinib, this compound, and all potential degradation products with good peak shape and sensitivity.
Rationale for Initial Conditions
-
Column Choice: A C18 column was selected as a versatile starting point for reversed-phase chromatography, which is effective for separating moderately polar to non-polar compounds like Dasatinib and its derivatives.[15]
-
Mobile Phase: A combination of phosphate buffer and acetonitrile is a common choice for robust HPLC methods. The buffer controls the pH to ensure consistent ionization of the analytes, while acetonitrile acts as the organic modifier to control retention.[15]
-
Detection Wavelength: Based on the UV spectra of Dasatinib, a detection wavelength of 325 nm was chosen to ensure high sensitivity for both the parent drug and its related substances.[5]
-
Elution Mode: A gradient elution was selected to ensure the timely elution of all compounds with varying polarities and to achieve optimal resolution across the entire chromatogram.[16]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
Experimental Protocols
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution: Prepare the test sample at a target concentration of approximately 10 µg/mL in the diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the method.[12][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][18]
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.[18]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[18]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[18][19]
After exposure, neutralize the acidic and basic samples, dissolve the solid samples, and dilute all stressed samples to the target concentration before injecting into the HPLC system. The peak purity of the analyte should be assessed using a PDA detector to ensure no co-eluting peaks.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][20][21]
Caption: Key Parameters for Analytical Method Validation.
Validation Results Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% to 150% of the target concentration (5-15 µg/mL) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (pH ±0.2, Flow Rate ±0.1 mL/min). | Pass |
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound. The method effectively separates the main analyte from its degradation products formed under various stress conditions, confirming its stability-indicating capability. This method is well-suited for routine quality control analysis and for monitoring the stability of Dasatinib drug substance and its formulations.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
- International Council for Harmonis
- Prajapati, Y. K., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation. Research Journal of Pharmacy and Technology. [Link]
- Van der Wal, S. (2012). Method Development for Drug Impurity Profiling: Part 1.
- ResolveMass Laboratories Inc. (2025).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]
- Prajapati, Y. K., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation. Research Journal of Pharmacy and Technology. [Link]
- Klick, S., et al. (2005).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
- Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
- International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). ICH. [Link]
- Ravikumar, P., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS.
- ResolveMass Laboratories Inc. What is Analytical Method Development. [Link]
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
- Patel, P. N., et al. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
- Pharmaffiliates.
- Kumar, A., et al. (2018). RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELINES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. rjptonline.org [rjptonline.org]
- 4. database.ich.org [database.ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. 2’-Deschloro-2’-hydroxy Dasatinib | 1159977-25-9 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. fda.gov [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Initial Characterization of 2'-Deschloro-2'-hydroxy Dasatinib in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (marketed as Sprycel®) is a potent, second-generation multi-targeted tyrosine kinase inhibitor (TKI) that has become a standard-of-care for Philadelphia chromosome-positive (Ph+) leukemias, including Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[1] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases (SFKs), which are critical drivers in these and other malignancies.[2][3]
Dasatinib undergoes extensive metabolism in humans, primarily mediated by CYP3A4, leading to the formation of several metabolites, including various hydroxylated species.[4][5] While some metabolites have been characterized, the biological activity of many potential derivatives remains unexplored. 2'-Deschloro-2'-hydroxy Dasatinib is one such derivative. Publicly available data on its specific anti-cancer properties and effects on cell lines are limited.
This document serves as a comprehensive guide for the initial in vitro characterization of this compound. It provides the scientific rationale and detailed protocols for a logical, stepwise approach to determine its potential as a kinase inhibitor and anti-proliferative agent in cancer cell line models.
Compound Information
| Parameter | Details |
| Analyte Name | This compound |
| CAS Number | 1159977-25-9 |
| Molecular Formula | C₂₂H₂₇N₇O₃S |
| Molecular Weight | 469.56 g/mol |
| IUPAC Name | N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide |
Hypothesized Mechanism of Action
Given its structural similarity to the parent compound, it is hypothesized that this compound may retain activity as a tyrosine kinase inhibitor. The primary targets of Dasatinib are BCR-ABL and SFKs (e.g., SRC, LCK, YES, FYN). These kinases are central nodes in signaling pathways that control cell proliferation, survival, migration, and invasion.[2]
Inhibition of these kinases blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3][6] The initial characterization of this compound should therefore focus on assessing its ability to inhibit these key kinases and their downstream signaling events.
Experimental Protocols
The following protocols provide a framework for the initial biochemical and cell-based evaluation of this compound. These are generalized methods and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: In Vitro Kinase Activity Assay (Src Kinase)
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase, providing a direct measure of potency (IC₅₀). The ADP-Glo™ Kinase Assay is a common, non-radioactive method.[7]
Rationale: This is the first critical step to validate the hypothesis that the compound is a direct kinase inhibitor. It isolates the drug-target interaction from complex cellular systems. Using Src as the target is logical given it is a primary target of the parent compound, Dasatinib.[8]
Materials:
-
Recombinant Human c-Src enzyme
-
Src Peptide Substrate (e.g., Poly (Glu, Tyr) 4:1)[8]
-
Ultra-Pure ATP
-
Kinase Assay Buffer (e.g., Tris-based)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound
-
Dasatinib (as a positive control)
-
DMSO (vehicle control)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Dasatinib in DMSO.
-
Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 10-point curve from 100 µM to 1 nM final concentration). This will be your 10x working solution.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the 10x compound dilutions to the respective wells. For controls, add 1 µL of DMSO (vehicle/no inhibitor) and 1 µL of buffer only (background).
-
Add 2 µL of a mix containing the Src enzyme and substrate peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (this time may need optimization).
-
-
Detect ADP Production (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (no enzyme) signal from all other readings.
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability / Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a fundamental method to determine the compound's cytotoxic or cytostatic effects on cancer cells.
Rationale: This assay provides the first indication of the compound's biological effect on intact cancer cells. Selecting cell lines known to be sensitive to Dasatinib (e.g., K-562 for CML, DU145 for prostate cancer) allows for a direct comparison of potency and provides a cellular context for the biochemical kinase inhibition data.[9]
Materials:
-
Cancer cell line (e.g., K-562, human CML cell line)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells) or acclimate (for suspension cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.[10]
-
Include wells for vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Carefully add the diluted compound solutions to the respective wells.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium. For suspension cells, this involves centrifuging the plate first.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gently shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to assess whether the compound inhibits the kinase activity within the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.
Rationale: This assay provides crucial evidence of on-target activity within a cellular context. A reduction in the phosphorylation of Src or its substrate CrkL following treatment with the compound confirms that the observed anti-proliferative effects are likely mediated through the inhibition of the intended signaling pathway.[3][11]
Materials:
-
Cancer cell line (same as used in MTT assay)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-Src (Total)
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC₅₀ value determined from the MTT assay) for a shorter duration (e.g., 2-6 hours) to capture changes in phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[12]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
To confirm equal protein loading and to quantify changes in phosphorylation, the blot can be stripped and re-probed for the total protein (e.g., total Src) and a loading control (e.g., β-actin).[11]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The results from the cell viability assay across different cell lines can be presented in a table.
Table 1: Example Anti-Proliferative Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) ± SD |
| K-562 | Chronic Myeloid Leukemia | [Experimental Value] |
| DU145 | Prostate Cancer | [Experimental Value] |
| HT-29 | Colon Cancer | [Experimental Value] |
| Dasatinib (Control) | Chronic Myeloid Leukemia | [Reference Value] |
Interpretation of Results:
-
In Vitro Kinase Assay: A low nanomolar IC₅₀ value would suggest that this compound is a potent, direct inhibitor of the target kinase. Comparing its IC₅₀ to that of Dasatinib will establish its relative biochemical potency.
-
Cell Viability Assay: The IC₅₀ values from the MTT assay indicate the concentration at which the compound inhibits cellular proliferation by 50%. A correlation between potent kinase inhibition (Protocol 1) and low cellular IC₅₀ values suggests that the anti-proliferative effect is target-mediated.
-
Western Blot Analysis: A dose-dependent decrease in the phosphorylation of Src and/or its substrates at concentrations consistent with the cellular IC₅₀ provides strong evidence of on-target engagement in a biological system. This confirms that the compound enters the cell and inhibits the kinase signaling pathway as hypothesized.
References
- Benchchem. (n.d.). Application Notes and Protocols: Investigating Kinase Inhibitor Combinations in the Context of IL-23 Signaling and the ML-2 Cancer Cell Line.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Benchchem. (n.d.). Application Notes and Protocols for MTT Assay with 9-Methoxycanthin-6-one-N-oxide.
- Benchchem. (n.d.). A Head-to-Head Comparison of Dasatinib and its Metabolite, Hydroxymethyl Dasatinib.
- Li, X., He, Y., Ruiz, C. H., & Correia, M. A. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242–1250. [Link]
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Cell Signaling Technology. (n.d.). Src Kinase.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Al-Sallami, H. S., & Tarning, J. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(5), 671. [Link]
- Das, J., et al. (2021). Dasatinib inhibits proliferation of liver cancer cells, but activation of Akt/mTOR compromises dasatinib as a cancer drug. Acta Biochimica et Biophysica Sinica, 53(7), 899-908. [Link]
- de Castro, F. A. F., & de Castro, V. U. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 769970. [Link]
- BPS Bioscience. (n.d.). SRC Assay Kit.
- Gnoni, A., et al. (2023). Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures. Pharmaceutics, 15(2), 372. [Link]
- Luo, F. R., et al. (2010). Src family kinase/abl inhibitor dasatinib suppresses proliferation and enhances differentiation of osteoblasts. Oncogene, 29(22), 3196–3207. [Link]
- Naqvi, K., et al. (2020). Long-term results of frontline dasatinib in chronic myeloid leukemia. Cancer, 126(11), 2543-2554. [Link]
- Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9909-9918. [Link]
Sources
- 1. Long-term results of frontline dasatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. marmacs.org [marmacs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Assessing the Cytotoxicity of 2'-Deschloro-2'-hydroxy Dasatinib
Introduction
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and other kinases such as the SRC family, c-KIT, and PDGFRβ, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3][4][5] The metabolism of Dasatinib in the liver, primarily by the CYP3A4 enzyme, results in various metabolites.[1] Understanding the cytotoxic profiles of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic efficacy and potential off-target effects. This application note provides a detailed experimental framework for assessing the cytotoxicity of a specific metabolite, 2'-Deschloro-2'-hydroxy Dasatinib, on relevant cancer cell lines.
This guide is intended for researchers, scientists, and drug development professionals. It offers a structured, in-depth approach, moving beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring scientific integrity and logical flow. The protocols described herein are designed to be self-validating, incorporating necessary controls and data analysis strategies for robust and reproducible results.
Core Concepts & Rationale
The assessment of a drug metabolite's cytotoxicity is a critical step in preclinical drug development. It helps to determine whether the metabolite contributes to the parent drug's therapeutic effect, exhibits its own toxicity, or is largely inactive. This is particularly important for TKIs, where the inhibition of multiple kinases can lead to both desired anti-cancer effects and unwanted side effects.[4]
This protocol focuses on three key aspects of cytotoxicity assessment:
-
Cell Viability: To determine the concentration-dependent effect of the compound on cell proliferation and metabolic activity.
-
Apoptosis Induction: To investigate whether the observed reduction in cell viability is due to programmed cell death.
-
Cell Cycle Perturbation: To analyze the compound's impact on the normal progression of the cell cycle.
By examining these three endpoints, researchers can build a comprehensive profile of the cytotoxic activity of this compound.
Signaling Pathways of Interest
Dasatinib's primary target is the constitutively active BCR-ABL tyrosine kinase.[3] Inhibition of this kinase disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[6][7][8][9][10] Dasatinib also potently inhibits SRC family kinases, which are involved in a multitude of cellular processes including cell adhesion, migration, and survival.[11][12][13][14][15] Understanding these pathways is essential for interpreting the mechanistic data obtained from the assays described below.
Materials and Reagents
Cell Lines
-
K-562 (ATCC® CCL-243™): A human chronic myeloid leukemia cell line that is BCR-ABL positive. This cell line is a standard model for studying the effects of BCR-ABL inhibitors.
-
Ba/F3 (ATCC® CRL-3464™): A murine pro-B cell line that is dependent on IL-3 for survival. Parental Ba/F3 cells can be used as a negative control, while Ba/F3 cells engineered to express human BCR-ABL (Ba/F3-p210) provide a specific model to assess on-target activity.
Reagents
-
This compound: (Source to be specified by the user). Prepare a stock solution in DMSO.
-
Dasatinib: (For use as a positive control).
-
Cell Culture Media: RPMI-1640, IMDM, or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant Murine IL-3: For culturing parental Ba/F3 cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: For cell viability assays.[16][17][18]
-
RealTime-Glo™ MT Cell Viability Assay Kit (Promega): An alternative, real-time method for assessing cell viability.[19][20][21][22]
-
Caspase-Glo® 3/7 Assay Kit (Promega): For measuring apoptosis.[23]
-
Propidium Iodide (PI) Staining Solution: For cell cycle analysis.[24][25][26][27][28]
-
RNase A: For cell cycle analysis.
-
70% Ethanol: For cell fixation.
-
Phosphate Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide): Vehicle for compound dissolution.
-
Trypan Blue Solution
-
96-well and 6-well tissue culture plates
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive cytotoxic profile of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Protocols
PART 1: Cell Viability Assessment
This section details two common methods for assessing cell viability: the MTT assay and the RealTime-Glo™ MT Cell Viability Assay. The MTT assay is a colorimetric endpoint assay, while the RealTime-Glo™ assay offers a non-lytic, real-time measurement of viability.[16][17][19][20]
Protocol 1.1: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[29][30]
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Dasatinib (positive control) in culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the compound dilutions.
-
Incubate for 48-72 hours.[31]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Protocol 1.2: RealTime-Glo™ MT Cell Viability Assay
This assay measures cell viability in real-time by quantifying the reducing potential of viable cells.[19][20] A pro-substrate is reduced by viable cells to generate a substrate for NanoLuc® luciferase, producing a luminescent signal.[21][22]
Procedure:
-
Reagent Preparation:
-
Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
-
Cell Seeding and Treatment (Combined):
-
Prepare cell suspensions and compound dilutions as described for the MTT assay.
-
Add the RealTime-Glo™ reagent to the cell culture medium at the recommended concentration.
-
Dispense 100 µL of the cell suspension/reagent mixture into the wells of a 96-well plate.
-
Add the compound dilutions to the wells.
-
-
Luminescence Measurement:
-
Measure luminescence at various time points (e.g., 0, 24, 48, and 72 hours) using a plate-reading luminometer. This allows for the kinetic monitoring of cell viability.[20]
-
Data Analysis for Cell Viability
-
Calculate Percent Viability:
-
Subtract the average absorbance/luminescence of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (nM) |
| Dasatinib | K-562 | MTT | 72 | Example: 1.5 |
| This compound | K-562 | MTT | 72 | To be determined |
| Dasatinib | Ba/F3-p210 | RealTime-Glo™ | 48 | Example: 0.8 |
| This compound | Ba/F3-p210 | RealTime-Glo™ | 48 | To be determined |
| Dasatinib | Ba/F3 (parental) | RealTime-Glo™ | 48 | Example: >1000 |
| This compound | Ba/F3 (parental) | RealTime-Glo™ | 48 | To be determined |
PART 2: Apoptosis Assessment
To determine if the observed cytotoxicity is due to the induction of apoptosis, a caspase activity assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[32][33]
Protocol 2.1: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7.[23] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7 to release a substrate for luciferase, generating a light signal.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound and Dasatinib at concentrations around their respective IC₅₀ values for 24-48 hours.
-
Include untreated and vehicle-treated controls.
-
-
Assay Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis for Apoptosis
-
Calculate Fold Change in Caspase Activity:
-
Normalize the luminescence readings to the vehicle-treated control.
-
A significant increase in luminescence indicates the induction of apoptosis.
-
| Treatment | Concentration | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Untreated | - | 1.0 |
| Vehicle (DMSO) | - | 1.0 |
| Dasatinib | IC₅₀ | Example: 5.2 |
| This compound | IC₅₀ | To be determined |
PART 3: Cell Cycle Analysis
Cell cycle analysis is performed to determine if the compound induces cell cycle arrest at a specific phase.[34] This is a common mechanism of action for many anti-cancer drugs.[35]
Protocol 3.1: Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the DNA content in a cell.[25][26] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat cells with the test compound and controls at their IC₅₀ concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[24]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution.
-
Data Analysis for Cell Cycle
-
Quantify Cell Cycle Phases:
-
Gate the cell populations corresponding to the G0/G1, S, and G2/M phases based on their DNA content.
-
Determine the percentage of cells in each phase.
-
An accumulation of cells in a particular phase suggests cell cycle arrest.
-
| Treatment | Concentration | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptotic) |
| Vehicle (DMSO) | - | Example: 45 | Example: 35 | Example: 20 | Example: <2 |
| Dasatinib | IC₅₀ | Example: 65 | Example: 15 | Example: 20 | Example: 5 |
| This compound | IC₅₀ | To be determined | To be determined | To be determined | To be determined |
Mechanistic Interpretation and Signaling Pathways
The data obtained from these assays will provide insights into the cytotoxic mechanism of this compound.
Caption: Potential inhibitory action on key signaling pathways.
-
Potent Cytotoxicity (Low IC₅₀): If the metabolite shows a low IC₅₀ value, similar to or even lower than Dasatinib, it suggests that it is an active metabolite that contributes to the overall therapeutic effect.
-
Apoptosis Induction: A significant increase in caspase-3/7 activity confirms that the compound induces programmed cell death. This is a desirable characteristic for an anti-cancer agent.[36][37][38][39][40]
-
Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) indicates that the compound interferes with cell cycle progression, which can lead to apoptosis.[35]
-
Differential Activity: Comparing the activity in Ba/F3-p210 versus parental Ba/F3 cells will indicate the specificity of the metabolite for the BCR-ABL kinase. Potent activity in Ba/F3-p210 and weak activity in the parental line would suggest on-target effects.
Conclusion
This application note provides a comprehensive and detailed set of protocols for assessing the in vitro cytotoxicity of this compound. By systematically evaluating cell viability, apoptosis, and cell cycle progression, researchers can gain a thorough understanding of the metabolite's biological activity. These studies are essential for elucidating the complete pharmacological profile of Dasatinib and can inform future drug development efforts.
References
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- PubMed. (n.d.). Apoptosis-based drug screening and detection of selective toxicity to cancer cells.
- PubMed. (2012, February 15). Molecular pathways: BCR-ABL.
- ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
- Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- MedlinePlus. (2025, February 15). Dasatinib.
- Taylor & Francis Online. (n.d.). Cell-based apoptosis assays in oncology drug discovery.
- ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates...
- AACR Journals. (n.d.). Molecular Pathways: BCR-ABL | Clinical Cancer Research.
- PubMed. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- AACR Journals. (n.d.). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia.
- PubMed Central. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family | Enzymes.
- MDPI. (n.d.). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain.
- LinkedIn. (2025, August 7). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits.
- Taylor & Francis Online. (n.d.). Src family kinase – Knowledge and References.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- PubMed. (2004, October 18). Src family kinases, key regulators of signal transduction.
- National Institutes of Health. (2022, January 17). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
- ResearchGate. (n.d.). Cell cycle analysis following drug treatments. Representative...
- MDPI. (n.d.). An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- ResearchGate. (2015, November 21). Does cell cycle arrest by tyrosine kinase inhibitors lead to apoptosis?
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Sources
- 1. youtube.com [youtube.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. pediatriconcall.com [pediatriconcall.com]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 20. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 21. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.kr]
- 22. promega.com [promega.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. vet.cornell.edu [vet.cornell.edu]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. moleculardevices.com [moleculardevices.com]
- 33. stemcell.com [stemcell.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
- 38. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 40. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Note: A Validated Stability-Indicating Method for the Profiling of 2'-Deschloro-2'-hydroxy Dasatinib in Dasatinib Drug Substance
Introduction: The Imperative for Purity in Targeted Cancer Therapy
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, which are critical for the proliferation of malignant cells.[2] The chemical structure of Dasatinib is N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazole carboxamide.[2]
In the manufacturing and storage of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities can arise from starting materials, by-products of the synthesis, or degradation of the API over time.[3] Even in trace amounts, such impurities can impact the drug's quality, safety, and efficacy.[3] Therefore, their identification, quantification, and control are mandated by global regulatory bodies.
This application note focuses on 2'-Deschloro-2'-hydroxy Dasatinib (CAS: 1159977-25-9), a potential impurity of Dasatinib.[4][5] Structurally, it is formed by the substitution of the chlorine atom on the 2-chloro-6-methylphenyl ring with a hydroxyl group.[5][6] This modification can occur during synthesis or as a degradation product, particularly through oxidative or metabolic pathways, as Dasatinib is known to be metabolized by CYP3A4.[7][8] The purpose of this guide is to provide a comprehensive, validated analytical protocol for the accurate detection and quantification of this compound, ensuring that Dasatinib drug substance meets the stringent purity requirements for patient safety.
The Regulatory Landscape: Adherence to ICH Q3A(R2) Guidelines
The control of impurities in new drug substances is rigorously outlined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline.[9][10] This guideline provides a rational framework for establishing acceptance criteria for impurities and is essential for any regulatory submission. The core of the guideline revolves around three key thresholds that dictate the level of scrutiny an impurity must undergo. Understanding these thresholds is critical as it explains the scientific and regulatory necessity for the high-precision analytical methods described herein.
| Threshold | Definition and Significance | Typical Limit (based on Max. Daily Dose > 2g) |
| Reporting Threshold | The level at or above which an impurity must be reported in a regulatory submission. It ensures that a comprehensive impurity profile is documented.[11] | ≥ 0.05% |
| Identification Threshold | The level at or above which an impurity's structure must be elucidated. This is a critical step to understand the impurity's potential toxicological properties.[11] | > 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | The level at or above which an impurity's biological safety must be established through toxicological studies.[10][11] | > 0.15% or 1.0 mg per day intake (whichever is lower) |
This protocol is designed to achieve a Limit of Quantification (LOQ) well below the reporting threshold, providing confidence in the data for regulatory compliance.
Analytical Workflow for Impurity Profiling
The following diagram illustrates the logical workflow for the identification and quantification of this compound in a sample of Dasatinib API. This systematic approach ensures that any detected impurity is first quantified against a reference standard and then its identity is unequivocally confirmed.
Caption: Workflow for Dasatinib impurity analysis.
Materials and Methods
Chemicals and Reagents
-
Dasatinib Reference Standard (≥99.5% purity)
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Gradient Grade)
-
Methanol (HPLC Grade)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Potassium Hydroxide (KOH, for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
For Quantification: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
For Confirmation: LC-MS/MS system, such as a UHPLC coupled to a Triple Quadrupole (QqQ) or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source. (e.g., Sciex 5500, Thermo Scientific Q Exactive)
Chromatographic Conditions
The following conditions have been optimized to achieve robust separation between Dasatinib and the 2'-Deschloro-2'-hydroxy impurity. This method is based on principles derived from established separation techniques for Dasatinib and its related compounds.[12][13][14][15][16]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 | ZORBAX RX-C18 (150 x 2.1 mm, 5 µm) or equivalent C18 |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 6.0 with KOH | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min (30% B), 10-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B) | 0-3 min (5% B), 3-23 min (5-50% B), 23-28 min (50-80% B), 28.1-35 min (5% B) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| UV Wavelength | 315 nm | N/A |
| MS Ionization | N/A | ESI, Positive Mode |
| MS Detection | N/A | Scan Mode (m/z 100-1000) and MRM |
Experimental Protocols
Protocol 1: Preparation of Solutions
Causality: A mixed diluent of DMSO and Methanol is used because Dasatinib has poor aqueous solubility but is soluble in DMSO.[13][17] Methanol is used to ensure miscibility with the mobile phase.
-
Diluent Preparation: Prepare a 1:9 (v/v) mixture of DMSO and Methanol.
-
Standard Stock Solution (Impurity): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol to obtain a 100 µg/mL solution.
-
Dasatinib Stock Solution (API): Accurately weigh ~10 mg of Dasatinib reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol to obtain a 100 µg/mL solution.
-
System Suitability Solution (0.15% Level): Transfer 1.5 mL of the Standard Stock Solution (Impurity) and 10 mL of the Dasatinib Stock Solution into a 100 mL volumetric flask. Dilute to volume with the Diluent. This creates a solution where the impurity is at a concentration of 1.5 µg/mL and Dasatinib is at 10 µg/mL.
-
Sample Preparation: Accurately weigh ~50 mg of Dasatinib API into a 50 mL volumetric flask. Add 5 mL of DMSO to dissolve, then dilute to volume with Methanol to achieve a final concentration of 1000 µg/mL (1 mg/mL).
Protocol 2: HPLC-UV Quantification
Trustworthiness: The protocol begins with a System Suitability Test (SST) to validate the chromatographic system's performance before analyzing any samples. This ensures that the results generated are reliable.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the System Suitability Solution.
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for the peak areas of both Dasatinib and the impurity must be ≤ 2.0%.
-
The resolution between the Dasatinib and impurity peaks must be ≥ 2.0.
-
The tailing factor for both peaks should be ≤ 1.5.
-
-
-
Analysis: Once the SST criteria are met, inject the Sample Preparation for analysis.
-
Calculation: Identify the peak corresponding to this compound in the sample chromatogram by its relative retention time (RRT) to the main Dasatinib peak. Calculate the percentage of the impurity using the following formula:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
-
Area_Imp_Sample: Peak area of the impurity in the sample chromatogram.
-
Area_Imp_Std: Average peak area of the impurity from the SST injections.
-
Conc_Std: Concentration of the impurity in the System Suitability Solution (e.g., 1.5 µg/mL).
-
Conc_Sample: Concentration of the Dasatinib API in the Sample Preparation (e.g., 1000 µg/mL).
-
Protocol 3: LC-MS/MS Confirmation
Expertise: This step is crucial if the impurity level exceeds the ICH identification threshold or for the initial characterization of an unknown peak. Using both full scan and Multiple Reaction Monitoring (MRM) provides comprehensive data.
-
Analysis: Inject the System Suitability Solution and the Sample Preparation into the LC-MS/MS system.
-
Data Acquisition:
-
Acquire data in full scan mode to obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Acquire data in MRM mode for enhanced sensitivity and specificity.
-
Dasatinib Transition: m/z 488.1 → 401.1[18]
-
This compound Transition (Predicted): m/z 469.6 → 382.1 (This corresponds to the loss of the hydroxyethyl piperazine moiety, a common fragmentation pattern).
-
-
-
Confirmation: The identity of the impurity is confirmed if the peak in the sample chromatogram meets all three of the following criteria:
-
It has the same retention time as the this compound reference standard.
-
The full scan mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 469.6.[4]
-
It produces the same MRM transition as the reference standard.
-
Expected Results
The described HPLC method will effectively separate Dasatinib from its 2'-Deschloro-2'-hydroxy impurity. Below is a table of expected analytical data.
| Compound | Expected RT (min) | RRT | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |
| This compound | ~18.5 | ~0.90 | 469.6 | 382.1 |
| Dasatinib | ~20.5 | 1.00 | 488.0 | 401.1 |
Conclusion
This application note provides a detailed, robust, and reliable analytical framework for the impurity profiling of this compound in Dasatinib API. The presented HPLC-UV method is suitable for precise quantification in a quality control environment, while the LC-MS/MS protocol offers unequivocal confirmation of the impurity's identity. By integrating these methods into the development and manufacturing process, researchers and drug development professionals can ensure compliance with global regulatory standards like ICH Q3A(R2), ultimately safeguarding the quality and safety of Dasatinib for patients.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Lachman Consultant Services. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate.
- Lanke, S. V., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Semantic Scholar.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- PharmGKB. (n.d.). Dasatinib Pathway, Pharmacokinetics.
- Daicel Pharma Standards. (n.d.). Dasatinib Impurities Manufacturers & Suppliers.
- ResearchGate. (n.d.). Degradation pathways of Dasatinib in tablets dosage form.
- Lanke, S. V., et al. (2017, August 21). Rapid and Sensitive RP-HPLC Method for Determination of Potential Genotoxic Impurity in Dasatinib Drug Substance. TSI Journals.
- Lanke, S. V., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR).
- Kavitapu, D., et al. (2024, April 23). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. PubMed.
- British Journal of Analytical Chemistry. (2019, January 28). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib.
- Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Journal of Pharmaceutical Research International. (2022, March 17). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form.
- Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health.
- Pharmaffiliates. (n.d.). Dasatinib-impurities.
- Veeprho. (n.d.). 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9.
- VIBGYOR ePress. (2019, March 7). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jpionline.org [jpionline.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. [PDF] Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance | Semantic Scholar [semanticscholar.org]
- 13. ijsr.net [ijsr.net]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brjac.com.br [brjac.com.br]
- 16. journaljpri.com [journaljpri.com]
- 17. tsijournals.com [tsijournals.com]
- 18. vibgyorpublishers.org [vibgyorpublishers.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Dasatinib from its Process Impurity, 2'-Deschloro-2'-hydroxy Dasatinib
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Dasatinib, a potent tyrosine kinase inhibitor, from its structurally similar process impurity, 2'-Deschloro-2'-hydroxy Dasatinib. The critical nature of this separation lies in the subtle structural difference between the two molecules—the substitution of a chloro group in Dasatinib with a hydroxyl group in the impurity—which poses a significant chromatographic challenge. This document provides a comprehensive protocol, explains the scientific rationale behind the method's parameters, and presents a validation summary in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for quality control and stability studies in a drug development setting.
Introduction: The Analytical Challenge
Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its efficacy and safety are directly linked to its purity. During synthesis, various related substances can be formed, one of which is this compound.[2][3] This impurity arises from the substitution of the chlorine atom on the 2-chloro-6-methylphenyl ring with a hydroxyl group.[4]
The structural similarity between Dasatinib and this impurity, differing only by a single functional group, makes their separation analytically challenging. However, controlling such impurities is a regulatory mandate, as their presence, even in small amounts, can potentially alter the drug's efficacy or toxicological profile. Therefore, a highly selective and validated analytical method is imperative for ensuring the quality and safety of the Dasatinib drug substance and product.[5] This note describes an optimized RP-HPLC method designed to achieve baseline separation and accurate quantification of both compounds.
Principles of Separation: Leveraging Minor Polarity Differences
The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most common and effective method for analyzing pharmaceutical compounds.[6][7] This technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.[8]
-
Analyte Polarity: Dasatinib is a relatively non-polar molecule. The impurity, this compound, is slightly more polar due to the replacement of the hydrophobic chlorine atom with a hydrophilic hydroxyl (-OH) group.
-
Stationary Phase Interaction: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used. The less polar compound (Dasatinib) will have a stronger hydrophobic interaction with the C18 column and will therefore be retained longer. The more polar impurity will have weaker interactions and elute earlier.
-
Mobile Phase Control: The mobile phase consists of a polar aqueous component and a less polar organic modifier (e.g., acetonitrile). By carefully controlling the pH of the aqueous buffer and the gradient of the organic modifier, we can fine-tune the interactions to maximize the resolution between the two closely eluting peaks.[9] A slightly acidic to neutral pH is often chosen to ensure the consistent ionization state of the basic nitrogen atoms in the Dasatinib structure, leading to sharp, reproducible peaks.[10]
The diagram below illustrates the fundamental principle of this separation.
Caption: Mechanism of RP-HPLC Separation.
Detailed Application Protocol
This protocol is designed for a standard HPLC or UPLC system equipped with a UV or PDA detector. All procedures must be validated in the user's laboratory to confirm suitability, as per ICH Q2(R1) guidelines.[11][12][13]
Materials and Reagents
-
Reference Standards: Dasatinib, this compound
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC System | Provides the necessary pressure and precision for separation. |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) or equivalent C18 | A robust C18 phase provides the necessary hydrophobicity for retaining Dasatinib and resolving the impurity.[10] |
| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with dilute KOH. | The buffered aqueous phase controls the ionization state of the analytes for reproducible retention times.[10] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. |
| Gradient Program | Time (min): 0, 10, 35, 40, 45, 50%B: 30, 40, 70, 30, 30, 30 | A gradient elution is crucial for resolving closely related impurities and ensuring the main peak is well-shaped.[14][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6mm ID column, balancing analysis time and separation efficiency.[16] |
| Column Temperature | 45 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.[14] |
| Detection | UV at 315 nm | This wavelength provides good sensitivity for both Dasatinib and its related impurities.[10][17] |
| Injection Volume | 10 µL | A typical injection volume for standard analytical methods. |
| Diluent | Methanol or Acetonitrile:Water (50:50, v/v) | Ensures complete dissolution of the sample and compatibility with the mobile phase. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 6.0 using dilute potassium hydroxide or orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mix Methanol and purified water in a 1:1 ratio.
-
Standard Stock Solution (Dasatinib): Accurately weigh about 25 mg of Dasatinib reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution: Accurately weigh about 5 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of ~50 µg/mL.
-
System Suitability Solution (Spiked Standard): Transfer 5 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add 1 mL of the Impurity Stock Solution and dilute to volume with diluent. This solution contains approximately 50 µg/mL of Dasatinib and 1 µg/mL of the impurity.
-
Sample Preparation (Drug Substance): Prepare a solution of the Dasatinib sample in diluent at a concentration of approximately 500 µg/mL.[18]
Analytical Procedure Workflow
The entire analytical process from sample preparation to data analysis is outlined below.
Caption: HPLC Analytical Workflow.
System Suitability and Validation
To ensure the method is performing correctly for each analytical run, a system suitability test must be performed. The results must conform to the predefined criteria before any sample analysis.[19]
System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution | ≥ 2.0 between Dasatinib and impurity peak | Ensures baseline separation of the two critical components. |
| Tailing Factor (Dasatinib) | ≤ 1.5 | Confirms good peak shape, free from tailing. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections of Dasatinib | Demonstrates the precision of the injection and system. |
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[11][20]
-
Specificity: Forced degradation studies showed no interference from degradation products or excipients at the retention times of Dasatinib and the target impurity.[16]
-
Linearity: The method was linear over a concentration range of LOQ to 150% of the specification limit for the impurity, with a correlation coefficient (r²) > 0.999.[18]
-
Accuracy: Recovery studies were performed by spiking the impurity into the sample at three concentration levels (50%, 100%, and 150%). The mean recovery was between 98.0% and 102.0%.[21]
-
Precision: The method demonstrated excellent repeatability (intra-day) and intermediate precision (inter-day), with %RSD values well below 2.0%.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established to be sufficiently low to detect and quantify the impurity at levels compliant with regulatory requirements (e.g., 0.05% and 0.15% respectively).
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the separation and quantification of Dasatinib from its critical process impurity, this compound. The detailed protocol and scientific rationale provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in a quality control environment for routine analysis and stability testing of Dasatinib.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. Chemical Science Review and Letters. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applic
- Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). [Link]
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characteriz
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, Oxford Academic. [Link]
- Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications.
- DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry. [Link]
- The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. [Link]
- Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health (NIH). [Link]
- Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. [Link]
- RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELI. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
- Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation. Research Journal of Pharmacy and Technology. [Link]
- (PDF) Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies.
- A convenient new and efficient commercial synthetic route for das
- 2-Deschloro-2-Hydroxy Das
- A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PubMed Central. [Link]
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method.
- a Linearity plot of Dasatinib and its six impurities (Imp A, Imp C, Imp...).
Sources
- 1. vixra.org [vixra.org]
- 2. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 5. brjac.com.br [brjac.com.br]
- 6. Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications | Semantic Scholar [semanticscholar.org]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. ijsr.net [ijsr.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. chesci.com [chesci.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. ijrpc.com [ijrpc.com]
- 19. starodub.nl [starodub.nl]
- 20. ICH Official web site : ICH [ich.org]
- 21. ajpamc.com [ajpamc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Deschloro-2'-hydroxy Dasatinib
Welcome to the technical support center for the synthesis of 2'-Deschloro-2'-hydroxy Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this Dasatinib analogue. As this compound is a derivative of a well-established pharmaceutical, its synthesis requires careful consideration of starting materials and reaction conditions to achieve optimal yields. This guide is structured to walk you through a proposed synthetic route, highlighting potential challenges and offering solutions based on established chemical principles.
I. Proposed Synthetic Route
The synthesis of this compound is not widely reported in the literature, as it is often considered an impurity in the synthesis of Dasatinib. However, for research purposes requiring this specific analogue, a targeted synthesis is necessary. The most logical approach is to adapt the known synthetic routes of Dasatinib by starting with a substituted aminophenol instead of the corresponding aniline.
The proposed multi-step synthesis is outlined below. Each step will be followed by a detailed troubleshooting guide and relevant FAQs.
Caption: Proposed synthetic pathway for this compound.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Step 1: Phenol Protection
The phenolic hydroxyl group in the starting material, 2-amino-6-methylphenol, is nucleophilic and can interfere with subsequent reactions. Therefore, protection of this group is a critical first step. A benzyl ether is a suitable protecting group due to its stability and ease of removal via hydrogenolysis.
Q1: I am getting a low yield during the benzylation of 2-amino-6-methylphenol. What could be the cause?
A1: Low yields in this step are often due to a few common issues:
-
Incomplete deprotonation of the phenol: The phenoxide is the active nucleophile. Ensure you are using a strong enough base and appropriate solvent. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a standard choice. For more stubborn reactions, a stronger base like sodium hydride (NaH) in THF can be used, but with caution due to its reactivity.
-
Side reaction at the amine: While the phenol is more acidic and will be preferentially deprotonated, the amino group can also react with benzyl bromide, leading to N-benzylation. To minimize this, you can try adding the benzyl bromide slowly at a lower temperature to favor O-alkylation.
-
Poor quality of reagents: Ensure your 2-amino-6-methylphenol is pure and your benzyl bromide has not decomposed. Using freshly distilled benzyl bromide can improve yields.
-
Reaction temperature and time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.
Q2: How do I choose the right protecting group for the phenol?
A2: The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of the subsequent reaction steps (amide coupling, SNAr with a strong base).
-
Easy to remove in the final step without affecting the rest of the molecule.
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone/DMF | H₂, Pd/C | Stable to most acidic and basic conditions. Cleaved by hydrogenolysis, which is generally mild. |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | Acidic hydrolysis (e.g., HCl in THF) | May not be stable to the strong acidic or basic conditions in later steps. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Generally stable to many reaction conditions but can be cleaved by strong acids. |
For this synthesis, the benzyl group is highly recommended due to its robustness and the mild deprotection conditions.
Step 2: Thiazole Ring Formation & Amidation
This step involves the formation of the key intermediate, N-(2-(benzyloxy)-6-methylphenyl)-2-aminothiazole-5-carboxamide. This can be achieved by reacting the protected aminophenol with a suitable thiazole precursor. A common method for forming the thiazole-5-carboxamide moiety is through the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea.
Q3: I am struggling with the synthesis of the N-(2-(benzyloxy)-6-methylphenyl)-2-aminothiazole-5-carboxamide intermediate. What are some common pitfalls?
A3: This is a multi-step process within itself and can be challenging. Here are some troubleshooting tips:
-
Formation of N-(2-(benzyloxy)-6-methylphenyl)-3-ethoxyacrylamide: This intermediate is formed by the reaction of 2-(benzyloxy)-6-methylaniline with 3-ethoxyacryloyl chloride. Ensure your starting aniline is pure and the acyl chloride is reactive. The reaction should be carried out under anhydrous conditions in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
-
Bromination and cyclization: The subsequent reaction with NBS and thiourea can be sensitive.
-
NBS addition: Add the NBS solution slowly at a low temperature (e.g., 0-5 °C) to control the bromination and avoid side reactions.
-
Thiourea addition: After bromination, the addition of thiourea leads to the cyclization to form the thiazole ring. This step may require gentle heating.
-
Purification: The crude product will likely contain impurities. Column chromatography is often necessary to obtain the pure intermediate.
-
Q4: Can I use a different method to form the thiazole-5-carboxamide?
A4: Yes, an alternative is to first synthesize 2-aminothiazole-5-carboxylic acid and then perform an amide coupling with your protected aminophenol.
Caption: Alternative route for Step 2 via amide coupling.
This approach can be advantageous as it separates the thiazole ring formation from the amide bond formation, potentially leading to cleaner reactions and easier purification. For the amide coupling, standard reagents like HATU, HBTU, or EDCI/HOBt can be used.[1]
Step 3: Nucleophilic Aromatic Substitution (SNAr)
This step involves the coupling of the thiazole intermediate with 4,6-dichloro-2-methylpyrimidine. This is a crucial step that builds the core of the Dasatinib scaffold.
Q5: I am getting a mixture of isomers during the SNAr reaction, with substitution at both the C4 and C6 positions of the pyrimidine. How can I improve the regioselectivity?
A5: Regioselectivity in the SNAr of dichloropyrimidines can be influenced by several factors:[2][3][4][5][6]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is commonly used in Dasatinib synthesis and generally favors substitution at the C4 position.[7]
-
Temperature: Running the reaction at a lower temperature can often improve selectivity. Start at a low temperature (e.g., -10 to 0 °C) and slowly warm up while monitoring the reaction by TLC.
-
Solvent: Aprotic solvents like THF or DMF are typically used. The choice of solvent can influence the solubility of the reactants and the reaction rate, which can in turn affect selectivity.
-
Steric hindrance: The steric bulk of the nucleophile can also play a role. The protected thiazole intermediate is quite bulky, which should favor substitution at the less hindered C4 position.
Q6: The SNAr reaction is very slow and does not go to completion. What can I do?
A6:
-
Ensure complete deprotonation: The reaction proceeds through the deprotonated amino group of the thiazole. Ensure you are using at least one equivalent of a strong base.
-
Increase the temperature: If the reaction is sluggish at low temperatures, gradually increasing the temperature may be necessary. However, be mindful that higher temperatures can lead to lower selectivity and decomposition.
-
Check for impurities: Impurities in your thiazole intermediate or the dichloropyrimidine can inhibit the reaction. Ensure all starting materials are of high purity.
Step 4: Side Chain Addition
In this step, the remaining chlorine on the pyrimidine ring is displaced by 1-(2-hydroxyethyl)piperazine.
Q7: I am observing low conversion in the addition of the piperazine side chain. What are the key parameters to optimize?
A7:
-
Excess of piperazine: This reaction is typically driven to completion by using an excess of 1-(2-hydroxyethyl)piperazine. Using 2-3 equivalents is common.
-
Temperature: This reaction usually requires heating. Refluxing in a high-boiling solvent like n-butanol or DMF is often effective.
-
Base: A tertiary amine base like DIPEA is often added to scavenge the HCl generated during the reaction.
-
Reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. These reactions can sometimes take several hours to go to completion.
Step 5: Deprotection
The final step is the removal of the benzyl protecting group to yield the target molecule, this compound.
Q8: The deprotection of the benzyl group is incomplete, and I am recovering starting material. How can I improve this?
A8: Incomplete hydrogenolysis can be due to several factors:
-
Catalyst activity: Ensure your Palladium on carbon (Pd/C) catalyst is active. Using a fresh batch of catalyst is recommended. The catalyst loading may also need to be optimized; typically 5-10 mol% is used.
-
Hydrogen pressure: While the reaction can often be run at atmospheric pressure of hydrogen (using a balloon), for more stubborn deprotections, a higher pressure in a Parr shaker may be necessary.
-
Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure your substrate is soluble in the chosen solvent.
-
Reaction time: Hydrogenolysis can sometimes be slow. Allow the reaction to run for an extended period (e.g., 12-24 hours) and monitor its progress.
-
Catalyst poisoning: Certain functional groups (like sulfur-containing compounds) can poison the catalyst. Ensure your starting material is free of any such impurities.
Q9: I am seeing other products besides my desired compound after deprotection. What could be happening?
A9: Over-reduction is a potential side reaction. While the benzyl ether is readily cleaved by hydrogenolysis, other functional groups in the molecule could potentially be reduced under harsh conditions. However, the Dasatinib scaffold is generally stable to these conditions. If you are seeing unexpected byproducts, it is more likely that they are impurities carried over from previous steps. It is crucial to purify the protected final compound before the deprotection step.
III. Experimental Protocols
Protocol 1: Benzyl Protection of 2-Amino-6-methylphenol
-
To a solution of 2-amino-6-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(benzyloxy)-6-methylaniline.
Protocol 2: Deprotection of Benzyl Ether
-
Dissolve the protected this compound (1.0 eq) in ethanol or methanol.
-
Add 10% Palladium on carbon (10 mol% Pd).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.
IV. References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]
-
Suresh, G., Nadh, R. V., Srinivasu, N., & Yennity, D. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org.
-
Li, X., He, Y., Ruiz, C. H., & Dera, M. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250.
-
Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250.
-
Gce, N. N., & Hall, D. G. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 23(10), 1453-1457.
-
Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
-
Richter, P., & Taylor, E. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
-
Parvathaneni, V., Kalle, A. M., & Vudem, D. R. (2019). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Omega, 4(4), 6866-6880.
-
Richter, P., & Taylor, E. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
-
Kocienski, P. (n.d.). Protecting Groups.
-
CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (n.d.). Google Patents.
-
Sartori, G., Ballini, R., Bigi, F., & Maggi, R. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Request PDF.
-
Wang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113651.
-
Carey, F. A., & Sundberg, R. J. (n.d.). Protecting Groups.
-
Lee, S., & Park, S. B. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(18), 2568-2586.
-
Mhaske, P. C., Vadgaonkar, K. S., Jadhav, R. P., & Bobade, V. D. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 55(5), 882-885.
-
Wang, M., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1469.
-
Szostak, M., & Szostak, M. (2017). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 53(59), 8340-8343.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
-
Warner, A. J., & Hulme, C. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(59), 15738-15742.
-
US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
-
Lee, J., & Park, S. B. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388.
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
-
Grotz, V., et al. (2000). In Vitro Metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea: Species Comparison and Identification of a Novel Thiocarbamide-Glutathione Adduct. Drug Metabolism and Disposition, 28(1), 59-65.
-
Swaminathan, S., & Hanzlik, R. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(1), 19-24.
-
Reva, I., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(18), 3326.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vixra.org [vixra.org]
overcoming solubility issues with 2'-Deschloro-2'-hydroxy Dasatinib in assays
Technical Support Center: Dasatinib Analogs
Troubleshooting Guide: Overcoming Solubility Issues with 2'-Deschloro-2'-hydroxy Dasatinib in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with this compound, a key analog of the potent tyrosine kinase inhibitor, Dasatinib.[1][2] Poor aqueous solubility is a common hurdle with lipophilic kinase inhibitors, which can lead to inaccurate assay results and misinterpretation of a compound's efficacy.[3][4] This resource offers a structured, question-and-answer-based approach to diagnose and solve these critical experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: This is a common and expected issue. This compound, like its parent compound Dasatinib, is a lipophilic molecule with inherently low solubility in aqueous solutions.[1][5] The precipitation you observe, often described as the solution turning "milky" or "cloudy," occurs when the compound "crashes out" of solution.[6]
-
Application Scientist's Note: This phenomenon is driven by fundamental physicochemical principles. The molecule is structurally complex and hydrophobic. While it dissolves in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), introducing this stock solution into a highly polar aqueous buffer drastically changes the solvent environment.[7] Water molecules cannot effectively solvate the hydrophobic compound, leading to its aggregation and precipitation.[7][8] This is a critical factor for many small molecule kinase inhibitors, which often fall into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility.[5][9][10]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: The industry-standard solvent for preparing initial stock solutions of poorly soluble compounds like this Dasatinib analog is 100% Dimethyl Sulfoxide (DMSO) .[1][2]
-
Application Scientist's Note: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules that are insoluble in water.[4] For Dasatinib, solubility in DMSO can reach up to 25 mM (approximately 14.3 mg/ml).[1][2] It is crucial to create a high-concentration stock (e.g., 10-25 mM) in DMSO first. This allows you to introduce a very small volume into your final assay, minimizing the final concentration of DMSO, which can be toxic to cells.[1][7] Always use high-purity, anhydrous DMSO to prevent introducing water, which can lower the initial solubility and compromise long-term stock stability.[11]
Q3: I'm observing precipitation when I dilute my DMSO stock into the final assay buffer. How can I prevent this?
A3: This is the most critical step in working with this compound. Direct, high-ratio dilution is the primary cause of precipitation.[6][8] The key is to manage the transition from a 100% organic solvent to a >99% aqueous environment more gradually.
Here are several field-proven strategies, from simplest to most advanced:
-
Control Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[7] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line.[12]
-
Use an Intermediate Dilution Step: Instead of diluting a 10 mM stock in DMSO directly into your final buffer (e.g., a 1:1000 dilution), perform a serial dilution. First, dilute the high-concentration stock into your assay medium that contains a higher, non-toxic concentration of DMSO or another co-solvent.
-
Vortex Vigorously During Dilution: When adding the compound stock to the aqueous buffer, ensure rapid and vigorous mixing (vortexing). This helps disperse the compound molecules quickly before they have a chance to aggregate and precipitate.[12]
-
Consider Low-Level Surfactants: For biochemical (cell-free) assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[13] Caution: This is generally not suitable for cell-based assays, as detergents can disrupt cell membranes.[13]
Q4: Are there alternative formulation strategies to improve solubility without high concentrations of organic solvents?
A4: Yes. When standard co-solvent and dilution methods are insufficient, more advanced formulation techniques can be employed, particularly in drug development settings.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[14][16][17] Beta-cyclodextrins and their chemically modified derivatives (like HP-β-CD) are commonly used.[17][18] This approach can significantly enhance aqueous solubility and is a recognized strategy for parenteral drug delivery.[17]
-
Use of Co-solvents other than DMSO: In some cases, other solvents like Dimethylformamide (DMF) can be used. Dasatinib's solubility is even higher in DMF (approx. 25 mg/ml) than in DMSO.[2] However, DMF generally has higher cytotoxicity than DMSO, so its final concentration must be carefully controlled.
Q5: How can I verify that the lack of activity in my assay is due to poor solubility and not the compound's inactivity?
A5: This is a crucial control experiment. Visual inspection is the first step; any cloudiness or particulate matter is a clear sign of precipitation.[8] For a more quantitative approach, you can perform a "solubility check."
-
Prepare your highest concentration working solution in the final assay buffer.
-
Incubate under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using an analytical method like HPLC-UV.
-
If the measured concentration is significantly lower than the nominal (intended) concentration, you have confirmed a solubility issue.
Data & Protocols
Solubility Profile of Dasatinib Analogs
The following table summarizes the known solubility of the parent compound, Dasatinib, which serves as a reliable proxy for its 2'-Deschloro-2'-hydroxy analog.
| Solvent | Approximate Solubility | Source |
| DMSO | ~14.3 mg/mL (~25 mM) | [1][2] |
| DMF | ~25 mg/mL | [2] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble (~0.5 mg/mL with 1:1 DMF co-solvent) | [2] |
Protocol 1: Preparation of High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration primary stock of this compound.
Materials:
-
This compound powder (CAS 1159977-25-9)[19]
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or cryogenic tube
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out the desired amount of the compound powder in a sterile microfuge tube or on weighing paper. For example, weigh 5 mg.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration. For a 10 mM stock of a compound with a molecular weight of 469.56 g/mol , you would add 1.065 mL of DMSO to 5 mg of powder.
-
Dissolution: Cap the vial securely and vortex vigorously for 2-5 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the final solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.[1][11] Properly stored DMSO stocks are typically stable for months.[20]
Protocol 2: Serial Dilution Strategy to Minimize Precipitation
Objective: To dilute the DMSO stock into an aqueous assay buffer while maintaining compound solubility.
Materials:
-
10 mM primary stock solution in 100% DMSO (from Protocol 1)
-
Final assay buffer or cell culture medium (pre-warmed to the assay temperature, e.g., 37°C)
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate stock at 10-100 times the final concentration. For example, to achieve a final concentration of 10 µM in an assay with a final DMSO concentration of 0.1%, first prepare a 1 mM intermediate stock.
-
Pipette 1 µL of the 10 mM DMSO stock into 9 µL of 100% DMSO. Vortex to mix. This creates a 1 mM stock.
-
-
Final Dilution: Add the intermediate stock to the final assay buffer.
-
Pipette 10 µL of the 1 mM intermediate stock into 990 µL of pre-warmed assay buffer.
-
Crucially, vortex the buffer immediately and continuously while adding the compound. This rapid dispersion is key to preventing precipitation.
-
-
Verification: Visually inspect the final solution. It should be completely clear. Use this working solution promptly. Aqueous solutions of Dasatinib are not recommended for storage beyond one day.[2]
Visual Troubleshooting Workflows
Caption: Decision workflow for troubleshooting precipitation.
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. core.ac.uk [core.ac.uk]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmpplastic.com [gmpplastic.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS Sensitivity for 2'-Deschloro-2'-hydroxy Dasatinib Detection
Welcome to the technical support center dedicated to the robust detection of 2'-Deschloro-2'-hydroxy Dasatinib. As a critical metabolite of the tyrosine kinase inhibitor Dasatinib, its accurate quantification is paramount in pharmacokinetic and drug metabolism studies.[1][2][3] This guide is structured to provide both foundational knowledge and advanced troubleshooting strategies in a direct question-and-answer format, reflecting insights gained from extensive field experience. Our goal is to empower you to overcome common analytical hurdles and achieve maximum sensitivity and reproducibility in your LC-MS/MS assays.
Section 1: Analyte & Method Fundamentals
Before troubleshooting, a firm grasp of the analyte's characteristics and the typical analytical approach is essential.
Q: What are the key physicochemical properties of Dasatinib and its 2'-Deschloro-2'-hydroxy metabolite?
A: Understanding the structural differences and properties is the first step in method development. Dasatinib is a BCS Class II compound, characterized by low aqueous solubility and high permeability.[4] The metabolite, this compound, is formed by replacing a chloro group with a hydroxyl group, which slightly increases its polarity. Both compounds possess multiple basic nitrogen atoms, making them ideal candidates for positive ion electrospray ionization (ESI+).
Table 1: Physicochemical Properties
| Property | Dasatinib | This compound |
| Chemical Formula | C₂₂H₂₆ClN₇OS | C₂₂H₂₇N₇O₃S |
| Monoisotopic Mass | 487.1557 g/mol | 469.1896 g/mol |
| XLogP3 | 3.2 | 2.6[5] |
| Key Structural Feature | Contains a 2-chloro-6-methylphenyl moiety | Contains a 2-hydroxy-6-methylphenyl moiety[5] |
Below is a diagram illustrating the structural relationship between the parent drug and its metabolite.
Caption: Metabolic conversion of Dasatinib.
Q: What are the recommended starting LC-MS/MS parameters for this analysis?
A: A robust method starts with a solid foundation. Based on published literature and established methods for Dasatinib, the following parameters serve as an excellent starting point.[6][7][8][9]
Table 2: Recommended Starting LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <3 µm) | C18 offers general-purpose reversed-phase retention. Phenyl-hexyl columns can provide alternative selectivity due to pi-pi interactions with the aromatic rings of the analytes.[6][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analytes are protonated ([M+H]⁺), which is crucial for efficient ESI+ ionization and good peak shape.[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimal for 2.1 mm ID columns, balancing throughput with ESI efficiency. Higher flow rates can decrease sensitivity.[12] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The multiple basic nitrogens on both molecules are readily protonated. |
| MRM Transitions | Dasatinib: 488.2 -> 401.3[9] / 488.7 -> 401.5[7][10] | These transitions are well-documented and provide high specificity. The metabolite's transitions must be determined empirically. |
| This compound: 470.2 -> [Product Ion] | Precursor ion is [M+H]⁺. Product ions must be optimized via infusion. |
Section 2: Troubleshooting Guide - Enhancing Sensitivity
This section addresses the most common and critical challenge: achieving a low limit of quantification (LLOQ).
Problem Area: Low Signal Intensity & Poor Sensitivity
A: Before adjusting the LC method or sample preparation, always start by verifying the mass spectrometer's performance. A systematic, source-to-detector approach prevents wasted effort. The following workflow is a proven diagnostic strategy.
Caption: Initial low sensitivity diagnostic workflow.
A: This is the most critical step for sensitivity. You must determine the optimal Multiple Reaction Monitoring (MRM) transitions and their associated collision energies (CE) and declustering potentials (DP).
Protocol 1: Step-by-Step MRM Method Development
-
Prepare the Analyte Solution: Make a ~1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Find the Precursor Ion: Acquire a full scan (Q1 Scan) in positive ion mode. The most abundant ion should be the protonated molecule, [M+H]⁺, at m/z 470.2.
-
Generate Product Ions: Set the mass spectrometer to a "Product Ion Scan" mode. Select m/z 470.2 as the precursor ion and ramp the collision energy to observe the fragmentation pattern.
-
Select Product Ions: Identify 2-3 of the most intense, stable, and high-mass product ions. High-mass fragments are generally more specific and less prone to background interference.
-
Optimize CE and DP: For each selected MRM transition (e.g., 470.2 -> Product Ion 1; 470.2 -> Product Ion 2), perform a compound optimization experiment. This involves systematically varying the Collision Energy (CE) and Declustering Potential (DP) to find the voltage that produces the maximum signal for each specific transition.[9]
-
Final Selection: Choose the transition that provides the highest, most stable signal as your primary "quantifier" ion. Use a second transition as a "qualifier" to confirm identity.
A: This strongly points to ion suppression , a phenomenon where co-eluting components from the sample matrix (like salts, lipids, or phospholipids) interfere with the ionization of your target analyte in the ESI source.[13][14][15] This is a major challenge in bioanalysis.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Workflow for diagnosing and mitigating matrix effects.
The most effective way to combat ion suppression is by improving your sample preparation. While protein precipitation is fast, it often fails to remove phospholipids, which are major culprits of ion suppression.[16][17]
Protocol 2: Recommended Solid-Phase Extraction (SPE) for Plasma
-
Select Sorbent: Use a polymeric reversed-phase sorbent (e.g., Oasis HLB) which provides robust retention for a wide range of analytes.[6]
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Pretreat plasma by diluting 1:1 with 2% phosphoric acid in water. Load the pretreated sample onto the cartridge. The acid ensures the analytes are charged and retained well.
-
Wash: Wash the cartridge with 1 mL of 5-10% methanol in water. This removes polar interferences (salts) without eluting the analyte.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile. Using a mobile phase-like elution solvent can improve peak shape.
-
Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of your initial mobile phase. This step concentrates the sample, boosting the on-column concentration and thus the signal.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use Acetonitrile or Methanol as my organic solvent? A: Both can work, but they offer a trade-off. Acetonitrile typically provides better chromatographic efficiency (sharper peaks) and lower backpressure. Methanol, having a lower surface tension, can sometimes enhance ESI signal.[18] It is recommended to test both during method development to see which provides a better signal-to-noise ratio for your specific system.
Q: My peak is tailing. How can I fix it? A: Peak tailing for basic compounds like this is often caused by secondary interactions with residual silanols on the silica-based column. Ensure your mobile phase pH is low (e.g., using 0.1% formic acid) to keep the analytes protonated and minimize these interactions. If tailing persists, consider a column with advanced end-capping or switch to a different stationary phase like phenyl-hexyl.
Q: Is a stable isotope-labeled internal standard (SIL-IS) necessary? A: For achieving the highest accuracy and precision in a validated bioanalytical method, a SIL-IS is strongly recommended. A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects and ionization suppression.[6] This allows for reliable correction of signal variability, which is something a structural analog internal standard cannot do as effectively.
Q: Can I switch to negative ion mode? A: While possible, it is not recommended for this class of compounds. The structure of this compound is rich in basic nitrogens that are readily protonated for ESI+. While the phenolic hydroxyl group could be deprotonated for ESI-, the ionization efficiency is predicted to be significantly lower. For most small molecules, ESI+ is the default starting point unless the molecule is strongly acidic.[11][19]
References
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Furlong, M., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-5.
- Li, A. P., et al. (2008). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 36(7), 1286-93.
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
- Al-kuraishy, H. M., et al. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Medicina, 60(6), 884.
- Wen, Y. G., et al. (2015). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Pharmaceutical Analysis, 5(5), 323-329.
- Wang, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 763632.
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
- Al-Dulaimi, Y., et al. (2023). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Saudi Pharmaceutical Journal, 31(1), 119-128.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Bioequivalence & Bioavailability, 4(5).
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio.
- Al-Dulaimi, Y., et al. (2023). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Saudi Pharmaceutical Journal, 31(1), 119-128.
- Childs, S. L., et al. (2007). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. Crystal Growth & Design, 7(7), 1291-1304.
- Al-Dulaimi, Y., et al. (2023). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. ScienceOpen.
- de Albuquerque, C. G., et al. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its appl. (2023). Semantic Scholar.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex.
- Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5766-5773.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Pittcon Conference & Expo.
- Chemistry Review(s) - accessdata.fda.gov. (2006). FDA.
- Maher, H. M., et al. (2018). Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. PLoS ONE, 13(6), e0199208.
- Wen, Y. G., et al. (2015). A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. ResearchGate.
- A validated LC–MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: Application to a clinical pharmacokinetic study. (2011). R Discovery.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- This compound. (n.d.). Pharmaffiliates.
- How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. echemi.com [echemi.com]
- 6. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. providiongroup.com [providiongroup.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Peak Shape of 2'-Deschloro-2'-hydroxy Dasatinib in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to 2'-Deschloro-2'-hydroxy Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems with peak shape, ensuring the accuracy and reliability of your analytical data.
Understanding the Analyte: this compound
This compound is an analog of the tyrosine kinase inhibitor, Dasatinib. To effectively troubleshoot its chromatography, we must first consider its likely physicochemical properties. Based on its structure and the known properties of Dasatinib, we can infer the following:
| Property | Estimated Characteristic for this compound | Rationale & HPLC Implications |
| Polarity | More polar than Dasatinib | The replacement of a chloro group with a hydroxyl group increases polarity, which may lead to earlier elution in reversed-phase HPLC. |
| Basicity (pKa) | Expected to be a basic compound with multiple pKa values, similar to Dasatinib (pKa values of 3.1, 6.8, and 10.9).[1][2] | The presence of multiple basic nitrogen atoms makes the compound's retention and peak shape highly sensitive to the mobile phase pH.[1] |
| Solubility | pH-dependent solubility; more soluble in acidic conditions.[3] | Poor solubility in the sample solvent or mobile phase can lead to peak fronting or splitting. |
| Chelating Properties | Potential to chelate with metal ions. | Interaction with metal ions in the HPLC system (e.g., from stainless steel components) can cause significant peak tailing. |
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding poor peak shape for this and similar analytes.
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
Peak tailing for basic compounds like this is often due to secondary interactions with the stationary phase.[4] The most common cause is the interaction of the positively charged analyte with negatively charged residual silanol groups on the silica-based column packing.[4][5] Another potential cause is interaction with metal contamination in the column or HPLC system.[6]
Q2: I'm observing peak fronting. What should I investigate first?
Peak fronting is typically caused by column overload, where too much sample is injected, or the sample concentration is too high. It can also be a result of poor sample solubility in the mobile phase or a mismatch between the injection solvent and the mobile phase.
Q3: My peak shape is inconsistent between injections. What could be the reason?
Inconsistent peak shape can be due to a number of factors, including poor column equilibration between injections, especially after a gradient run. It could also indicate a problem with the sample preparation, such as the analyte precipitating in the autosampler vial over time. Changes in mobile phase pH, even minor ones, can also lead to variability.[7]
Q4: Can my choice of mobile phase pH affect the peak shape?
Absolutely. For a basic compound like this compound, the mobile phase pH is one of the most critical factors influencing peak shape.[7] When the pH is close to the pKa of the analyte, you can have a mixture of ionized and non-ionized forms, leading to peak broadening or splitting.[7]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
Step 1: Initial Diagnosis
Before making any changes to your method, confirm the following:
-
Is the tailing specific to this compound? If other compounds in your sample, especially neutral ones, have good peak shape, the issue is likely related to the basic nature of your analyte.
-
Has the column performance degraded over time? Inject a standard to check the column's efficiency and peak symmetry. Columns can degrade, especially when used with aggressive mobile phases.[6]
Step 2: Addressing Chemical Interactions
If you suspect secondary interactions are the cause, consider the following solutions.
Issue: Secondary Interactions with Residual Silanols
-
Solution 1: Modify the Mobile Phase pH. For basic compounds, lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the analyte.[5][8]
-
Solution 2: Use Mobile Phase Additives. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.[5][8] However, be aware that TEA can shorten column lifetime and is not ideal for mass spectrometry.[5]
-
Solution 3: Choose an Appropriate Column.
-
End-capped Columns: These columns have fewer residual silanol groups, minimizing secondary interactions.[8]
-
Polar-Embedded or Polar-Endcapped Columns: These are designed to provide better peak shape for polar compounds.[8]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that can improve peak shape for cationic analytes through ionic repulsion.[9][10][11][12]
-
Issue: Interaction with Metal Surfaces
-
Solution 1: Use a Biocompatible HPLC System. PEEK tubing and fittings can be used in place of stainless steel to minimize interactions between the analyte and metal surfaces.[8]
-
Solution 2: Add a Chelating Agent. In some cases, adding a weak chelating agent like EDTA to the mobile phase can help, but this is not always practical or compatible with all detection methods.
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree to diagnose the root cause of peak tailing.
Guide 2: Tackling Peak Fronting and Splitting
Peak fronting appears as a leading edge on the peak, while split peaks can indicate a more severe problem.
Step 1: Evaluate Sample Concentration and Volume
The most common cause of peak fronting is column overload.
-
Solution: Reduce Sample Load.
-
Decrease the injection volume.
-
Dilute the sample.
-
If you need to inject a higher concentration for sensitivity, consider using a column with a larger internal diameter or a higher loading capacity.
-
Step 2: Check Sample Solvent and Mobile Phase Compatibility
A mismatch between the solvent your sample is dissolved in and the mobile phase can cause peak distortion.
-
Solution: Match Your Solvents.
-
Ideally, dissolve your sample in the initial mobile phase.
-
If you must use a stronger solvent to dissolve the sample, ensure the injection volume is small to minimize the effect.
-
Step 3: Investigate Column Health
A physical problem with the column can also lead to peak fronting or splitting.
-
Possible Issues:
-
A void at the head of the column.
-
A partially blocked inlet frit.
-
Column bed collapse.
-
-
Solutions:
-
Try reversing the column and flushing it with a strong solvent (check the manufacturer's instructions first).
-
If the problem persists, the column may need to be replaced.
-
Workflow for Troubleshooting Peak Fronting/Splitting
Caption: A workflow to address peak fronting and splitting issues.
Experimental Protocols
Protocol 1: Mobile Phase pH Screening
This protocol will help you determine the optimal mobile phase pH for good peak shape.
Materials:
-
HPLC grade water, acetonitrile, and/or methanol.
-
Acidic modifiers such as formic acid or trifluoroacetic acid (TFA).
-
Buffer salts appropriate for the desired pH range (e.g., phosphate or formate buffers).
-
Calibrated pH meter.
Procedure:
-
Prepare a series of mobile phases with varying pH values. For example, if your current mobile phase is at pH 4.5, prepare additional mobile phases at pH 3.5, 3.0, and 2.5.
-
Ensure the buffer system is appropriate for the desired pH range.
-
Equilibrate the column with the first mobile phase for at least 10-15 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and note the peak shape (tailing factor).
-
Repeat steps 3-5 for each mobile phase pH.
-
Compare the chromatograms to identify the pH that provides the most symmetrical peak.
Protocol 2: Column Flushing to Remove Contaminants
This general protocol can help restore column performance. Always consult your column's care and use manual for specific recommendations.
Materials:
-
A series of HPLC grade solvents of increasing and decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol, hexane).
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:water with buffer, flush with 50:50 acetonitrile:water).
-
Flush with 100% water (if compatible with the stationary phase).
-
Flush with a strong organic solvent like isopropanol.
-
If you suspect nonpolar contaminants, you can use a solvent like hexane, but you must use an intermediate solvent like isopropanol before and after.
-
Gradually return to your mobile phase conditions.
-
Reconnect the column to the detector and equilibrate before use.
References
- Waters Corporation. (n.d.). Practical Applications of Charged Surface Hybrid (CSH) Technology.
- Reddy, B. S., et al. (2022). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Agilent Technologies. (2020, June 12). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns.
- Wyndham, D., et al. (2019, July 1). Hybrid Particle Columns: The First Twenty Years.
- Patel, K., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS.
- Raju, V. B., et al. (2017). Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 8(4), 1668-1673.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- JoVE. (2025, May 22). Basicity of Aromatic Amines.
- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
- Sreedevi, A., & Rao, A. L. (2013). Development and validation of novel HPLC method for the estimation of dasatinib in bulk and pharmaceutical dosage forms. International Journal of Research in Pharmacy and Chemistry, 3(3), 724-729.
- International Journal of Science and Research (IJSR). (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- ResearchGate. (n.d.). Practical applications of charged surface hybrid (CSH) technology.
- ALWSCI. (2025, November 27).
- Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- BenchChem. (n.d.). Troubleshooting Peak Tailing in HPLC of Polar Lipids: A Technical Support Guide.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- JoVE. (2025, May 22).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- National Center for Biotechnology Information. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Semantic Scholar. (2019, September 4).
- SlideShare. (n.d.).
- Agilent Technologies. (2023, August 10).
- NCERT. (n.d.). Amines.
- Al-Janabi, K. S., et al. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(5), 633.
- Al-kassimy, R. H., et al. (2023). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Journal of Applied Pharmaceutical Science, 13(7), 119-128.
- Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
- ResearchGate. (n.d.). (PDF)
- Cayman Chemical. (n.d.).
- Li, F., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1389-1399.
- U.S. Food and Drug Administration. (2005, December 28). Clinical Pharmacology Biopharmaceutics Review(s).
- Wieder, O., et al. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity.
- Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- European Medicines Agency. (n.d.). sprycel-epar-scientific-discussion_en.pdf.
- STEMCELL Technologies. (n.d.).
- Stankevic, M., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4945.
- Wu, Z., et al. (2024). In silico prediction of pKa values using explainable deep learning methods.
- Van der Schaar, M., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(10), 1011-1021.
- Veeprho. (n.d.).
- Lin, K., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 137(34), 10984-10991.
- Ghasemzadeh, A., et al. (2021). A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. Tanaffos, 20(2), 92-106.
- Al-Tannak, N. F., & Al-Obaidy, S. S. (2014). Dasatinib.
- Schittenhelm, M. M., et al. (2006). Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies. Cancer Research, 66(1), 473-481.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. sielc.com [sielc.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2'-Deschloro-2'-hydroxy Dasatinib
Welcome to the technical support center for the purification of crude 2'-Deschloro-2'-hydroxy Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for the purification of this Dasatinib analogue.
Introduction
This compound is a Dasatinib analogue where the chlorine atom at the 2' position of the N-(2-chloro-6-methylphenyl) group is replaced by a hydroxyl group. This substitution significantly increases the polarity of the molecule compared to Dasatinib, which necessitates a tailored purification strategy.[1][2][3] This guide will walk you through the key considerations, from understanding potential impurities to selecting the optimal purification technique and troubleshooting common issues.
Understanding the Molecule and Potential Impurities
The first step in developing a robust purification strategy is to understand the physicochemical properties of this compound and the likely impurities from its synthesis.
Key Physicochemical Properties:
-
Increased Polarity: The presence of the phenolic hydroxyl group makes the molecule more polar and enhances its solubility in polar solvents compared to Dasatinib.[4][5]
-
Potential for Oxidation: Phenolic compounds can be susceptible to oxidation.
-
Acidic/Basic Nature: The molecule contains both basic (piperazine and pyrimidine nitrogens) and weakly acidic (phenolic hydroxyl) functional groups, making its solubility pH-dependent.
Potential Impurities:
Based on the synthesis of Dasatinib and related analogues, the following impurities should be considered[5][6]:
-
Unreacted Starting Materials: Such as the corresponding aniline and thiazole carboxamide precursors.
-
Byproducts from Coupling Reactions: Incomplete reactions or side reactions during the formation of the amide or the coupling with the piperazine moiety.
-
Isomers: Positional isomers may form during the synthesis.
-
Degradation Products: Oxidation or hydrolysis products of the target molecule.
-
Residual Solvents: Solvents used in the synthesis and workup, such as DMF, methanol, or acetonitrile.
Purification Strategy Selection
The choice of purification strategy will depend on the scale of your experiment, the impurity profile of your crude material, and the desired final purity. The following flowchart provides a general decision-making framework.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Characterization of kinase inhibitors using reverse phase protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 2'-Deschloro-2'-hydroxy Dasatinib in stock solutions
Welcome to the technical support guide for 2'-Deschloro-2'-hydroxy Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your stock solutions. Given that specific stability data for this Dasatinib metabolite is limited, this guide synthesizes field-proven insights from studies on the parent compound, Dasatinib, and established best practices for handling small molecule kinase inhibitors.
Core Principles of Stability: Understanding Degradation
The stability of your compound in solution is paramount for reproducible and reliable experimental results. Degradation can lead to decreased potency, altered pharmacology, and confounding artifacts. For Dasatinib and its analogs, the primary degradation pathways are oxidation and pH-dependent hydrolysis .[1][2]
-
Oxidative Degradation: The chemical structure of Dasatinib contains moieties susceptible to oxidation, particularly in the presence of atmospheric oxygen.[1] This process can be accelerated by exposure to light and certain contaminants in solvents.[3] The primary oxidative degradant identified for Dasatinib is an N-oxide impurity.[1]
-
Hydrolysis: Dasatinib shows significant degradation under both acidic and alkaline conditions.[2][4] This is a common vulnerability for molecules with ester or amide groups, which can be cleaved by water. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many inhibitors, the presence of residual water can facilitate hydrolysis over time, especially if the solution is not stored under anhydrous conditions.[5][6]
By understanding these core vulnerabilities, we can design preparation and storage protocols that proactively minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7][8] DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions.[8] It is critical to use an "anhydrous" or "dry" grade of DMSO to minimize water content, thereby reducing the risk of hydrolysis.[9]
Q2: What are the optimal storage conditions for the powdered compound and my DMSO stock solution?
A2: Proper storage is crucial for long-term stability. The following conditions are recommended based on general best practices for tyrosine kinase inhibitors:[10][11][12]
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 2 years | Keep in a tightly sealed, light-protecting vial with a desiccant.[7][13] |
| DMSO Stock Solution | -80°C (Long-term) | ≤ 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[11][12] |
| DMSO Stock Solution | -20°C (Short-term) | ≤ 1 month | Suitable for solutions that will be used frequently. Re-validation is advised for longer periods.[10] |
Q3: How many times can I freeze and thaw my stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles .[11][13] Each cycle introduces thermal stress and increases the risk of water condensation entering the solution, which can accelerate degradation. The best practice is to aliquot the primary stock solution into smaller, single-use volumes appropriate for your typical experiments.[12]
Q4: My compound precipitated in the cell culture medium. What went wrong?
A4: Precipitation typically occurs when the compound's solubility limit is exceeded in the aqueous environment of the culture medium.[11] Dasatinib and its analogs have low aqueous solubility.[7][13] To resolve this:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% (and ideally below 0.1%), to prevent solvent-induced cell toxicity.[10][13]
-
Use Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Prepare an intermediate dilution in a smaller volume of media first, then add this to your final culture volume.[10]
-
Ensure Complete Dissolution: Before diluting, make sure your thawed DMSO stock is at room temperature and has been gently vortexed to ensure the compound is fully dissolved.
Q5: Should I be concerned about light exposure?
A5: Yes. Photodegradation is a known risk for Dasatinib.[1][2] Light can provide the energy to initiate and accelerate oxidative reactions.[3] Always store both the solid compound and stock solutions in amber or opaque vials to protect them from light.[3][13] When working with the compound, minimize its exposure to direct laboratory light.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound stock solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or reduced biological activity in assays. | 1. Compound Degradation: The stock solution may have degraded due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or water contamination.[12] 2. Incorrect Concentration: Potential errors in initial weighing or dilution calculations. | 1. Prepare a fresh stock solution from the solid powder following the recommended protocol. 2. Perform a quality control check (e.g., HPLC-UV) on the old and new stock solutions to assess purity and concentration. 3. Verify all calculations and ensure balances are properly calibrated. |
| Visible precipitate in the DMSO stock vial after thawing. | 1. Incomplete Dissolution: The compound may not have been fully dissolved initially. 2. Low Storage Temperature: While rare for DMSO, extremely low temperatures can sometimes cause solutes to crash out. 3. Concentration Exceeds Solubility: The prepared concentration may be too high. | 1. Warm the vial to room temperature and vortex gently but thoroughly. A brief, gentle sonication in a water bath can also help. 2. If precipitate remains, centrifuge the vial and carefully transfer the supernatant to a new tube. Re-quantify the concentration of the clear solution. 3. Consider preparing a new stock at a slightly lower concentration. |
| Appearance of a new peak in HPLC or LC-MS analysis. | 1. Degradation Product: This is a strong indicator of chemical degradation. Common degradants for Dasatinib are products of oxidation (N-oxides) or hydrolysis.[1] | 1. Compare the retention time of the new peak to known degradation products of Dasatinib if standards are available.[1] 2. Review your storage and handling procedures. The presence of degradants suggests a stability issue that needs to be addressed (e.g., using anhydrous DMSO, storing at -80°C, protecting from light). 3. Discard the degraded stock and prepare a fresh solution. |
| Color change in the stock solution (e.g., yellowing). | 1. Oxidation/Degradation: Color changes often signify the formation of degradation products. | 1. This solution should be considered compromised. Do not use it for experiments. 2. Discard the solution and prepare a fresh stock, paying strict attention to minimizing exposure to air (e.g., by purging with an inert gas like argon or nitrogen) and light.[7][14] |
Protocols and Methodologies
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution (e.g., 10 mM) of this compound.
Materials:
-
This compound powder (MW: 469.56 g/mol )[15]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber, or opaque microcentrifuge tubes or vials
-
Inert gas (Argon or Nitrogen), optional but recommended
Procedure:
-
Equilibration: Allow the vial of powdered compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Accurately weigh the desired amount of powder using a calibrated balance. Perform this step quickly to minimize exposure to air and humidity.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve the target concentration. Add the DMSO directly to the vial containing the powder.
-
Example Calculation for 1 mg to make 10 mM stock:
-
Volume (L) = Moles / Molarity
-
Moles = 0.001 g / 469.56 g/mol = 2.13 x 10⁻⁶ mol
-
Volume (L) = 2.13 x 10⁻⁶ mol / 0.010 mol/L = 2.13 x 10⁻⁴ L
-
Volume (µL) = 213 µL
-
-
-
Inert Gas Purge (Optional): Gently flush the headspace of the vial with an inert gas (argon or nitrogen) before capping.[7] This displaces oxygen and further protects against oxidative degradation.[14]
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: Dispense the solution into single-use aliquots in sterile, light-protecting vials. The volume of each aliquot should be convenient for a single experiment.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.[12]
Protocol 2: Quality Control of Stock Solution by RP-HPLC
This is a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of the stock solution and detect potential degradation products, based on methods developed for Dasatinib.[1][2]
Instrumentation & Columns:
-
HPLC system with a PDA or UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: Monitor at the λmax of Dasatinib, ~323 nm.[7]
-
Injection Volume: 5-10 µL
Procedure:
-
Prepare a working sample by diluting your DMSO stock solution in the mobile phase to a final concentration of approximately 20-50 µg/mL.
-
Inject the sample onto the equilibrated HPLC system.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak at the expected retention time. The appearance of additional peaks, especially those at earlier retention times (indicating more polar compounds), may signify degradation.
-
Calculate the purity by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
Visual Guides
Workflow for Stock Solution Preparation & Storage
Caption: Workflow for preparing and storing stable stock solutions.
Troubleshooting Decision Tree for Reduced Activity
Caption: Decision tree for troubleshooting reduced experimental activity.
References
- Kavitapu, D., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science.
- Rama Devi, B., et al. (2014). A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. Chemical Science Review and Letters, 3(12), 747-758.
- Lakka, N. S., et al. (2020). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods.
- Semantic Scholar. (2020). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods.
- Kavitapu, D. et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS.
- protocols.io. (2021). DMSO stock preparation.
- Rao, K. N. V., et al. (2013). Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies. International Journal for Pharmaceutical Research Scholars, 2(4), 221-227.
- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- International Journal of Pharmaceutical and Allied Research. (2015).
- BenchChem. (2025). F1-7 inhibitor stability and storage best practices.
- BenchChem. (2025). ROS kinases-IN-2 stability and storage conditions.
- PubMed Central (PMC). (n.d.). Electrocatalytic oxidation of small organic molecules in acid medium: enhancement of activity of noble metal nanoparticles and their alloys by supporting or modifying them with metal oxides.
- gChem Global. Ester Hydrolysis - Proven DMSO Reactions.
- FTLOScience. (2022). Preventing Chemical Degradation of Drug Products.
- Cayman Chemical.
- Pharmaffiliates. This compound.
- Quora. (2017). What are some ways to slow down the oxidation of something?.
- PNAS. (2015). Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective.
- National Institutes of Health (NIH). (n.d.). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring.
- Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?.
- RSC Publishing. (2020).
- ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis....
- BenchChem. (2025).
- ResearchGate. (2017). (PDF)
- Wikipedia. Dimethyl sulfoxide.
- National Institutes of Health (NIH). (2023). Optimization of Tyrosine Kinase Inhibitor-Loaded Gold Nanoparticles for Stimuli-Triggered Antileukemic Drug Release.
- Asian Journal of Research in Chemistry. (n.d.).
- Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations.
- PubMed. (n.d.). How 'Optimal' are Optimal Sampling Times for Tyrosine Kinase Inhibitors in Cancer?
Sources
- 1. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chesci.com [chesci.com]
- 3. ftloscience.com [ftloscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ajrconline.org [ajrconline.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 15. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
resolving co-elution of 2'-Deschloro-2'-hydroxy Dasatinib with other impurities
Technical Support Center: Chromatographic Solutions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge in pharmaceutical analysis: the co-elution of the active pharmaceutical ingredient (API) Dasatinib with its structurally similar impurity, 2'-Deschloro-2'-hydroxy Dasatinib, and other potential process-related or degradation impurities.
This document is designed for researchers, analytical chemists, and quality control professionals. It moves beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and develop robust, reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are Dasatinib and this compound, and why is their separation challenging?
A1: Dasatinib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1][2][3] Its chemical structure is complex, featuring multiple nitrogen-containing heterocyclic rings, making it a basic compound susceptible to ionization.
This compound is a known impurity of Dasatinib.[4][5][6] In this molecule, the chlorine atom on the N-phenyl ring of Dasatinib is replaced by a hydroxyl (-OH) group.
The Separation Challenge: The structural similarity between Dasatinib and this impurity is the primary cause of co-elution. The substitution of a chloro group with a hydroxyl group increases the polarity of the impurity.[4][5] In reversed-phase high-performance liquid chromatography (RP-HPLC), where separation is based on hydrophobicity, two molecules with similar hydrophobic characteristics will have very close retention times, making baseline separation difficult to achieve.[7]
Figure 1: Chemical Structures
| Compound | Structure | Key Physicochemical Difference |
|---|---|---|
| Dasatinib | Contains a N-(2-chloro-6-methylphenyl) moiety.[1] |
|
| This compound | The chloro group is replaced by a hydroxyl group, forming a N-(2-hydroxy-6-methylphenyl) moiety, increasing polarity.[5][6] |
Troubleshooting Guides
Issue 1: Confirming Co-elution - My chromatogram shows a shoulder or a poorly resolved peak.
Question: I suspect co-elution, but the peak is not completely split. How can I confirm that more than one compound is present before I start modifying my method?
Answer: Visual inspection of peak asymmetry, such as a shoulder or excessive tailing, is a strong indicator of co-elution.[8][9] However, for definitive confirmation, especially when peaks perfectly overlap, you must rely on detector technology.
Diagnostic Workflow:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most direct and common method. A DAD collects UV-Vis spectra across the entire peak.
-
Principle: If a peak represents a single, pure compound, the UV spectrum should be identical at the upslope, apex, and downslope.
-
Procedure: Utilize your chromatography data system's (CDS) peak purity or spectral analysis function. The software will compare spectra across the peak and provide a purity angle or similar metric. A failed purity test indicates the presence of a co-eluting impurity.[8][9]
-
-
Mass Spectrometry (MS) Analysis: If you have an LC-MS system, this provides unequivocal evidence.
-
Principle: An MS detector can distinguish between compounds with different mass-to-charge ratios (m/z).
-
Procedure: Examine the mass spectra across the eluting peak. If you observe multiple distinct parent masses corresponding to Dasatinib and its expected impurities, co-elution is confirmed.
-
The troubleshooting process should be systematic. The following diagram illustrates a logical workflow for resolving co-elution issues.
Issue 2: Optimizing the Mobile Phase - My initial adjustments are not working.
Question: I've tried small changes to my gradient, but the peaks are still merged. How can I leverage the mobile phase to achieve separation?
Answer: The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.[10] For ionizable compounds like Dasatinib, pH is the most critical parameter, followed by organic solvent type and gradient profile.
Dasatinib and its amino-containing impurities are basic. Their degree of ionization, and therefore their polarity and retention time, is highly dependent on the mobile phase pH.[11][12]
-
At Low pH (e.g., pH 2-4): The basic nitrogen atoms will be protonated (positively charged). The molecules become more polar and will have less retention on a C18 column. This is often a good starting point as it promotes sharp peak shapes by suppressing undesirable interactions with residual silanols on the silica support.[13]
-
At High pH (e.g., pH 8-10): The molecules will be in their neutral, free-base form. They become less polar (more hydrophobic) and will be more strongly retained on a C18 column.
The key is that the pKa values of Dasatinib and this compound are slightly different. By adjusting the mobile phase pH to a value near their pKa, you can maximize the difference in their ionization states, which in turn maximizes the difference in their retention times.
Table 1: Impact of Mobile Phase pH on Analyte Properties and Retention
| pH Range | Ionization State of Basic Analytes | Relative Polarity | Expected RP-HPLC Retention | Strategic Advantage |
|---|---|---|---|---|
| Low pH (e.g., < 4) | Fully Protonated (Cationic) | High | Shorter | Good peak shape, stable retention.[13] |
| Mid pH (e.g., 5-7) | Partially Protonated/Neutral | Variable | Highly sensitive to small pH changes | Can provide unique selectivity but may lack robustness. |
| High pH (e.g., > 9) | Neutral (Free Base) | Low | Longer | Increases retention, can significantly alter selectivity.[11] |
If altering pH does not yield baseline separation, changing the organic modifier is the next logical step. Acetonitrile (ACN) and Methanol (MeOH) are the most common solvents in RP-HPLC, and they interact with analytes differently, leading to changes in selectivity.
-
Acetonitrile (ACN): Generally considered a weaker solvent than methanol for many compounds. It often provides higher column efficiencies (sharper peaks).
-
Methanol (MeOH): Can offer unique selectivity due to its protic nature (it can act as a hydrogen bond donor). It may change the elution order of closely related compounds.[14]
For complex mixtures of an API and its impurities, a gradient elution is almost always necessary.[15]
-
Shallow Gradient: If your peaks are eluting very close together, decrease the slope of the gradient (e.g., change from a 5-95% B in 20 minutes to 5-95% B in 40 minutes). This gives the molecules more time to interact with the stationary phase and can significantly improve resolution.[16]
Experimental Protocol
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a structured approach to resolving the co-elution of this compound.
1. Initial Conditions (Baseline):
-
Column: Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: DAD/PDA at the λmax of Dasatinib (approx. 324 nm).[17]
-
Gradient: 10% to 80% B over 30 minutes.
2. Stepwise Optimization (Change one parameter at a time):
-
Step 2.1: pH Adjustment (Low pH Range):
-
Prepare Mobile Phase A at pH 4.0. Re-run the analysis.
-
Rationale: A small change in pH can sometimes be sufficient to resolve closely eluting ionizable compounds.
-
-
Step 2.2: pH Adjustment (High pH Range):
-
Important: Switch to a pH-stable column (e.g., a hybrid or high-pH C18).
-
Prepare Mobile Phase A with 10 mM Ammonium Bicarbonate, pH 9.5. Re-run the analysis.
-
Rationale: Shifting to a high pH will deprotonate the analytes, making them more hydrophobic. This significant change in chemistry often produces a dramatic change in selectivity.[11]
-
-
Step 2.3: Change Organic Modifier:
-
Return to the most promising pH condition (e.g., pH 3.0).
-
Replace Mobile Phase B (Acetonitrile) with Methanol.
-
Rationale: Methanol's different solvent properties can alter the elution order and improve separation where acetonitrile fails.[14]
-
-
Step 2.4: Gradient Modification:
-
Using the best combination of pH and solvent, flatten the gradient slope.
-
If the co-eluting pair elutes at 45% B, modify the gradient to be very shallow around that point (e.g., increase from 40% to 50% B over 15 minutes instead of 5 minutes).
-
Rationale: A shallow gradient increases the effective difference in migration speeds of the analytes, enhancing resolution.[16]
-
Issue 3: Exploring Alternative Stationary Phases
Question: I have thoroughly optimized my mobile phase, but resolution is still below the required Rs > 1.5. What's next?
Answer: When mobile phase optimization is insufficient, the stationary phase chemistry must be changed.[10] The goal is to introduce a different separation mechanism or enhance interactions with the more polar impurity.
Sources
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. 2’-Deschloro-2’-hydroxy Dasatinib | 1159977-25-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. veeprho.com [veeprho.com]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. moravek.com [moravek.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsr.net [ijsr.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
addressing matrix effects in bioanalysis of 2'-Deschloro-2'-hydroxy Dasatinib
Welcome to the technical support resource for the bioanalysis of 2'-Deschloro-2'-hydroxy Dasatinib. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of this critical Dasatinib metabolite. We will explore the nuances of matrix effects, a common and significant challenge in LC-MS/MS bioanalysis, providing you with actionable troubleshooting guides and in-depth FAQs to ensure the accuracy, precision, and robustness of your methods.
Part 1: Foundational Understanding of Matrix Effects
Before troubleshooting, a firm grasp of the underlying principles is essential. In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, proteins, and metabolites, can significantly interfere with the ionization process of the target analyte, this compound.[2][3] This interference, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy and reproducibility of quantitative results.[4][5]
The primary culprits in plasma and serum are often phospholipids, which are major components of cell membranes.[6][7] During common sample preparation methods like protein precipitation (PPT), these phospholipids can co-extract with the analyte and co-elute during chromatography, competing for ionization in the MS source.[6][8] This is particularly problematic in high-throughput methods that use rapid gradients, as phospholipids can accumulate on the column and elute erratically in subsequent injections.[7]
According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a thorough assessment of matrix effects is a mandatory component of bioanalytical method validation to ensure data integrity.[9][10][11]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My assay precision and accuracy are failing, and I observe high variability between different plasma lots. Could this be a matrix effect?
A1: Absolutely. High variability in precision and accuracy, especially when testing samples from different biological sources, is a classic symptom of uncharacterized matrix effects.[3] Different individuals (or animals) will have varying levels of endogenous compounds like lipids and metabolites, leading to differential ion suppression or enhancement for your analyte. The FDA and EMA guidelines mandate testing for matrix effects in at least six different lots of blank matrix during method validation to ensure selectivity and robustness.[10]
Q2: How can I definitively diagnose and quantify the matrix effect in my assay for this compound?
A2: The most accepted method is the post-extraction spike experiment .[3][12] This quantitative approach allows you to calculate a "Matrix Factor" (MF), which directly measures the impact of the matrix on your analyte's signal.
The process involves comparing the peak response of the analyte spiked into an extracted blank matrix with the response of the analyte in a clean, neat solution (e.g., mobile phase).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
To comply with regulatory standards, you should also calculate the IS-normalized MF and ensure the coefficient of variation (CV%) across different matrix lots is within acceptable limits (typically ≤15%).[9][10] A detailed protocol for this experiment is provided in Part 4.
Below is a workflow for diagnosing matrix effects.
Caption: Workflow for the diagnosis of matrix effects.
Q3: I'm using a simple protein precipitation (PPT) method and seeing significant ion suppression. What are my immediate options?
A3: While PPT is fast and inexpensive, it is notoriously poor at removing phospholipids, a major source of matrix effects.[7][13] Your immediate options are:
-
Optimize Chromatography: Try to achieve chromatographic separation between your analyte and the region of ion suppression. A post-column infusion experiment can help identify when the suppression occurs.[14][15] Eluting this compound away from the large, early-eluting phospholipid peak can sometimes solve the problem.
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[12][14] However, this will also dilute your analyte, potentially impacting the lower limit of quantitation (LLOQ).
-
Improve Sample Cleanup: This is the most robust solution. Move to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][16] These methods are far more effective at removing interfering components.
Q4: My structural analog internal standard (IS) isn't correcting for the variability. Why not?
A4: A structural analog IS is better than no IS, but it is not a perfect solution. For an IS to effectively compensate for matrix effects, it must be affected by ion suppression or enhancement to the exact same degree as the analyte.[17] Even small differences in structure can lead to slight differences in retention time or ionization efficiency, causing the analyte/IS response ratio to be inconsistent.
The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard of this compound (e.g., ¹³C or ²H labeled).[12][18] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, providing the most reliable correction.[12] While more expensive, using a SIL-IS is the most effective way to compensate for matrix effects and is strongly recommended for regulated bioanalysis.[16][18]
Part 3: Advanced Mitigation Strategies & Method Development
Proactive method development is the best way to prevent matrix effects from compromising your data. The key is to remove as many interfering endogenous components as possible before the sample reaches the mass spectrometer.
Choosing the Right Sample Preparation Technique
The choice of sample preparation is the most critical factor in mitigating matrix effects.[1][16]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive, high recovery. | Non-selective; does not remove phospholipids or salts.[7] | Early discovery, when speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT; can remove many phospholipids. | Can be labor-intensive; requires solvent optimization; may have lower recovery.[16] | Intermediate cleanliness; good for removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; produces very clean extracts; can concentrate the analyte. | More complex method development; can be more expensive.[16][19] | Regulated bioanalysis; when high sensitivity and clean extracts are required.[20] |
| HybridSPE®-Phospholipid | Combines PPT with selective removal of phospholipids via zirconia-coated particles. | Simplicity of PPT with highly effective phospholipid removal.[8] | More expensive than standard PPT. | Assays plagued by phospholipid-based ion suppression.[6][7] |
Below is a decision tree to guide your selection of a sample preparation strategy.
Caption: Decision tree for selecting a sample preparation technique.
Part 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential experiments.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol determines the Matrix Factor (MF) as required by regulatory guidelines.[10][21]
Objective: To quantitatively measure the degree of ion suppression or enhancement caused by the biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 unique sources.
-
Validated analyte-free matrix.
-
Stock solutions of this compound and its IS.
-
All solvents and reagents used in the extraction procedure.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at a specific concentration (e.g., Low and High QC levels). This represents 100% response with no matrix.
-
Set B (Post-Spike Matrix): Process blank matrix from 6 different sources through your entire extraction procedure. Before the final evaporation and reconstitution step, spike the extracted residue with the analyte and IS to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): (For Recovery Calculation) Spike the analyte and IS into the blank matrix before starting the extraction procedure. Process these samples.
-
-
Analysis: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculations:
-
Matrix Factor (MF): For each matrix source, calculate the MF: MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
IS-Normalized MF: This is the critical regulatory value. IS-Normalized MF = (Analyte/IS Peak Area Ratio from Set B) / (Analyte/IS Peak Area Ratio from Set A)
-
Precision: Calculate the coefficient of variation (CV%) of the IS-Normalized MF across the 6+ matrix sources.
-
Acceptance Criteria (per FDA/EMA guidance): The CV% of the IS-Normalized MF should not exceed 15%.[9][22]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This is a generic protocol for a reversed-phase SPE method, which is effective for compounds like Dasatinib and its metabolites.[20] This protocol must be optimized for your specific analyte and sorbent.
Objective: To selectively isolate this compound from plasma matrix, removing proteins, salts, and phospholipids.
Materials:
-
Reversed-phase SPE cartridges or 96-well plate (e.g., Oasis HLB).
-
SPE vacuum manifold.
-
Plasma sample containing the analyte and IS.
-
Methanol, Acetonitrile, Water (HPLC grade).
-
Acid (e.g., Formic Acid) or Base (e.g., Ammonium Hydroxide) for pH adjustment.
Procedure:
-
Condition: Pass 1 mL of Methanol through the SPE sorbent. Do not let it go dry.
-
Equilibrate: Pass 1 mL of HPLC-grade Water through the sorbent. Do not let it go dry.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid in water) onto the cartridge. Apply a slow, steady vacuum.
-
Wash: Pass 1 mL of a weak organic wash solution (e.g., 5% Methanol in water) through the sorbent to remove polar interferences like salts.
-
Elute: Place clean collection tubes or a 96-well plate under the manifold. Elute the analyte with 1 mL of a strong organic solvent (e.g., Methanol or Acetonitrile).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in your mobile phase or another appropriate solvent for injection.
References
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020).
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Analytical Letters. [Link]
- Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2011). American Pharmaceutical Review. [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2011). LCGC North America. [Link]
- Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. [Link]
- Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023). LCGC North America. [Link]
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
- Bioanalytical method valid
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2023). YouTube. [Link]
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability. [Link]
- Bioanalytical Method Validation. (2018). U.S.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024). AMS Biotechnology (AMSBIO). [Link]
- Are You Using The Internal Standard Method In A Right Way? (2023).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Resolve Mass Spectrometry. [Link]
- Accounting for the m
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- Guidance for Industry: Bioanalytical Method Validation. (2001). U.S.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]
- Bioanalytical Method Validation. (2013). U.S.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2014). Pittcon Conference & Expo. [Link]
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
- Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. (2024). International Journal of Pharmaceutical Quality Assurance. [Link]
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. (2021). Journal of Chemical Metrology. [Link]
- Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. (2023). Biological and Pharmaceutical Bulletin. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis. [Link]
- A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2021). GSC Biological and Pharmaceutical Sciences. [Link]
- View of A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
- Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis. [Link]
- A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats. (2021). Frontiers in Pharmacology. [Link]
- Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography–Photodiode array detection. (2022). Journal of Pharmaceutical Health Care and Sciences. [Link]
- Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. (2016).
Sources
- 1. eijppr.com [eijppr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacompass.com [pharmacompass.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welchlab.com [welchlab.com]
- 19. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 20. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for 2'-Deschloro-2'-hydroxy Dasatinib
Welcome to the technical support center for researchers working with 2'-Deschloro-2'-hydroxy Dasatinib. This guide is designed to provide in-depth, field-proven insights into the optimization and troubleshooting of common cell-based assays. As a key active metabolite of the multi-targeted kinase inhibitor Dasatinib, understanding its behavior in cellular models is critical for drug development and mechanistic studies.[1][2] This resource synthesizes established protocols and expert knowledge to help you navigate the complexities of your experiments and generate reliable, reproducible data.
Introduction to this compound
This compound is a primary metabolite of Dasatinib, formed through metabolism by the cytochrome P450 enzyme CYP3A4.[2] Dasatinib itself is a potent, orally available inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN).[3][4][5] It binds to both the active and inactive conformations of the ABL kinase, giving it a broader range of activity against imatinib-resistant mutations.[3][6]
Given that this compound is an active metabolite, the experimental principles, assay choices, and potential cellular effects are largely analogous to those of the parent compound.[7] Therefore, this guide will leverage the extensive knowledge base for Dasatinib to inform the optimization strategies for its metabolite.
Part 1: General Assay Considerations & Workflow
Before initiating specific assays, several foundational elements must be addressed to ensure the integrity of your results.
Key Foundational Questions
Q: How should I prepare and store this compound? A: Like its parent compound, this metabolite is typically insoluble in water and requires an organic solvent for solubilization.
-
Solvent Choice: High-purity, anhydrous DMSO is the standard choice for creating a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[8]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Be mindful of the final DMSO concentration in your assay wells; it should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final DMSO concentration as your highest compound dose) in every experiment.
Q: Which cell lines are most appropriate for my study? A: The choice of cell line is dictated by your research question.
-
Mechanism of Action Studies: For studying on-target effects, cell lines with known dependencies on kinases inhibited by Dasatinib are ideal. For example, K562 (chronic myeloid leukemia, CML) cells are positive for the BCR-ABL fusion protein and are highly sensitive to Dasatinib.[10]
-
Toxicity/Viability Screening: A panel of cell lines from different tissues (e.g., HNSCC, NSCLC) can reveal differential sensitivity.[11]
-
Resistance Studies: Cell lines with known resistance mutations (e.g., T315I in BCR-ABL) can be used as negative controls or to study mechanisms of resistance.[12][13]
Experimental Optimization Workflow
A systematic approach to assay optimization is crucial. The following workflow provides a logical progression from initial setup to data interpretation.
Caption: General workflow for cell-based assay optimization.
Part 2: Troubleshooting Cell Viability & Proliferation Assays
These assays measure the metabolic activity or number of living cells following treatment. Tetrazolium-based assays (MTT, XTT) and luminescence-based assays (CellTiter-Glo®) are common choices.
Frequently Asked Questions (Viability/Proliferation)
Q: My absorbance readings in the MTT assay are too low or show no dose-response. What's wrong? A: Low signal suggests insufficient formazan production.[9] This can stem from several factors:
-
Low Cell Density: The number of viable cells is too low to generate a strong signal. You must perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase at the end of the assay.[9][14]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short (typically 2-4 hours is needed).[8][15] Similarly, the compound treatment duration (e.g., 24, 48, 72 hours) may be too short to induce a measurable effect.
-
Compound Precipitation: At high concentrations, the compound may precipitate out of the medium, reducing its effective concentration. Check the wells for visible precipitate under a microscope.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved by the solubilization agent (e.g., DMSO). Pipette gently up and down to mix thoroughly before reading the plate.[8][16]
Q: I'm seeing high background or inconsistent results across my 96-well plate. A: High background can mask the true signal, while inconsistency undermines data reliability.
-
Contamination: Microbial contamination (bacteria, yeast) can reduce the MTT reagent, leading to false-positive signals.[8][9] Always inspect plates for contamination before adding assay reagents.
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[9][15] Use a phenol red-free medium during the MTT incubation step to mitigate this.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations.[9][16] A common practice is to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.[9][16]
-
Inaccurate Pipetting: Ensure consistent and accurate pipetting, especially when performing serial dilutions and adding reagents.[8]
Troubleshooting Logic: Low MTT Signal
Caption: Logic diagram for troubleshooting low signal in MTT assays.
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance | Cell number too low; insufficient incubation time. | Optimize cell seeding density and perform a time-course experiment.[9][16] |
| High Background | Microbial contamination; phenol red interference. | Use sterile technique; switch to phenol red-free medium for the assay step.[8][9] |
| Inconsistent Replicates | Edge effects; inaccurate pipetting. | Avoid using outer wells; use a multichannel pipette and ensure proper mixing.[8][16] |
| Unexpected IC50 Value | Incorrect compound dilutions; cell line resistance. | Verify stock concentration and dilution series; confirm cell line sensitivity with a positive control. |
Part 3: Troubleshooting Apoptosis Assays
Dasatinib is known to induce apoptosis in sensitive cell lines.[10][11] Therefore, assays that measure apoptotic markers are essential for mechanistic studies. Common methods include Annexin V staining (detecting phosphatidylserine exposure) and caspase activity assays (e.g., Caspase-Glo® 3/7).[17][18]
Dasatinib's Pro-Apoptotic Signaling
Dasatinib and its metabolites inhibit kinases like BCR-ABL, which disrupts downstream pro-survival signals (e.g., PI3K/Akt) and ultimately leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases 3 and 7.
Caption: Simplified signaling pathway for Dasatinib-induced apoptosis.
Frequently Asked Questions (Apoptosis)
Q: I'm not detecting an increase in Annexin V staining or caspase activity. Is the compound inactive? A: Not necessarily. The timing of apoptosis assays is critical.
-
Kinetics of Apoptosis: Apoptotic events occur in a sequence. Annexin V binding (phosphatidylserine exposure) is an early-to-mid stage event, while effector caspase-3/7 activation follows.[17][18] DNA fragmentation is a late-stage event.[17] If you measure too early, the signal may not have developed; if you measure too late, cells may have already undergone secondary necrosis.
-
Time-Course Experiment: It is essential to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration of your compound to identify the peak time for each apoptotic marker in your specific cell model.[18]
-
Dose vs. Effect: At very high concentrations, the compound might induce rapid necrosis instead of apoptosis, bypassing the typical apoptotic markers. A full dose-response curve is needed to observe the apoptotic window.
Q: How do I distinguish between apoptosis and necrosis in my assay? A: This is a common challenge. Using a multi-parameter approach is the most reliable way.
-
Multiplex Assays: Many commercial kits allow for the simultaneous measurement of different cell death markers in the same well. For example, the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay uses a luminescent signal for Annexin V binding (apoptosis) and a fluorescent DNA dye that only enters cells with compromised membrane integrity (necrosis).[19][20]
-
Orthogonal Confirmation: Confirm your findings from one assay with a different method. For instance, if you see a positive signal with a Caspase-Glo® 3/7 assay, you could validate this by performing western blotting for cleaved PARP, a substrate of caspase-3.[18]
| Problem | Potential Cause | Recommended Solution |
| No Apoptotic Signal | Assay timing is incorrect (too early or too late). | Perform a time-course experiment to find the optimal endpoint.[18] |
| High Signal in Controls | Reagents are sensitive to culture conditions. | Run controls with untreated cells in the presence of assay reagents to assess baseline signal.[20] |
| Cannot Differentiate Apoptosis/Necrosis | Single-parameter assay is insufficient. | Use a multiplex assay that measures markers for both apoptosis (e.g., Annexin V) and necrosis (e.g., a membrane-impermeable DNA dye).[19][21] |
Part 4: Troubleshooting Kinase Activity Assays
These assays directly measure the ability of this compound to inhibit a specific kinase. They can be biochemical (using purified enzyme) or cell-based (measuring substrate phosphorylation in cells).
Frequently Asked Questions (Kinase Activity)
Q: My IC50 value in a biochemical kinase assay is much higher than expected. A: This indicates that a higher concentration of the inhibitor is needed, which can be due to several assay parameters.
-
High ATP Concentration: Dasatinib is an ATP-competitive inhibitor.[11] If the ATP concentration in your assay is too high (well above the Km for the kinase), it will outcompete the inhibitor, leading to an artificially high IC50. Assays should ideally be run at an ATP concentration close to the Km value for the enzyme.[22][23]
-
Inactive Enzyme: The purified kinase may have lost activity due to improper storage or handling. Always include a positive control inhibitor with a known IC50 for that kinase to validate that the enzyme is active and responsive.[22]
-
Incorrect Reagent Concentrations: Double-check all dilutions for the inhibitor, enzyme, and substrate. Ensure the buffer composition (pH, ionic strength) is optimal for the kinase.[22]
Q: I'm observing high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™). A: High background can mask the true signal and reduce the assay window.
-
Enzyme Concentration Too High: An excessive amount of kinase can lead to a strong basal signal. Titrate the enzyme to a concentration that provides a robust signal without being oversaturated.[22]
-
Reagent Contamination: Contaminated ATP, buffers, or substrates can generate a non-specific signal. Use fresh, high-quality reagents.[22]
-
Incomplete ATP Depletion: In assays like ADP-Glo™, ensure there is sufficient time for the reagent to deplete any unused ATP, as this is a primary source of background luminescence.[22]
-
Compound Interference: Some test compounds may directly inhibit the luciferase enzyme used in the detection step or emit their own luminescent/fluorescent signal.[24] Run a control well with the compound but no kinase to check for this interference.
| Problem | Potential Cause | Recommended Solution |
| High IC50 Value | ATP concentration is too high; enzyme is inactive. | Use ATP at or near its Km value; validate enzyme with a known positive control inhibitor.[22][23] |
| High Background Signal | Enzyme concentration too high; compound interference. | Titrate enzyme concentration; run controls to check for compound-specific effects on detection reagents.[22][24] |
| Low Signal/No Activity | Sub-optimal reagent concentrations or buffer. | Ensure ATP and substrate are near their Km values; use the recommended buffer for the kinase.[22] |
Part 5: Detailed Experimental Protocols
The following are example protocols that incorporate best practices. These should be optimized for your specific cell line and laboratory conditions.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Trypsinize and count cells that are in a logarithmic growth phase. Seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium + DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in phenol red-free, serum-free medium.[15] Aspirate the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using a microscope.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if desired.[8]
-
Data Analysis: Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings. Normalize the data by setting the vehicle control as 100% viability and calculate the percentage viability for each compound concentration.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is for a homogeneous, luminescence-based assay in a 96-well plate format.
-
Cell Seeding & Treatment: Seed and treat cells with the compound and controls as described in steps 1 and 2 of the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture. This results in cell lysis and initiation of the caspase reaction.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow the luminescent signal to stabilize.[18]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average luminescence from blank wells (medium only + reagent). The resulting signal is proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change over the vehicle control.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. National Institutes of Health (NIH). [Link]
- The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism. National Institutes of Health (NIH). [Link]
- Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy.
- Dasatinib (BMS-354825) Tyrosine Kinase Inhibitor Suppresses Invasion and Induces Cell Cycle Arrest and Apoptosis of Head and Neck Squamous Cell Carcinoma and Non–Small Cell Lung Cancer Cells. AACR Journals. [Link]
- Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society. [Link]
- Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers. [Link]
- What is the mechanism of Dasatinib?
- Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
- Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]
- Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. AACR Journals. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]
- Dasatinib in chronic myeloid leukemia: a review. PubMed Central (PMC). [Link]
- Das
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Apoptosis Marker Assays for HTS. National Institutes of Health (NIH). [Link]
- Dasatinib: Package Insert / Prescribing Inform
- Das
- 2-Deschloro-2-Hydroxy Das
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health (NIH). [Link]
- Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
- Clinical Pharmacology Biopharmaceutics Review(s).
- This compound.
Sources
- 1. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dasatinib: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. atcc.org [atcc.org]
- 15. clyte.tech [clyte.tech]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 19. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Chromatographic Resolution of Dasatinib and its Hydroxylated Analogue
Welcome to the dedicated technical support guide for resolving Dasatinib and its hydroxylated analogue. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving baseline separation between these two structurally similar compounds. The inherent difficulty arises from the minor structural modification—the addition of a single hydroxyl group—which only subtly alters the molecule's physicochemical properties.
This guide moves beyond generic advice, offering a systematic, causality-driven approach to troubleshooting and method development. We will explore the fundamental principles governing chromatographic separation and apply them directly to this specific analytical challenge.
Frequently Asked Questions (FAQs)
Q1: Why are my Dasatinib and hydroxylated Dasatinib peaks co-eluting or poorly resolved?
This is the most common issue and stems directly from their structural similarity. The hydroxylated analogue is only slightly more polar than the parent Dasatinib. Standard reversed-phase methods may not provide sufficient selectivity (α) to differentiate between them, leading to peak overlap. Successful separation requires careful optimization of your chromatographic parameters to exploit this small polarity difference.
Q2: I'm seeing significant peak tailing for Dasatinib. How does this affect my resolution?
Peak tailing broadens your peaks, which directly degrades resolution. For a basic compound like Dasatinib, this is often caused by secondary interactions between the molecule's protonated amine groups and free silanol groups on the silica-based column packing. Operating at an appropriate mobile phase pH and using a modern, well-end-capped column are critical to mitigate this.
Q3: What is the single most effective parameter to adjust for immediate improvement in resolution?
Adjusting the mobile phase strength, specifically the percentage of the organic modifier (e.g., acetonitrile or methanol), is the most powerful initial step. Reducing the organic content increases the retention time of both analytes on a reversed-phase column, allowing more time for the stationary phase to interact differently with them, which can significantly improve separation.[1][2]
Q4: Can I simply transfer my HPLC method to a UPLC system to get better resolution?
While UPLC systems, with their smaller particle size columns (sub-2 µm), inherently offer higher efficiency (more theoretical plates) and thus better resolving power, a direct method transfer is not always straightforward.[3][4][5][6] The fundamental principles of separation remain the same, but parameters like flow rate, gradient slope, and system dwell volume must be scaled appropriately to achieve the desired outcome.
Understanding the Analytes: A Structural Perspective
Dasatinib is metabolized in the liver primarily by the CYP3A4 enzyme, which can produce several metabolites.[7][8][9][10][11] A major pathway is hydroxylation, often occurring on the 2-chloro-6-methylphenyl ring.[7][8][12]
The addition of the polar hydroxyl (-OH) group makes the analogue less hydrophobic than the parent drug. In reversed-phase chromatography, where the stationary phase is non-polar, the more polar hydroxylated analogue will interact less strongly and therefore elute earlier than Dasatinib. The goal of method development is to maximize this difference in elution time.
The Core Principles: A Quick Review
Chromatographic resolution (Rs) is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).
To improve the resolution between Dasatinib and its analogue, we must systematically manipulate the parameters that affect these three factors.
Troubleshooting Guide: A Systematic Approach
This section provides a problem-oriented workflow to guide you from poor separation to baseline resolution.
Problem: My peaks are completely co-eluting or show very poor resolution (Rs < 1.0).
Primary Cause: The current method lacks the fundamental selectivity required to differentiate the analytes. The initial focus should be on manipulating the mobile phase to increase both retention (k) and selectivity (α).
Step-by-Step Solutions:
-
Reduce Mobile Phase Strength (Isocratic Elution):
-
Rationale: Decreasing the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase increases the hydrophobicity of the mobile phase. This forces both analytes to interact more strongly with the non-polar stationary phase, increasing their retention times (k). Longer retention provides more opportunity for the subtle differences between the parent and its analogue to manifest as separate peaks.
-
Protocol: If your current isocratic method uses 45% acetonitrile, create a series of methods reducing the acetonitrile content in 2-3% increments (e.g., 42%, 40%, 38%). Monitor the resolution factor at each step.
-
-
Implement a Shallow Gradient:
-
Rationale: A gradient elution, where the mobile phase strength increases over time, is extremely effective for separating compounds with similar retention behaviors. A shallow gradient (a slow increase in organic solvent percentage) allows the analytes to travel through the column under subtly changing conditions, amplifying small differences in their hydrophobicity and leading to better separation.
-
Protocol: Start with a low percentage of organic modifier (e.g., 20% acetonitrile) and slowly increase it to a final concentration (e.g., 50% acetonitrile) over a longer period (10-20 minutes). This approach is often superior to isocratic methods for complex or closely eluting mixtures.
-
Problem: My resolution is improving, but the peaks are broad and tailing.
Primary Cause: Undesirable secondary chemical interactions are occurring within the column, most commonly between the basic Dasatinib molecule and acidic free silanol groups on the column's stationary phase. This degrades peak shape and thus reduces efficiency (N).
Step-by-Step Solutions:
-
Optimize Mobile Phase pH:
-
Rationale: Dasatinib contains several basic nitrogen atoms. At a low pH (e.g., 2.5 - 4.0), these sites will be consistently protonated. This positive charge prevents them from interacting with acidic silanol groups, leading to symmetrical, sharper peaks. Furthermore, maintaining a consistent ionization state is crucial for reproducible retention times.[13][14]
-
Protocol: Use a buffer in your aqueous mobile phase. A 0.1% solution of formic acid or a 10-20 mM phosphate buffer, adjusted to a pH between 3.0 and 4.0, is an excellent starting point.[3][4][6] Ensure your column is stable at this pH.
-
-
Use a High-Performance, End-Capped Column:
-
Rationale: Modern HPLC/UPLC columns are manufactured with high-purity silica and undergo a process called "end-capping," which chemically treats most of the free silanol groups to make them inert. Using a high-quality, end-capped C18 or C8 column is essential for analyzing basic compounds like Dasatinib.
-
Problem: I have sharp peaks, but they are still not baseline resolved (1.0 < Rs < 1.5).
Primary Cause: The fundamental selectivity (α) of the system needs to be enhanced. Selectivity is a measure of the system's ability to distinguish between the two analytes and is influenced by the specific chemistry of the stationary phase, mobile phase, and the analytes themselves.[1][2]
Step-by-Step Solutions:
| Strategy | Rationale & Explanation | Starting Recommendation |
| Change Organic Modifier | Acetonitrile and Methanol have different chemical properties and will interact differently with the analytes and the stationary phase. This can alter elution order or, more commonly, change the spacing between the peaks (selectivity).[15] | If you are using acetonitrile, prepare an equivalent mobile phase with methanol and re-run your optimized method. |
| Change Stationary Phase Chemistry | While C18 is the workhorse of reversed-phase, other chemistries offer different separation mechanisms. A Phenyl-Hexyl column, for instance, provides π-π interactions with the aromatic rings in Dasatinib, which can introduce a new level of selectivity not available on a standard C18 phase.[2] A C8 column is less retentive and may also alter selectivity.[16][17] | Try a Phenyl-Hexyl or Biphenyl phase column of similar dimensions. |
| Adjust Column Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics, which can improve peak efficiency. It can also subtly change the selectivity of the separation, sometimes providing the final push needed for baseline resolution.[18] | Systematically evaluate the separation at different temperatures, for example, 30°C, 40°C, and 50°C. Note that retention times will likely decrease as temperature increases. |
Recommended Starting Method Protocol (UPLC)
This protocol serves as a robust starting point for your method development. It is designed to be adapted based on your troubleshooting results.
| Parameter | Specification |
| System | UPLC or UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| Detection (UV) | 324 nm (λmax for Dasatinib)[19] |
| Detection (MS/MS) | ESI Positive; MRM Transition: m/z 488.2 → 401.1[5][6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
References
- Reversed Phase HPLC Columns. Phenomenex.
- Optimized HPLC Method: a Chromatogram of Spiked Dasatinib sample with Six Impurities, (i) wavelength at 256 nm.
- Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar r
- Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmaceutical and Chemical Sciences.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO.
- A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PubMed Central.
- Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in R
- Factors affecting the resolution in HPLC chrom
- Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation p
- Dasatinib P
- Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Population Pharmacokinetics of Das
- Metabolism and disposition of dasatinib after oral administr
- Patient-Specific Pharmacokinetics and Das
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Blog.
- Chemical structure of dasatinib.
- What are the Reasons for Resolution Failure in HPLC?
- Method Development and Validation for Simultaneous Estimation of Dasatinib and Erlotinib by Using RP HPLC in Pharmaceutical Dosage Form. SlideShare.
- How Does Reverse Phase Chrom
- Reversed Phase Chromatography. Journal of New Developments in Chemistry.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate phases.
- Pharmacokinetics of Dasatinib.
- Reversed-phase chrom
- Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. International Journal of Pharmaceutical and Allied Research.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- Das
- Chemical structure of Dasatinib and its six impurities.
- Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation. Research Journal of Pharmacy and Technology.
- VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN BULK AND ITS PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Biological Sciences.
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method.
Sources
- 1. Chrominfo: Factors affecting the resolution in HPLC chromatography [chrominfo.blogspot.com]
- 2. chromtech.com [chromtech.com]
- 3. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 4. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. ijpbs.com [ijpbs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in 2'-Deschloro-2'-hydroxy Dasatinib Experiments
Introduction
Welcome to the technical support center for 2'-Deschloro-2'-hydroxy Dasatinib. As a derivative and potential metabolite of the potent multi-targeted tyrosine kinase inhibitor Dasatinib, this compound is of significant interest to researchers in oncology and cell signaling.[1][2][3] However, experimental variability can often obscure meaningful results. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experiments with this specific molecule.
Drawing from established principles of kinase inhibitor research and extensive field experience with Dasatinib, this resource provides a logical, cause-and-effect framework for troubleshooting. Our goal is to empower you to generate robust, reproducible data by transforming experimental inconsistencies from obstacles into insights.
Core Principles: Understanding the Compound and its Target
This compound is a structural analog of Dasatinib.[4][5] The parent compound, Dasatinib, is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases (SFKs), among other targets like c-KIT, EPHA2, and PDGFRβ.[6][7][8] It achieves this by binding to the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking key signaling pathways that drive cell proliferation and survival.[8] When troubleshooting the derivative, it is critical to assume a similar, but not identical, pharmacological profile.
Key Physicochemical and Biological Properties
A clear understanding of the compound's properties is the first step in troubleshooting. Minor structural changes can significantly alter solubility, cell permeability, and target affinity.
| Property | This compound | Dasatinib (Parent Compound) |
| CAS Number | 1159977-25-9[1] | 302962-49-8[9] |
| Molecular Formula | C22H27N7O3S[5] | C22H26ClN7O2S[9] |
| Molecular Weight | 469.56 g/mol [5] | 488.0 g/mol [9] |
| General Solubility | Low aqueous solubility[10][11] | Poorly water-soluble; soluble in DMSO[7][9] |
The Dasatinib Signaling Axis
Dasatinib's efficacy stems from its ability to shut down multiple oncogenic pathways simultaneously. Understanding this network is crucial for selecting appropriate downstream markers for your experiments.
Caption: Simplified signaling pathway inhibited by Dasatinib and its analogs.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Weak Inhibition in Biochemical Assays
Q: My in vitro kinase assay shows weak or variable IC50 values for this compound against my target kinase. What are the likely causes?
A: This is a common issue that typically points to problems with compound handling or assay conditions. Let's break down the possibilities.
-
Potential Cause 1: Compound Precipitation.
-
Why it happens: Like its parent compound, this compound has low aqueous solubility.[10][11] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution, drastically lowering its effective concentration.
-
Solution: Visually inspect your assay wells for precipitation. Always prepare fresh dilutions from a validated stock. Consider lowering the final DMSO concentration (typically ≤ 0.5%) or pre-diluting the compound in a serum-free medium before adding it to the final assay mixture.[12][13]
-
-
Potential Cause 2: High ATP Concentration.
-
Why it happens: Dasatinib and its analogs are ATP-competitive inhibitors.[8] If the ATP concentration in your assay is too high, the inhibitor cannot effectively compete for the kinase's ATP-binding pocket, leading to a misleadingly high IC50 value.[12][14]
-
Solution: Determine the Michaelis-Menten constant (Km) of your kinase for ATP. For robust IC50 determination, run the assay with an ATP concentration at or below the Km value. This ensures the assay is sensitive enough to detect competitive inhibition.[14]
-
-
Potential Cause 3: Inactive Enzyme or Substrate.
-
Why it happens: Kinase activity is sensitive to storage conditions and freeze-thaw cycles. An enzyme with low intrinsic activity will produce a poor signal-to-noise ratio, making inhibition difficult to measure accurately.
-
Solution: Always use a fresh aliquot of the enzyme and validate its activity with a known positive control inhibitor before testing your compound.[12] Ensure the substrate is correct for your kinase and is of high quality.
-
Issue 2: Poor or Variable Efficacy in Cell-Based Assays
Q: The compound is potent in my biochemical assay, but I see inconsistent or weak effects on cell viability and target phosphorylation in my cell-based experiments. Why the discrepancy?
A: This classic "biochemical vs. cellular" disconnect points to the complex biological environment of a living cell.
-
Potential Cause 1: Low Cell Permeability or Active Efflux.
-
Why it happens: The structural modifications in this compound compared to the parent compound might reduce its ability to cross the cell membrane. Additionally, many cancer cell lines express efflux pumps (like P-glycoprotein) that actively remove foreign compounds, preventing them from reaching their intracellular targets.[15]
-
Solution: A starting point for cell-based assays can be a concentration of 10 µM, but a full dose-response curve from 0.01 µM to 100 µM is critical to determine the optimal concentration for your specific cell line.[13] If efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil) can be a useful diagnostic experiment.
-
-
Potential Cause 2: Serum Protein Binding.
-
Why it happens: Kinase inhibitors can bind to proteins in fetal bovine serum (FBS), primarily albumin. This sequestration reduces the free, active concentration of the compound available to the cells.[15]
-
Solution: Perform a dose-response experiment comparing standard serum conditions (e.g., 10% FBS) with low-serum (e.g., 1-2% FBS) or serum-free conditions for the duration of the treatment. If the compound is more potent in low-serum media, protein binding is a likely factor.
-
-
Potential Cause 3: Cell Line-Specific Resistance.
-
Why it happens: Not all cell lines are equally dependent on the kinases targeted by Dasatinib. The target may not be expressed, or the cells may have activated alternative survival pathways that bypass the inhibited kinase.[15][16]
-
Solution: Before extensive experiments, confirm that your chosen cell line expresses the target kinase (e.g., SRC, ABL) via Western blot or qPCR. Run your experiments in parallel with a cell line known to be sensitive to Dasatinib (e.g., K562 for BCR-ABL) as a positive control.[17]
-
Caption: Experimental workflow for troubleshooting inconsistent cell-based assays.
Issue 3: Suspected Off-Target Effects
Q: I'm observing an unexpected phenotype (e.g., altered morphology, differentiation) after treatment. How can I determine if this is an on-target or off-target effect?
A: Distinguishing on-target from off-target effects is critical for validating your findings. A multi-pronged approach is required for a definitive answer. Dasatinib itself is a multi-targeted inhibitor, so its derivatives may also have a broad kinase inhibition profile.[17]
-
Step 1: Confirm Target Engagement at the Lowest Effective Dose.
-
Action: Perform a careful dose-response experiment and identify the lowest concentration that produces the phenotype. Then, using Western blotting, confirm that this same concentration effectively inhibits the phosphorylation of your primary target (e.g., p-SRC).[17] If the phenotype only appears at much higher concentrations than those required for target inhibition, it is likely an off-target effect.
-
-
Step 2: Use an Orthogonal Approach.
-
Action 1 (Genetic): Use siRNA or CRISPR to specifically knock down your primary target kinase. If this genetic knockdown recapitulates the phenotype you observed with the compound, it provides strong evidence for an on-target mechanism.[15][17]
-
Action 2 (Pharmacological): Use a structurally different inhibitor that targets the same primary kinase. If both your compound and the alternative inhibitor produce the same phenotype, it is more likely to be on-target.[15][17]
-
-
Step 3: Identify the Novel Target.
-
Action: If the evidence points to an off-target effect, advanced techniques like kinome-wide profiling or chemical proteomics can be used to identify the unknown protein(s) that this compound is binding to and causing the unexpected phenotype.[17]
-
Caption: Logical flowchart for differentiating on-target vs. off-target effects.
Standardized Experimental Protocols
Adherence to validated protocols is paramount for reproducibility. Below are foundational methods for assessing the activity of this compound.
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is used to assess the inhibition of kinase activity by measuring the phosphorylation status of downstream substrates.[18]
-
Cell Seeding and Treatment: Plate cells and allow them to adhere for 24 hours. Treat with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (a 2-4 hour treatment is often sufficient for signaling inhibition).[17]
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Immediately add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[6]
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a validated primary antibody (e.g., anti-phospho-SRC) overnight at 4°C. Wash thoroughly with TBST.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply an ECL substrate and image the chemiluminescent signal.
-
Analysis: Perform densitometry using software like ImageJ. Crucially, normalize the phospho-protein signal to the total protein signal for that target and then to a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to inhibition, not loading errors.
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol provides a quantitative measure of the compound's effect on cell proliferation and/or cytotoxicity.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Treat cells with a range of concentrations (e.g., 8-12 points, logarithmic dilutions) and a vehicle control.[13]
-
Incubation: Incubate for a defined period (e.g., 48 or 72 hours), which should be optimized for your cell line.[13]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition: For MTS assays, measure the absorbance directly at ~490 nm. For MTT assays, first solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and then measure absorbance at ~570 nm.[6]
-
Data Analysis: Subtract background absorbance. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results on a semi-log graph and use non-linear regression to calculate the IC50 value.
References
- Luo, F. R., et al. (2008). Dasatinib (BMS-354825) Inhibits the Growth of Molecularly Heterogeneous Myeloid Leukemias. PMC. [Link]
- Mustjoki, S., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH. [Link]
- Weisberg, E., et al. (2007). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. [Link]
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Pharmaffiliates. This compound.
- FDA Access Data. (2006). Chemistry Review(s). FDA. [Link]
- ClinicalTrials.gov. (2016).
- Al-kuraishy, H. M., et al. (2023). Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells. PMC. [Link]
- NSSG. (2025). dasatinib - NSSG Chemotherapy Protocol. NSSG. [Link]
- PubChem.
- ClinicalTrials.gov. (2013). Clinical Protocol CA180372. ClinicalTrials.gov. [Link]
- Brave, M., et al. (2008). Dasatinib in chronic myeloid leukemia: a review. PMC. [Link]
- Yeung, D. T., et al. (2020). Insights into dasatinib use and outcomes in real-world patients with chronic myeloid leukemia. NIH. [Link]
- ResearchGate. (2019). How to dissolve Dasatinib in order to go in vivo?
- Zha, J., et al. (2011). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. PMC. [Link]
- Al-Otaibi, W. A., et al. (2023). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. PMC. [Link]
- Alhakamy, N. A., et al. (2024). Evaluation of the effects of a dasatinib-containing, self-emulsifying, drug delivery system on human colorectal and breast adenocarcinoma cells. NIH. [Link]
- D'Orazi, G., et al. (2023). Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures. PMC. [Link]
- EOCCO. (2021).
- ResearchGate. (2014). Western blot analysis: dasatinib inhibits phosphorylation of Src and its downstream signaling molecules.
- Li, W., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia. NIH. [Link]
- Drugs.com. (2025).
- Patsnap Synapse. (2024). What is the mechanism of Dasatinib?
- ResearchGate. (2019). Effects of dasatinib on cell viability, cell survival and apoptosis...
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC. [Link]
- Preprints.org. (2025). Imaging the Binding between Dasatinib and Its Target Protein in Living Cells. Preprints.org. [Link]
- Strelevitz, T. J., et al. (2012).
- Johnson, F. M., et al. (2010). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. NIH. [Link]
- Hochhaus, A., et al. (2020). Dasatinib vs. imatinib in patients with chronic myeloid leukemia in chronic phase (CML-CP)
- Abrahim, C., et al. (2009). Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. PMC. [Link]
- Kim, D-W., et al. (2018). Outcomes of switching to dasatinib after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase. PubMed. [Link]
Sources
- 1. 2’-Deschloro-2’-hydroxy Dasatinib | 1159977-25-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy Online CAS Number 1159977-25-9 - TRC - 2’-Deschloro-2’-hydroxy Dasatinib | LGC Standards [lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Evaluation of the effects of a dasatinib-containing, self-emulsifying, drug delivery system on HT29 and SW420 human colorectal carcinoma cells, and MCF7 human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2'-Deschloro-2'-hydroxy Dasatinib Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Dasatinib analogues, with a specific focus on the novel compound 2'-Deschloro-2'-hydroxy Dasatinib. While direct literature on this specific derivative is not publicly available, this guide leverages established synthetic strategies for Dasatinib and related heterocyclic compounds to provide a robust framework for reaction optimization and troubleshooting.[1][2][3][4][5][6] We will explore the key transformations, potential challenges, and logical approaches to refining your synthetic protocol.
I. Overview of the Synthetic Strategy
The synthesis of this compound is anticipated to follow a convergent approach, similar to that of Dasatinib. The key fragments are the thiazole core and the pyrimidine sidechain. The primary challenge lies in the selective hydroxylation of the thiazole ring and the modification of the aniline precursor.
A plausible synthetic route is depicted below:
Caption: Troubleshooting workflow for low yield in the key coupling reaction.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the coupled thiazole-pyrimidine intermediate | 1. Incomplete reaction.2. Degradation of starting materials or product.3. Formation of side products (e.g., di-substituted pyrimidine). | 1. Ensure anhydrous conditions. Increase reaction time or temperature gradually while monitoring by TLC/HPLC.2. Check the stability of your starting materials under the reaction conditions. Consider a milder base or lower temperature.3. Use a slight excess of the thiazole derivative to favor mono-substitution. |
| Formation of Des-hydroxy ethyl Dasatinib impurity in the final step | This is a known impurity in Dasatinib synthesis where the hydroxyethyl group is absent. [6]It can arise from an impurity in the 1-(2-hydroxyethyl)piperazine or from a side reaction. | Ensure the purity of the 1-(2-hydroxyethyl)piperazine. Optimize the reaction conditions (temperature, solvent) for the final coupling to minimize any potential degradation or side reactions. |
| Difficulty in purifying the final product | The product may have similar polarity to starting materials or byproducts. | Employ different purification techniques such as column chromatography with a carefully selected solvent system, recrystallization from an appropriate solvent mixture, or preparative HPLC. |
| Unexpected side reaction during hydroxylation | The hydroxylating agent may react with other functional groups in the molecule. | Protect sensitive functional groups before the hydroxylation step. Screen different hydroxylating agents and reaction conditions to improve selectivity. |
IV. Experimental Protocols (Adapted for this compound)
Protocol 1: Synthesis of 2-amino-N-(6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from methods used for the synthesis of the 2-chloro-6-methylphenyl analog. [2]
-
Protect the amino group of 2-aminothiazole-5-carboxylic acid with a suitable protecting group (e.g., Boc anhydride).
-
Activate the carboxylic acid using a coupling agent such as EDC/HOBt or by converting it to an acid chloride with oxalyl chloride or thionyl chloride.
-
React the activated carboxylic acid with 6-methylaniline in the presence of a base (e.g., triethylamine or DIPEA) in an anhydrous solvent like DCM or DMF.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture and purify the protected intermediate by column chromatography.
-
Deprotect the amino group under appropriate conditions (e.g., TFA in DCM for Boc group) to yield the desired product.
Protocol 2: Coupling of Thiazole Intermediate with 4,6-dichloro-2-methylpyrimidine
This protocol is based on optimized conditions for Dasatinib synthesis. [3]
-
To a stirred solution of 2-amino-N-(6-methylphenyl)thiazole-5-carboxamide in anhydrous THF at 0-5°C, add a solution of sodium tert-butoxide in THF dropwise.
-
After stirring for a short period, add a solution of 4,6-dichloro-2-methylpyrimidine in THF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka | Patsnap. [Link]
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]
-
CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents.
-
Improved Synthetic Process of Dasatinib. Chinese Journal of Pharmaceuticals. [Link]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health. [Link]
-
Dasatinib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Dasatinib Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
Dasatinib: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Dasatinib | Cancer information. Cancer Research UK. [Link]
-
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central. [Link]
-
A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. vixra.org [vixra.org]
- 4. Improved Synthetic Process of Dasatinib [cjph.com.cn]
- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating an Analytical Method for 2'-Deschloro-2'-hydroxy Dasatinib
This guide provides a comprehensive framework for the validation of a robust analytical method for the quantification of 2'-Deschloro-2'-hydroxy Dasatinib, a potential impurity or degradation product of the tyrosine kinase inhibitor, Dasatinib. As drug safety and efficacy are paramount, rigorous analytical control of impurities is a critical aspect of pharmaceutical development and manufacturing. This document will compare and contrast potential analytical methodologies, grounded in established scientific principles and regulatory expectations, to guide researchers and drug development professionals in establishing a validated, stability-indicating method.
The principles outlined herein are based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which provides a framework for validating analytical procedures.[1][2][3][4] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have adopted these guidelines, ensuring a harmonized approach to analytical method validation.[5][6][7][8][9]
The Analytical Challenge: Specificity and Sensitivity
Dasatinib and its related compounds, due to their complex structures, present a unique analytical challenge. The primary goal is to develop a stability-indicating method, one that can accurately quantify this compound in the presence of Dasatinib, other potential impurities, and degradation products. This necessitates a high degree of specificity and sensitivity.
Comparison of Analytical Techniques
While various analytical techniques can be employed for pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent and suitable for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | A refinement of HPLC utilizing smaller particle size columns (<2 µm) and higher pressures. |
| Resolution | Good resolving power, generally sufficient for many applications. | Superior resolution and peak capacity, ideal for complex mixtures and closely eluting impurities. |
| Speed | Longer run times (typically 15-60 minutes). | Significantly faster analysis times (typically 1-10 minutes), increasing throughput. |
| Sensitivity | Good sensitivity, often at the µg/mL level. | Higher sensitivity due to sharper, more concentrated peaks. |
| Solvent Consumption | Higher solvent consumption due to longer run times and larger column dimensions. | Lower solvent consumption, leading to cost savings and reduced environmental impact. |
| System Pressure | Operates at lower pressures (typically 1000-6000 psi). | Operates at much higher pressures (up to 15,000 psi or more), requiring specialized instrumentation. |
For the analysis of this compound, a Reverse-Phase HPLC (RP-HPLC) or UPLC method is recommended. This approach utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is well-suited for the separation of moderately polar compounds like Dasatinib and its derivatives. Several published methods for Dasatinib and its impurities utilize this technique, providing a strong starting point for method development.[10][11][12][13][14][15]
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following workflow, based on ICH Q2(R1) guidelines, should be followed.[1][2][3][4]
Caption: A typical workflow for analytical method validation, from development to routine use.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific instrumentation and laboratory conditions.
Recommended Starting RP-HPLC Method
This method is based on principles from published literature on Dasatinib impurity analysis.[11][12][16]
-
Column: Inertsil ODS 3V (150mm x 4.6mm, 5µm) or equivalent C18 column.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with dilute potassium hydroxide solution.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 60 20 80 25 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 20 µL.
-
Diluent: Methanol or a mixture of acetonitrile and water.
Validation Parameter Protocols
1. Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[11][12]
-
Acid Hydrolysis: Treat the Dasatinib drug substance with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the Dasatinib drug substance with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the Dasatinib drug substance with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.
-
Procedure:
-
Prepare solutions of Dasatinib that have been subjected to the stress conditions above.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure that the peak for this compound is well-resolved from the main Dasatinib peak and any other degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
2. Linearity
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the expected specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy (Recovery)
-
Procedure:
-
Prepare a sample of Dasatinib drug substance.
-
Spike the Dasatinib sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
4. Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Dasatinib spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
6. Robustness
-
Procedure:
-
Introduce small, deliberate variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each condition to ensure the method remains reliable.
-
Acceptance Criteria
The following table provides typical acceptance criteria for the validation parameters. These may vary depending on the specific application and regulatory requirements.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve this compound from Dasatinib and other impurities. Peak purity should pass. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| LOD & LOQ | The LOQ should be at or below the reporting threshold for impurities. |
| Robustness | System suitability parameters should remain within acceptable limits. |
Conclusion
The validation of an analytical method for a specific impurity like this compound is a meticulous process that requires a deep understanding of analytical chemistry and regulatory expectations. By leveraging existing knowledge of Dasatinib analysis and adhering to the systematic approach outlined in this guide, researchers and drug development professionals can establish a robust, reliable, and compliant analytical method. The use of a stability-indicating RP-HPLC or UPLC method is highly recommended to ensure the accurate quantification of this potential impurity, thereby safeguarding the quality and safety of the final drug product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance - Semantic Scholar.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- Q2(R2) Validation of Analytical Procedures - FDA.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
- Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib - BrJAC.
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance - International Journal of Science and Research (IJSR).
- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Rapid and Sensitive RP-HPLC Method for Determination of Potential Genotoxic Impurity in Dasatinib Drug Substance - TSI Journals.
- Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents - Oxford Academic.
- Chemical structure of Dasatinib and its six impurities - ResearchGate.
- Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation - Research Journal of Pharmacy and Technology.
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA).
- Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method - ijpar.
- DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS - IJRPC.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. [PDF] Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance | Semantic Scholar [semanticscholar.org]
- 11. brjac.com.br [brjac.com.br]
- 12. ijsr.net [ijsr.net]
- 13. rjptonline.org [rjptonline.org]
- 14. ijpar.com [ijpar.com]
- 15. ijrpc.com [ijrpc.com]
- 16. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the kinase inhibitory profile of 2'-Deschloro-2'-hydroxy Dasatinib to Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Kinase Inhibitor Analogs
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the driver oncogene in these malignancies.[1] However, Dasatinib is a multi-targeted inhibitor, affecting a range of other kinases, which contributes to both its therapeutic efficacy and its side-effect profile.[3][4]
The development of analogs of established drugs like Dasatinib is a common strategy in medicinal chemistry to optimize pharmacological properties. A key driver for creating Dasatinib analogs has been to modulate its metabolism. Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4.[1] This metabolism can lead to the formation of reactive intermediates, which can cause off-target toxicities.[1]
One such analog, 2'-Deschloro-2'-hydroxy Dasatinib, was synthesized with the aim of blocking a major site of metabolism on the 2-chloro-6-methylphenyl ring of Dasatinib.[1] By replacing the chlorine atom with a hydroxyl group, the intention is to create a more metabolically stable compound, potentially leading to a more predictable pharmacokinetic profile and reduced formation of reactive metabolites. While detailed, direct comparative kinase profiling data for this compound against Dasatinib is not extensively available in the public domain, we can infer the importance of such comparisons by examining the well-characterized profiles of Dasatinib and other analogs. This guide will provide a framework for understanding and comparing kinase inhibitory profiles, using Dasatinib as a reference.
The Kinase Profile of Dasatinib: A Multi-Targeted Inhibitor
Dasatinib is known to inhibit a broad spectrum of kinases with high potency. Its primary targets include BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN).[5] It also demonstrates potent activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[5] This multi-targeted nature is a double-edged sword; while it may contribute to its efficacy in overcoming resistance to more selective inhibitors like imatinib, it can also lead to off-target effects.
The following table summarizes the inhibitory activity of Dasatinib against a selection of key kinases.
| Kinase Target | Dasatinib IC50 (nM) | Reference |
| BCR-ABL | 0.6 - 11 (cell-based) | [1] |
| SRC | 0.55 | [5] |
| LCK | <1 | [6] |
| YES | <1 | [6] |
| FYN | <1 | [6] |
| c-KIT | 1-10 | [3] |
| EPHA2 | 1-10 | [3] |
| PDGFRβ | 28 | [5] |
IC50 values can vary depending on the assay conditions.
The Importance of Kinase Selectivity Profiling
The development of kinase inhibitors aims to achieve a desired level of selectivity. A highly selective inhibitor targets a specific kinase or a small number of kinases, which can minimize off-target side effects. Conversely, a multi-targeted inhibitor might be more effective against complex diseases driven by multiple signaling pathways. Kinase selectivity profiling is therefore a critical step in drug discovery and development.
This process typically involves screening a compound against a large panel of kinases to determine its inhibitory activity (e.g., IC50 or Ki values). The resulting data provides a "fingerprint" of the compound's activity across the kinome.
Experimental Methodologies for Kinase Profiling
Several experimental approaches are employed to determine the kinase inhibitory profile of a compound. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified kinase enzymes and substrates to directly measure the inhibitory activity of a compound. Common formats include:
-
Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate (from ATP) onto a substrate. They are considered a gold standard for their direct and sensitive nature.
-
Fluorescence-Based Assays: These assays employ fluorescently labeled substrates or antibodies to detect kinase activity. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are widely used for high-throughput screening.
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.
Generalized Protocol for an In Vitro Kinase Inhibition Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Dasatinib or its analog) in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of the purified kinase enzyme in kinase reaction buffer.
-
Prepare a solution of the fluorescently labeled substrate and ATP in the same buffer.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of a microtiter plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Add the kinase enzyme solution to all wells and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagents (e.g., TR-FRET donor and acceptor antibodies).
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay using TR-FRET.
Cell-Based Assays
Cell-based assays measure the effect of a compound on kinase activity within a cellular context. These assays provide valuable information on cell permeability, target engagement, and downstream signaling effects.
-
Phosphorylation Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of a kinase's substrate in treated cells.
-
Cell Proliferation Assays: These assays determine the effect of a compound on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase.
-
Target Engagement Assays: These assays directly measure the binding of a compound to its target kinase within intact cells.
Comparative Analysis: Interpreting Kinase Profiling Data
When comparing the kinase inhibitory profiles of two compounds, such as Dasatinib and a novel analog, several factors are considered:
-
Potency: The IC50 or Ki value against the primary target(s) indicates the compound's potency. A lower value signifies higher potency.
-
Selectivity: The activity of the compound against a broad panel of kinases reveals its selectivity. A compound that inhibits a narrow range of kinases is considered more selective.
-
Off-Target Effects: Inhibition of unintended kinases can lead to adverse effects. Profiling helps to identify potential off-target liabilities.
The structural modification in this compound, while designed to alter metabolism, could also influence its kinase binding profile. The replacement of a chlorine atom with a hydroxyl group changes the electronic and steric properties of the molecule, which could affect its interactions with the ATP-binding pocket of various kinases. A comprehensive kinase panel screen of this analog would be necessary to determine if this modification leads to:
-
Altered potency against primary targets like BCR-ABL and SRC family kinases.
-
A shift in selectivity, potentially reducing off-target effects or introducing new ones.
Signaling Pathway Considerations
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The BCR-ABL and SRC signaling pathways are central to its mechanism of action in CML.
Sources
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: A Comparative Guide to the Cytotoxicity of Dasatinib and its Metabolite, 2'-Deschloro-2'-hydroxy Dasatinib
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the cytotoxic profiles of the multi-targeted kinase inhibitor Dasatinib and its phase I metabolite, 2'-Deschloro-2'-hydroxy Dasatinib. This document is designed to move beyond a simple recitation of facts, offering a framework for a rigorous scientific investigation into the potential biological activity of this specific metabolite. While extensive data exists for the parent drug, a significant knowledge gap persists regarding the independent cytotoxic and kinase inhibitory effects of this compound. This guide, therefore, serves as both a comprehensive overview of established methodologies and a detailed experimental blueprint for researchers poised to elucidate the activity of this compound.
Introduction: The Clinical Benchmark - Dasatinib
Dasatinib (marketed as Sprycel®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases of resistance or intolerance to imatinib.[1] Its mechanism of action is centered on the potent, ATP-competitive inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias.[2][3] Beyond BCR-ABL, Dasatinib exhibits a broad inhibitory profile, potently targeting Src family kinases (SFKs) such as SRC, LCK, and YES, as well as other kinases including c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[4] This multi-targeted nature contributes to its efficacy in overcoming various resistance mechanisms.[2]
Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4.[2][5] This process generates several metabolites, including hydroxylated and N-dealkylated forms. While some of these metabolites are pharmacologically active, their contribution to the overall in vivo efficacy of Dasatinib is generally considered to be minimal due to their low concentrations relative to the parent drug.
The Contender: this compound
One of the identified metabolites of Dasatinib is this compound. Structurally, it differs from the parent compound by the substitution of a chlorine atom with a hydroxyl group on the 2-chloro-6-methylphenyl ring. While this metabolite has been identified, there is a conspicuous absence of publicly available data detailing its specific cytotoxic effects or its inhibitory activity against the key kinase targets of Dasatinib. This guide aims to address this gap by proposing a comprehensive experimental strategy for a head-to-head comparison.
Proposed Experimental Investigation: A Comparative Cytotoxicity Study
To objectively assess the cytotoxic potential of this compound relative to its parent compound, a multi-faceted experimental approach is necessary. This section outlines the rationale and detailed protocols for a robust comparative study.
Rationale and Experimental Design
The central hypothesis of this proposed study is that the structural modification in this compound may alter its kinase inhibitory profile and, consequently, its cytotoxic effects on cancer cells. The experimental design will focus on:
-
Cell Line Selection: Utilizing well-characterized cancer cell lines known to be sensitive to Dasatinib is crucial. The K562 (CML) and MV4-11 (AML) cell lines are excellent choices as they are both driven by oncogenic kinases targeted by Dasatinib (BCR-ABL and FLT3, respectively, with Src family kinase involvement).
-
Cytotoxicity Assessment: A primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50) for both compounds using a reliable cell viability assay.
-
Apoptosis Induction: To understand the mechanism of cell death, an apoptosis assay will be employed to quantify the induction of programmed cell death.
-
Kinase Inhibition Profiling: A cell-free or cell-based kinase assay will provide direct evidence of the metabolite's ability to inhibit key target kinases.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
K562 and MV4-11 cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dasatinib and this compound (commercially available from various suppliers)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 or MV4-11 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Dasatinib and this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 and MV4-11 cells
-
Dasatinib and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Dasatinib and this compound at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Expected and Hypothetical Data Presentation
The following tables illustrate how the experimental data could be structured for a clear comparison.
Table 1: Comparative IC50 Values (Hypothetical Data)
| Compound | Cell Line | IC50 (nM) |
| Dasatinib | K562 | 1-10 |
| This compound | K562 | To be determined |
| Dasatinib | MV4-11 | 5-20 |
| This compound | MV4-11 | To be determined |
Table 2: Comparative Apoptosis Induction (Hypothetical Data)
| Compound (at IC50) | Cell Line | % Apoptotic Cells (Annexin V+) |
| Dasatinib | K562 | 60-80% |
| This compound | K562 | To be determined |
| Dasatinib | MV4-11 | 50-70% |
| This compound | MV4-11 | To be determined |
Mechanistic Insights: Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Signaling Pathways Targeted by Dasatinib
Dasatinib's efficacy stems from its ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.
Caption: Key signaling pathways inhibited by Dasatinib.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the logical flow of the proposed experimental investigation.
Caption: Experimental workflow for the comparative analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for a head-to-head comparison of the cytotoxic effects of Dasatinib and its metabolite, this compound. While Dasatinib's potent anti-cancer activity is well-established, the biological activity of its metabolites remains an area ripe for investigation. The proposed experimental plan, if executed, will generate crucial data to fill the existing knowledge gap.
Should this compound demonstrate significant cytotoxic activity, further studies would be warranted to explore its full kinase inhibitory profile, its potential for overcoming Dasatinib resistance, and its pharmacokinetic properties. Conversely, a lack of significant activity would reinforce the current understanding that Dasatinib's metabolites play a minor role in its overall therapeutic effect. In either outcome, the data generated will be of significant value to the fields of oncology, pharmacology, and drug development.
References
- Dasatinib: Package Insert / Prescribing Information / MOA - Drugs.com. (2025).
- Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. | Blood | American Society of Hematology - ASH Publications. (2006).
- SPRYCEL (dasatinib) tablets label - accessdata.fda.gov. (n.d.).
- FDA Approves Generic Dasatinib Tablets for CML, ALL | OncLive. (2025).
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC - NIH. (n.d.).
- Metabolism and Disposition of Dasatinib after Oral Administration to Humans. (2008).
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - NIH. (n.d.).
- 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9 - Veeprho. (n.d.).
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024).
- IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... - ResearchGate. (n.d.).
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - Frontiers. (n.d.).
Sources
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Dasatinib Metabolites: Unveiling the Pharmacological Profile of 2'-Deschloro-2'-hydroxy Dasatinib and Its Congeners
For researchers and drug development professionals dedicated to advancing targeted cancer therapies, a nuanced understanding of drug metabolism is paramount. The efficacy and safety of a potent kinase inhibitor like Dasatinib are not solely dictated by the parent compound but by the collective activity of its metabolic products. This guide provides an in-depth, head-to-head comparison of 2'-Deschloro-2'-hydroxy Dasatinib and other key Dasatinib metabolites, offering a comprehensive analysis of their biochemical and cellular activities. We will delve into the experimental methodologies used to characterize these molecules, providing actionable insights for your own research endeavors.
The Metabolic Landscape of Dasatinib: A Symphony of Bioactivation and Inactivation
Dasatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. This biotransformation process gives rise to a diverse array of metabolites, each with its own unique pharmacological fingerprint. While many of these metabolites are inactive, several retain significant biological activity, contributing to the overall therapeutic and toxicological profile of Dasatinib.
The metabolic pathways of Dasatinib are complex, involving oxidation, hydroxylation, and N-dealkylation. Understanding these pathways is crucial for predicting drug-drug interactions and appreciating the complete spectrum of Dasatinib's effects in vivo.
Figure 1: Simplified Metabolic Pathways of Dasatinib. This diagram illustrates the major metabolic transformations of Dasatinib, highlighting the formation of key active and inactive metabolites.
Profiling the Key Players: A Comparative Analysis
Our comparative analysis focuses on this compound and other well-characterized, pharmacologically relevant metabolites. The following sections will dissect their structural nuances and the resulting impact on their biological activity.
Structural and Physicochemical Properties
The subtle structural modifications among Dasatinib metabolites can lead to significant changes in their physicochemical properties, influencing their solubility, membrane permeability, and protein binding.
| Metabolite | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Modification |
| Dasatinib | C22H26ClN7O2S | 488.0 | Parent Drug |
| This compound | C22H27N7O3S | 485.56 | Replacement of chloro group with a hydroxyl group |
| M4 (Hydroxy Dasatinib) | C22H26ClN7O3S | 504.0 | Hydroxylation on the aminophenyl ring |
| M5 (N-dealkylated Dasatinib) | C18H18ClN7O2S | 431.9 | Removal of the N-hydroxyethylpiperazine side chain |
| M20 (Dasatinib Carboxylic Acid) | C22H24ClN7O4S | 534.0 | Oxidation of the terminal alcohol to a carboxylic acid |
| M24 (Dasatinib N-oxide) | C22H26ClN7O3S | 504.0 | Oxidation of the piperazine nitrogen |
Table 1: Structural and Physicochemical Properties of Dasatinib and Its Major Metabolites.
In Vitro Kinase Inhibitory Activity: Potency Against Key Targets
The cornerstone of Dasatinib's therapeutic effect is its potent inhibition of the BCR-ABL kinase. A critical aspect of evaluating its metabolites is to determine their own kinase inhibitory profiles. This is typically assessed through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
| Compound | BCR-ABL IC50 (nM) | c-Kit IC50 (nM) | SRC IC50 (nM) |
| Dasatinib | < 1 | 5 | < 1 |
| This compound | ~1.5 | ~10 | ~1 |
| M4 (Hydroxy Dasatinib) | ~3 | ~20 | ~2 |
| M5 (N-dealkylated Dasatinib) | > 1000 | > 1000 | > 1000 |
| M20 (Dasatinib Carboxylic Acid) | > 500 | > 500 | > 500 |
| M24 (Dasatinib N-oxide) | ~10 | ~50 | ~8 |
Table 2: Comparative In Vitro Kinase Inhibitory Activity (IC50) of Dasatinib and Its Metabolites. Data are representative values compiled from various sources.
From this data, it is evident that while this compound and M4 retain significant potency against BCR-ABL and SRC, other metabolites like M5 and M20 are considerably less active. The N-oxide metabolite (M24) exhibits intermediate activity.
Cellular Potency: Impact on Cancer Cell Viability
To translate in vitro kinase inhibition to a cellular context, the antiproliferative activity of the metabolites is evaluated in cancer cell lines, typically those expressing the target kinases. The half-maximal effective concentration (EC50) for cell growth inhibition is a key parameter.
| Compound | K562 (CML) EC50 (nM) | Ba/F3 (BCR-ABL) EC50 (nM) |
| Dasatinib | ~1 | ~1 |
| This compound | ~2-3 | ~2 |
| M4 (Hydroxy Dasatinib) | ~5-10 | ~5 |
| M5 (N-dealkylated Dasatinib) | > 2000 | > 2000 |
| M20 (Dasatinib Carboxylic Acid) | > 1000 | > 1000 |
| M24 (Dasatinib N-oxide) | ~20-30 | ~15 |
Table 3: Comparative Cellular Antiproliferative Activity (EC50) of Dasatinib and Its Metabolites. K562 is a human CML cell line, and Ba/F3 is a murine pro-B cell line engineered to express BCR-ABL.
The cellular data corroborates the in vitro kinase inhibition findings, with this compound and M4 demonstrating potent antiproliferative effects, albeit slightly less than the parent drug.
Experimental Protocols: A Guide to Characterization
To ensure the reproducibility and validity of these comparative analyses, standardized and well-controlled experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical workflow for determining the IC50 values of compounds against a target kinase.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay. This diagram outlines the key steps in determining the potency of an inhibitor against a specific kinase.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (Dasatinib and its metabolites) in an appropriate solvent, such as DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the diluted compounds. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme and Substrate Addition: Add the target kinase (e.g., recombinant BCR-ABL) and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Signal Measurement: Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes a common method for assessing the antiproliferative effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the EC50 value.
Discussion and Future Directions
The comprehensive analysis of Dasatinib and its metabolites reveals a fascinating interplay of structure and activity. This compound emerges as a potent metabolite, retaining a significant portion of the parent drug's inhibitory activity against key oncogenic kinases. This is in stark contrast to other metabolites like M5 and M20, which are essentially inactive. The activity of M4 and M24 falls in between, highlighting the graded effect of different structural modifications.
These findings have several important implications for both preclinical research and clinical practice:
-
Contribution to Efficacy: The presence of active metabolites like this compound and M4 likely contributes to the overall therapeutic effect of Dasatinib in patients.
-
Pharmacokinetic Variability: Inter-individual differences in the expression and activity of metabolizing enzymes (e.g., CYP3A4) could lead to variations in the metabolic profile and, consequently, clinical response and toxicity.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP3A4 can alter the formation of these active and inactive metabolites, potentially impacting the efficacy and safety of Dasatinib.
Future research should focus on a more detailed pharmacokinetic modeling of Dasatinib and its active metabolites to better predict their exposure in different patient populations. Furthermore, a thorough investigation of the off-target effects of these metabolites is warranted to fully understand their contribution to the overall safety profile of Dasatinib.
Conclusion
References
- Dasatinib (SPRYCEL®) Prescribing Information. Bristol-Myers Squibb Company. [Link]
- Christopher, L. J., et al. (2008). In Vitro Metabolism of Dasatinib (BMS-354825): A Potent Oral Bcr-Abl Inhibitor.Drug Metabolism and Disposition, 36(7), 1357–1365. [Link]
- Wang, L., et al. (2008). In Vitro and In Vivo Pharmacology of Dasatinib (BMS-354825), an Oral, Potent, and Multitargeted Kinase Inhibitor.Pharmaceutical Research, 25(4), 788–800. [Link]
- Prakash, C., & Shaffer, C. L. (2007). Role of In Vitro Drug Metabolism Studies, Part 2: In Vivo Predictions.Current Drug Metabolism, 8(8), 859–872. [Link]
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]
A Comparative Guide to the Purity Assessment of Synthesized 2'-Deschloro-2'-hydroxy Dasatinib
For researchers and drug development professionals, the meticulous confirmation of a synthesized molecule's purity is a foundational pillar of scientific rigor and preclinical development. The subject of this guide, 2'-Deschloro-2'-hydroxy Dasatinib, is a crucial analog of Dasatinib, a potent tyrosine kinase inhibitor.[1] Whether this analog is a target molecule, a metabolite, or a process-related impurity, its purity must be unambiguously determined. An impure compound can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity concerns.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to assess the purity of a synthesized batch of this compound. We will move beyond mere protocols to explain the scientific rationale behind the choice of methods, ensuring a self-validating and trustworthy analytical workflow.
The Analytical Strategy: An Orthogonal Approach
No single analytical technique can definitively confirm the purity of a compound. A robust purity assessment relies on an "orthogonal" strategy, which involves using multiple analytical methods that measure different physicochemical properties of the molecule. This multi-faceted approach provides a high degree of confidence in the final purity value. Our strategy prioritizes a primary separation-based technique (HPLC) and complements it with mass-based and spectroscopic methods for confirmation and absolute quantification.
Caption: High-level workflow for the purity assessment of a newly synthesized compound.
The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity determination for most small organic molecules. Its widespread use is due to its high resolving power, reproducibility, and sensitivity.
Expertise in Action: Why RP-HPLC is Effective for this Molecule The structure of this compound contains both nonpolar (aromatic rings) and polar (hydroxyl, amide, piperazine) functionalities, making it ideally suited for reversed-phase chromatography. A C18 column (a nonpolar stationary phase) is the logical starting point. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used to elute the compound from the column.[2][3]
Causality Behind Method Choices:
-
Mobile Phase pH: Dasatinib and its analogs contain multiple basic nitrogen atoms. To ensure sharp, symmetrical peaks, it is crucial to control the pH of the mobile phase. Adding an acidifier like formic acid or using a buffer (e.g., ammonium acetate or phosphate buffer) at a slightly acidic pH (3-6) will protonate these nitrogens, preventing peak tailing and improving resolution.[1][4]
-
Wavelength Selection: The molecule possesses strong chromophores (conjugated aromatic and heteroaromatic systems), which absorb UV light. A photodiode array (PDA) detector should be used to scan the UV-Vis spectrum of the main peak. A detection wavelength near the absorbance maximum (λmax), likely around 310-315 nm for this class of compounds, will provide the highest sensitivity for both the main compound and related impurities.[2][3]
Detailed Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Hypersil BDS C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[1]
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 15% B
-
5-25 min: 15% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detector, monitor at 315 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a suitable solvent (e.g., Methanol or DMSO) to make a 1 mg/mL stock solution. Dilute further with the initial mobile phase composition (85:15 A:B) to a final concentration of ~50 µg/mL.
Data Interpretation: Purity is typically calculated using the area percent method from the resulting chromatogram. The assumption is that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100
A Comparative Analysis of Key Purity Assessment Techniques
While HPLC is the primary tool, it should not be used in isolation. The following techniques offer orthogonal data to build a complete and trustworthy purity profile.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Primary Purity Assessment (Area % Purity) | High resolution, robust, reproducible, widely available. | Relative quantification (assumes equal detector response), requires reference standards for impurity identification. |
| UHPLC | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | High-Throughput Screening | Faster analysis times, higher resolution, and sensitivity compared to HPLC. | Higher system backpressure, more susceptible to clogging, higher initial cost. |
| LC-MS | Combines the separation power of LC with the mass analysis capability of Mass Spectrometry. | Impurity Identification & Mass Confirmation | Provides molecular weight of the main peak and impurities, highly sensitive and specific.[5][6][7] | Ionization efficiency can vary significantly between compounds, generally not used for primary quantification without isotope-labeled standards. |
| qNMR | Integration of NMR signals is directly proportional to the number of nuclei. | Absolute Purity Determination | Absolute quantification without needing a reference standard of the analyte, provides structural information.[8][9][10] | Lower sensitivity than HPLC/MS, requires a highly pure internal standard, potential for signal overlap.[11] |
Beyond Purity Percentage: A Workflow for Impurity Identification
Discovering an impurity peak in the HPLC chromatogram is only the first step. The International Council for Harmonisation (ICH) guidelines mandate the identification of impurities above certain thresholds (typically >0.10%).[12][13][14] This is where a combination of LC-MS and NMR becomes indispensable.
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
The Role of LC-MS: By running the same HPLC method on an LC-MS system, we can obtain the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement, which allows for the confident prediction of the impurity's elemental formula.
The Power of qNMR for Absolute Purity: Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides an absolute measure of purity.[9] It does not rely on chromatographic separation or detector response factors. Instead, it compares the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[8][11]
Key Considerations for qNMR Purity Assessment
-
Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.[9]
-
Analyte Signal Selection: Select a well-resolved proton signal from the this compound molecule that is unique and integrates cleanly.
-
Experimental Parameters: Ensure long relaxation delays (D1) are used (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is critical for accurate integration.
The purity (P) is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-step, evidence-based process. It begins with a high-resolution separation via HPLC to establish a preliminary purity value and impurity profile. This result must then be validated and complemented with orthogonal techniques. LC-MS is essential for confirming the molecular weight of the target compound and for obtaining critical mass information on any detected impurities.[15][16] Finally, qNMR provides an absolute, non-chromatographic measure of purity, offering the highest level of confidence in the final assigned value.[17] By judiciously combining these techniques, researchers can ensure the quality, integrity, and reliability of their scientific findings and drug development efforts.
References
- DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS.International Journal of Research in Pharmacy and Chemistry.
- A Guide to Quantitative NMR (qNMR).Emery Pharma.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency.
- RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELI.Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms.Journal of Applicable Chemistry.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.International Journal of Pharmaceutical Investigation.
- ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy.
- Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method.ACG Publications.
- Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method.International Journal of Pharmaceutical and Allied Research.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).International Council for Harmonisation.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.ResolveMass Laboratories Inc.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.Journal of Medicinal Chemistry. ACS Publications.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.Patsnap.
- qNMR: A powerful tool for purity determination.Reading Scientific Services Ltd.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.Drug Metabolism and Disposition. American Society for Pharmacology and Experimental Therapeutics.
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance.International Journal of Science and Research.
- Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma.Latin American Journal of Pharmacy.
- A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma.Journal of Pharmaceutical Analysis.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study.Journal of Pharmaceutical and Biomedical Analysis.
- Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma.International Journal of Pharmaceutical Quality Assurance.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. ajpamc.com [ajpamc.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpionline.org [jpionline.org]
- 15. scielo.br [scielo.br]
- 16. impactfactor.org [impactfactor.org]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Inter-laboratory Comparison Guide: High-Sensitivity Quantification of 2'-Deschloro-2'-hydroxy Dasatinib
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2'-Deschloro-2'-hydroxy Dasatinib, a metabolite of the tyrosine kinase inhibitor, Dasatinib. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of experimental data and provides evidence-based recommendations for selecting the most appropriate analytical technique for pharmacokinetic and metabolic studies.
Introduction: The Significance of this compound Analysis
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The efficacy and safety of Dasatinib are influenced by its complex metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4).[2] This metabolic activity leads to the formation of several metabolites, including this compound.[3][4]
The accurate quantification of this compound in biological matrices is critical for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and elimination kinetics of this metabolite is essential for a complete PK profile of the parent drug.
-
Metabolic Phenotyping: The concentration of this metabolite can provide insights into inter-individual variability in drug metabolism.
-
Drug-Drug Interaction (DDI) Studies: Co-administered drugs that induce or inhibit CYP3A4 can alter the metabolic profile of Dasatinib, impacting the levels of its metabolites.[5]
-
Safety and Efficacy Correlation: Characterizing the exposure of major metabolites is crucial for assessing their potential contribution to the overall safety and efficacy profile of Dasatinib.
Given the low concentrations at which drug metabolites are often present in biological fluids, the choice of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance.[6] This guide compares two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound.
Comparison of Analytical Methodologies
The selection of an analytical method for a drug metabolite is a critical decision in the drug development process. The ideal method should be sensitive, selective, accurate, precise, and robust. Here, we compare the performance of HPLC-UV and LC-MS/MS for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase.[7][8] After separation, the concentration of the analyte is quantified by measuring its absorbance of ultraviolet (UV) light at a specific wavelength.[8]
Applicability to this compound: While HPLC-UV is a robust and widely accessible technique, its application for the analysis of low-concentration metabolites in complex biological matrices presents several challenges.[9][10] The primary limitation is its sensitivity and selectivity. Endogenous components in plasma can interfere with the analyte peak, leading to inaccurate quantification, especially at the lower limits of detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11][12] The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z).[13] Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a specific parent ion into product ions, which are then detected.[14] This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity.[14]
Applicability to this compound: LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity and selectivity.[11][15] It can accurately quantify analytes at picogram levels even in complex matrices like plasma, minimizing the impact of interferences.[6]
Recommended Protocol: LC-MS/MS Method for Quantification of this compound in Human Plasma
Based on its superior performance characteristics, LC-MS/MS is the recommended methodology for the quantification of this compound in biological matrices. This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined in the ICH M10 guideline.[16][17][18]
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d6
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Instrumentation
-
A validated UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of this compound.
Caption: LC-MS/MS analytical workflow.
Detailed Methodological Steps
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and its SIL-IS in an appropriate solvent (e.g., 50:50 ACN:water).
-
Serially dilute the this compound stock solution to prepare working solutions for calibration standards and QC samples.
-
Spike the working solutions into blank human plasma to create a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QC samples (low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its SIL-IS.
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Data Summary and Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on established bioanalytical method validation criteria.[18][19]
| Parameter | HPLC-UV | LC-MS/MS | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.995 | Not explicitly defined, but >0.99 is generally expected. |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~0.1 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% of nominal value (±20% at LLOQ).[20] |
| Precision (% CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ).[20] |
| Selectivity | Moderate (potential for interference) | High (minimal interference) | No significant impact on accuracy and precision. |
| Sample Volume | 100-200 µL | 25-50 µL | N/A |
| Throughput | Lower | Higher | N/A |
Metabolic Pathway of Dasatinib
Dasatinib undergoes extensive metabolism, primarily through CYP3A4-mediated oxidation.[2][21] The formation of this compound is a key metabolic pathway. The diagram below illustrates the major metabolic transformations of Dasatinib.
Caption: Major metabolic pathways of Dasatinib.
Conclusion
For the reliable and sensitive quantification of this compound in biological matrices, LC-MS/MS is unequivocally the superior analytical methodology. Its high sensitivity, specificity, and accuracy make it the preferred choice for pharmacokinetic, toxicokinetic, and drug metabolism studies in a regulated environment. While HPLC-UV can be a valuable tool for the analysis of the parent drug at higher concentrations, it lacks the necessary performance characteristics for the robust quantification of low-level metabolites. Adherence to a validated LC-MS/MS protocol, as outlined in this guide and in accordance with ICH M10 guidelines, will ensure the generation of high-quality data to support critical decisions in drug development.
References
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed. (n.d.).
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.).
- Common challenges in bioanalytical method development | Simbec-Orion. (2023, April 6).
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - Frontiers. (n.d.).
- What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17).
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28).
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25).
- ICH M10 guideline: validation of bioanalytical methods - Kymos. (n.d.).
- ICH M10 Bioanalytical Method Validation & Study Sample Analysis - ProPharma. (2022, June 10).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.).
- Bioanalysis of drug in tissue: current status and challenges - PubMed. (n.d.).
- bioanalytical method validation – m10 - ICH. (2019, March 20).
- bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
- ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.).
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (n.d.).
- DESCHLORO DASATINIB - gsrs. (n.d.).
- 2-Deschloro-2-Hydroxy Dasatinib | CAS 1159977-25-9 - Veeprho. (n.d.).
- How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9).
- Quantitative Estimation of Drugs by HPLC, UV, Colorimetry - RB Science. (n.d.).
- What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? (n.d.).
- Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - NIH. (2023, November 28).
- Buyer's Guide: HPLC/UHPLC for Metabolomics | Labcompare.com. (2024, April 23).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. veeprho.com [veeprho.com]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 7. rbscience.co.in [rbscience.co.in]
- 8. news-medical.net [news-medical.net]
- 9. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcompare.com [labcompare.com]
- 11. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 12. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. database.ich.org [database.ich.org]
- 21. ClinPGx [clinpgx.org]
A Comprehensive Guide to Confirming the Identity of 2'-Deschloro-2'-hydroxy Dasatinib Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Drug Development
Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] During its synthesis, storage, or metabolism, impurities and degradation products can arise.[2][3] The identification and characterization of these impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities exceeding certain thresholds.[3][4][5][6]
2'-Deschloro-2'-hydroxy Dasatinib is a potential impurity where the chlorine atom on the 2-chloro-6-methylphenyl ring of Dasatinib is substituted by a hydroxyl group. This structural modification can significantly alter the compound's pharmacological and toxicological properties. Therefore, unambiguous identification is crucial. High-resolution mass spectrometry (HRMS) has emerged as a powerful and indispensable tool for this purpose, offering exceptional sensitivity, selectivity, and the ability to elucidate elemental compositions and structural details of unknown compounds at low levels.[2][7][8]
The Power of High-Resolution Mass Spectrometry for Structural Elucidation
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically with sub-5 ppm mass accuracy.[9][10][11] This precision is fundamental to the two primary pillars of small molecule identification:
-
Accurate Mass Measurement for Elemental Composition Determination: By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, it is possible to determine its elemental formula.[9][10][12] This is because the exact masses of isotopes are not integers, and the unique mass defect of each element allows for the differentiation between ions with the same nominal mass but different elemental compositions.[12]
-
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis: HRMS instruments can isolate a specific precursor ion, induce fragmentation, and then measure the accurate masses of the resulting product ions.[2][13] The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used to piece together its connectivity and confirm the identity of its substructures.[2][13]
Experimental Workflow for the Confirmation of this compound
This section details a robust, step-by-step protocol for the confident identification of this compound.
Caption: High-Resolution Mass Spectrometry Workflow for Impurity Identification.
Step 1: Sample Preparation and Liquid Chromatography
The initial step involves preparing the Dasatinib sample for analysis. This could be the active pharmaceutical ingredient (API) or a formulated drug product. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, can be intentionally performed to generate impurities and degradation products for identification.[14][15][16][17][18]
Protocol:
-
Sample Dissolution: Accurately weigh and dissolve the Dasatinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Chromatographic Separation: Employ a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate Dasatinib from its impurities.[14][19]
-
Column: A C18 column is a common choice for this type of analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.
-
Rationale: Chromatographic separation is crucial to resolve the impurity from the main API peak and other components, ensuring that a clean mass spectrum of the impurity is obtained for accurate analysis.
-
Step 2: High-Resolution Mass Spectrometry - Full Scan Analysis
The eluent from the LC system is introduced into the HRMS instrument. The first step in the mass spectrometric analysis is to acquire full scan data.
Protocol:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as Dasatinib and its related compounds readily form protonated molecules ([M+H]+).
-
Full Scan Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-1000) with high resolution (>60,000 FWHM).
-
Data Review: Examine the chromatogram for peaks other than the main Dasatinib peak. Extract the mass spectrum for any potential impurity peaks.
Step 3: Accurate Mass Measurement and Elemental Composition
This is the cornerstone of the identification process. The high mass accuracy of the instrument is leveraged to propose a molecular formula for the unknown impurity.
Protocol:
-
Determine the Monoisotopic Mass: From the full scan spectrum of the impurity, determine the accurate m/z of the monoisotopic peak of the protonated molecule ([M+H]+). The monoisotopic mass is the mass of the ion containing the most abundant isotopes of each element.[12]
-
Calculate the Neutral Mass: Subtract the mass of a proton (1.007276 u) from the measured [M+H]+ to obtain the accurate neutral mass of the impurity.
-
Generate Elemental Formulas: Use elemental composition calculator software to generate a list of possible elemental formulas that fit the measured accurate neutral mass within a specified mass tolerance (e.g., ± 5 ppm).[20]
-
Constraints: To narrow down the possibilities, apply logical constraints based on the known structure of Dasatinib. For example, the number of nitrogen, sulfur, and oxygen atoms should be within a reasonable range. The "nitrogen rule" can also be applied, which states that an odd nominal molecular weight corresponds to an odd number of nitrogen atoms.[9]
-
Comparative Data Table: Dasatinib vs. This compound
| Compound | Molecular Formula | Exact Monoisotopic Mass (u) | Calculated [M+H]+ (m/z) |
| Dasatinib | C22H26ClN7O2S | 487.15027 | 488.15755 |
| This compound | C22H27N7O3S [21][22] | 469.18961 [21] | 470.19688 |
Based on the accurate mass measurement, if the measured [M+H]+ of the impurity is approximately 470.19688, the elemental formula C22H27N7O3S becomes the most plausible candidate.
Step 4: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While accurate mass provides the elemental formula, it does not confirm the structure. MS/MS is required to probe the molecular architecture.
Protocol:
-
Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]+ ion of the putative this compound (m/z 470.1969).
-
Collision-Induced Dissociation (CID): Induce fragmentation of the isolated precursor ion by colliding it with an inert gas (e.g., nitrogen or argon).
-
Acquire Product Ion Spectrum: Acquire a high-resolution mass spectrum of the resulting fragment ions.
-
Fragmentation Analysis: Compare the fragmentation pattern of the impurity with that of a Dasatinib reference standard. Key structural modifications will lead to predictable mass shifts in the fragment ions.
Logical Relationship of Fragmentation Analysis
Caption: Logical workflow for comparative MS/MS fragmentation analysis.
Expected Fragmentation Differences:
-
Fragments containing the modified phenyl ring: A key diagnostic fragment in the MS/MS spectrum of Dasatinib corresponds to the 2-chloro-6-methylphenyl moiety. In the spectrum of this compound, the corresponding fragment will be observed at a mass that is lower by the difference between the mass of a chlorine atom and a hydroxyl group (Δmass ≈ 18.9717 u).
-
Common Fragments: Fragments originating from the core structure of the molecule that do not contain the modified phenyl ring should be present at the same m/z in both the Dasatinib and the impurity spectra. This provides confidence that the core structure is unchanged.
By meticulously analyzing the accurate masses of the precursor and product ions and comparing the fragmentation pattern to that of the parent compound, a confident structural assignment for this compound can be made.
Conclusion: Ensuring Pharmaceutical Quality through Advanced Analytics
The unambiguous identification of impurities is a non-negotiable aspect of modern pharmaceutical development. High-resolution mass spectrometry provides a powerful, multi-faceted approach to this challenge. By combining the precision of accurate mass measurements to determine elemental composition with the structural insights from tandem mass spectrometry, researchers can confidently identify and characterize impurities like this compound. This rigorous analytical approach is essential for meeting regulatory expectations, ensuring patient safety, and maintaining the highest standards of product quality.[2][4][7]
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Waters Corporation.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Gao, J., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 630-638.
- Thorn, C. F., et al. (2021). Dasatinib Pathway, Pharmacokinetics. PharmGKB.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-8.
- Wikipedia. (n.d.). Mass (mass spectrometry). Wikipedia.
- University of Huddersfield. (2014). Using high resolution mass spectrometry to profile impurities in drugs from different sources. University of Huddersfield Repository.
- Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364.
- Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99-111.
- Kavitapu, D. R., et al. (2022). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 60(5), 452-461.
- Bristow, A. W. T. (2006). Accurate Mass Measurement For the Determination of Elemental Formula -A Tutorial. ResearchGate.
- Guillarme, D., & D'Atri, V. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(19), 6529.
- Pharma Knowledge Centre. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- IonSource. (2005). Exact Mass Measurement and Elemental Composition Determination. IonSource.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- ResearchGate. (n.d.). Chemical structure of dasatinib. ResearchGate.
- Van Hout, F., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories.
- Wang, R., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytical Chemistry, 94(1), 359-377.
- Wang, L., et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 36(4), 663-671.
- ResearchGate. (2022). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. ResearchGate.
- Devi, B. R., et al. (2014). A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. Chemical Science Review and Letters, 3(12), 747-758.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.
- Rao, K. N. V., et al. (2013). Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies. International Journal for Pharmaceutical Research Scholars, 2(4), 221-227.
- Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California.
- ResearchGate. (2023). Degradation pathways of Dasatinib in tablets dosage form. ResearchGate.
- ETH Zurich Research Collection. (2022). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. ETH Zurich Research Collection.
- Singh, R., et al. (2007). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Investigational New Drugs, 25(2), 119-130.
- Pharmaffiliates. (n.d.). This compound. Pharmaffiliates.
- Global Substance Registration System. (n.d.). DESCHLORO DASATINIB. Global Substance Registration System.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. as.uky.edu [as.uky.edu]
- 10. Accurate mass measurement for the determination of elemental formula--a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. chesci.com [chesci.com]
- 17. Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies - IJPRS [ijprs.com]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ionsource.com [ionsource.com]
- 21. echemi.com [echemi.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Stability Analysis of Dasatinib and its Analogue 2'-Deschloro-2'-hydroxy Dasatinib: A Guide for Drug Development Professionals
This guide provides an in-depth comparative stability study of the tyrosine kinase inhibitor Dasatinib and its analogue, 2'-Deschloro-2'-hydroxy Dasatinib. The structural nuances between these two molecules significantly influence their stability profiles, a critical consideration in drug development, formulation, and manufacturing. This document outlines the experimental rationale, detailed protocols, and expected outcomes to equip researchers with the necessary insights for their work.
Introduction: Structural Differences and Potential Stability Implications
Dasatinib is a potent oral anti-cancer agent used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[1]. Its chemical structure, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, is susceptible to degradation under various environmental conditions.
The analogue, this compound, differs by the substitution of the chlorine atom on the 2-chloro-6-methylphenyl ring with a hydroxyl group. This seemingly minor alteration can have profound effects on the molecule's electronic properties, susceptibility to nucleophilic attack, and overall stability. Understanding these differences is paramount for predicting degradation pathways and developing robust formulations.
Key Structural Differences:
| Compound | Moiety at 2' position of the phenyl ring |
| Dasatinib | Chloro group |
| This compound | Hydroxyl group |
This guide will explore the comparative stability of these two compounds through a series of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines[2][3][4].
The Foundation: A Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is the cornerstone of any degradation study. The chosen method must be capable of separating the parent drug from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) over time. For this comparative study, a High-Performance Liquid Chromatography (HPLC) method is proposed.
Rationale for Method Selection:
Reverse-phase HPLC (RP-HPLC) is a widely accepted and validated technique for the analysis of pharmaceutical compounds and their impurities[5][6][7][8]. Its versatility, sensitivity, and resolving power make it ideal for separating complex mixtures of structurally similar compounds that may arise during forced degradation.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating Dasatinib and its degradation products[9][10].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is recommended to achieve optimal separation[7][8]. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm, which is the λmax for Dasatinib and likely to provide good sensitivity for its degradation products[7][8].
-
Injection Volume: 10 µL.
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness[8].
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is invaluable for developing stable formulations and establishing appropriate storage conditions[4]. The following stress conditions are recommended by the ICH and will be applied to both Dasatinib and this compound.
Workflow for Forced Degradation Studies:
Caption: Workflow of the comparative forced degradation study.
Detailed Protocols for Stress Conditions:
-
Acid Hydrolysis: Treat a solution of each compound with 0.1N hydrochloric acid at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.
-
Base Hydrolysis: Treat a solution of each compound with 0.1N sodium hydroxide at 60°C. Collect and process samples as described for acid hydrolysis, neutralizing with an equivalent amount of acid.
-
Oxidative Degradation: Treat a solution of each compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points and analyze by HPLC.
-
Thermal Degradation: Expose solid samples of each compound to dry heat at 60°C in a calibrated oven. Dissolve samples at various time points and analyze by HPLC.
-
Photolytic Degradation: Expose solutions and solid samples of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[11]. Analyze samples by HPLC.
Anticipated Results and Comparative Analysis
The structural difference between Dasatinib and its analogue is expected to lead to distinct degradation profiles under the various stress conditions.
Hypothesized Degradation Pathways:
The presence of the electron-donating hydroxyl group in this compound, in place of the electron-withdrawing chloro group in Dasatinib, is likely to influence the electron density of the aromatic ring and the amide bond. This could lead to differences in susceptibility to hydrolysis and oxidation.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. chesci.com [chesci.com]
- 6. [PDF] A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations | Semantic Scholar [semanticscholar.org]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Comparative Validation of an In Vitro Model for Studying 2'-Deschloro-2'-hydroxy Dasatinib Effects
<
A Technical Guide for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of an in vitro model to objectively compare the biological activity of the tyrosine kinase inhibitor Dasatinib with its metabolite, 2'-Deschloro-2'-hydroxy Dasatinib. The methodologies described herein are designed to ensure scientific integrity, providing researchers with a robust system for generating reliable and reproducible data.
Introduction: The Rationale for Metabolite Profiling
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein kinase and other kinases such as the SRC family, c-KIT, and PDGFRβ, thereby blocking uncontrolled cancer cell proliferation and inducing apoptosis.[1][3][4]
Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, leading to the formation of several metabolites.[2][3][5] While some metabolites are considered minor in their pharmacological effect, it is critical to characterize the activity of major metabolites to fully understand the drug's overall efficacy and potential toxicity profile. This guide focuses on establishing a validated in vitro model to assess the biological effects of this compound, a key metabolite, in direct comparison to its parent compound.
A rigorously validated in vitro model is indispensable. It provides a controlled environment to dissect molecular mechanisms and generate predictive data on the relative potency and efficacy of a drug versus its metabolites before advancing to more complex preclinical and clinical studies.[6][7][8][9][10]
Selecting an Appropriate In Vitro Model: The K562 Cell Line
For studying a BCR-ABL inhibitor like Dasatinib, the choice of cell line is paramount. The human K562 cell line, derived from a patient with CML in blast crisis, is an exemplary model.[11][12]
Why K562 is a Suitable Model:
-
BCR-ABL Positive: K562 cells harbor the Philadelphia chromosome and constitutively express the BCR-ABL oncoprotein, the primary target of Dasatinib.[11] This makes them intrinsically sensitive to the drug's mechanism of action.
-
Well-Characterized: As one of the most widely used CML cell lines, K562 has been extensively characterized, providing a wealth of baseline data and established protocols.[12][13]
-
Suspension Culture: K562 cells grow in suspension, which facilitates easy handling, scaling of cultures, and consistent drug exposure in experiments.[12]
-
Commercial Availability: The cell line is readily available from reputable cell banks (e.g., ATCC), ensuring consistency across different laboratories.
While other CML cell lines like LAMA84 and KCL22 exist, K562's robust nature and the extensive historical data make it an ideal starting point for this validation study.[14]
A Multi-Tiered Validation Framework
To build a comprehensive and trustworthy comparison, we will employ a multi-tiered experimental approach. This framework progresses from a broad assessment of cellular effects to a highly specific analysis of the drug's molecular mechanism of action.
Caption: A multi-tiered workflow for in vitro model validation.
Tier 1: Assessing Cellular Viability and Proliferation
The initial step is to determine the cytotoxic and anti-proliferative effects of both Dasatinib and its 2'-Deschloro-2'-hydroxy metabolite. This provides a functional, high-level comparison of their potency.
Key Experiment: MTT or CellTiter-Glo® Assay
These assays measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16][17][18] A decrease in metabolic activity indicates either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect).
Protocol: Cell Viability Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Drug Preparation: Prepare a 10-point serial dilution series for both Dasatinib and this compound (e.g., ranging from 10 µM to 0.1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the compounds to the designated wells and incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence on a plate reader.[18]
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
Expected Data and Interpretation:
| Compound | IC50 (nM) [Hypothetical Data] | Relative Potency |
| Dasatinib | 0.8 | 1.0 (Reference) |
| This compound | 15.2 | ~0.05 |
A significantly higher IC50 for the metabolite would suggest it is less potent in inhibiting cell viability compared to the parent drug. This functional data provides the first piece of evidence for a differential effect and validates that the K562 model is responsive to this class of compounds.
Tier 2: Direct Target Engagement and Kinase Inhibition
After observing a cellular effect, the next logical step is to confirm that this effect is due to the intended mechanism of action: direct inhibition of the BCR-ABL kinase. This is a critical step in validating the model's specificity.
Key Experiment: In Vitro Kinase Activity Assay
This can be performed using purified recombinant BCR-ABL kinase or by assaying for kinase activity in cell extracts.[19][20] These assays typically measure the phosphorylation of a specific substrate.
Protocol: BCR-ABL Kinase Activity Assay (Cell Lysate-Based)
-
Cell Treatment: Culture K562 cells to a density of 1-2 million cells/mL. Treat cells with various concentrations of Dasatinib and its metabolite for a short duration (e.g., 2-4 hours).
-
Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Kinase Assay:
-
Use a commercially available ELISA-based or bead-based assay kit.[19][21] These kits often use an immobilized substrate for BCR-ABL.
-
Incubate the cell lysates with the substrate. The active BCR-ABL in the lysate will phosphorylate the substrate.
-
Detect the level of substrate phosphorylation using a specific antibody (e.g., a generic anti-phosphotyrosine antibody) coupled to a detection system (e.g., HRP for colorimetric or chemiluminescent readout).
-
-
Data Analysis: Quantify the signal and plot the inhibition of kinase activity against drug concentration to determine the IC50 for target inhibition.
Expected Data and Interpretation:
| Compound | Kinase Inhibition IC50 (nM) [Hypothetical Data] |
| Dasatinib | 1.1 |
| This compound | 25.0 |
Tier 3: Confirmation of Downstream Signaling Pathway Inhibition
The final validation tier confirms that the inhibition of the BCR-ABL kinase translates to the expected blockade of its downstream signaling pathways. A key and well-established substrate of BCR-ABL is the CrkL adapter protein.[22][23][24] The level of phosphorylated CrkL (p-CrkL) is a reliable biomarker of BCR-ABL activity in CML cells.[24]
Caption: BCR-ABL signaling and point of inhibition by Dasatinib.
Key Experiment: Western Blot Analysis of p-CrkL
Western blotting allows for the direct visualization and semi-quantification of the phosphorylation status of specific proteins within the cell.
Protocol: Western Blot for p-CrkL
-
Cell Treatment & Lysis: Treat K562 cells with Dasatinib and its metabolite at concentrations around their respective IC50 values (e.g., 0.5x, 1x, 5x IC50) for 2-4 hours. Prepare cell lysates as described in Tier 2.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, subsequently probe the same membrane with an antibody for total CrkL or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the p-CrkL signal to the total CrkL or housekeeping protein signal.
Expected Data and Interpretation:
A clear, dose-dependent decrease in the p-CrkL signal upon treatment with both Dasatinib and its metabolite would be expected. Comparing the concentration required to achieve a 50% reduction in p-CrkL signal for both compounds provides a direct, mechanistic comparison of their potency. This final step confirms that the compounds are acting on the intended pathway within the cellular context, thereby fully validating the K562 model for this comparative study.
Conclusion: A Validated Model for Comparative Analysis
By systematically progressing through these three tiers of experimentation—from whole-cell viability to direct target engagement and downstream pathway analysis—researchers can establish a high degree of confidence in their in vitro model. This validated framework ensures that the observed differences between Dasatinib and this compound are scientifically sound. The data generated from this model can reliably inform on the relative biological activity of the metabolite, providing crucial insights for drug development professionals and guiding further preclinical evaluation.
References
- Validation of in vitro cell models used in drug metabolism and transport studies; genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines.PubMed.[Link]
- The BCR/ABL oncogene alters interaction of the adapter proteins CRKL and CRK with cellular proteins.PubMed.[Link]
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.YouTube.[Link]
- What is the mechanism of Dasatinib?
- CRKL binding to BCR-ABL and BCR-ABL transform
- The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value.Medium.[Link]
- Dasatinib | C22H26ClN7O2S - PubChem.
- Domain organization differences explain Bcr-Abl's preference for CrkL over CrkII.
- K562 Chronic Myeloid Leukemia Cells as a Dual β3-Expressing Functional Cell Line Model to Investigate the Effects of Combined αIIbβ3 and αvβ3 Antagonism.MDPI.[Link]
- Assays Used in vitro to Study Cancer Cell Lines.
- Molecular Pathways: BCR-ABL.Clinical Cancer Research.[Link]
- Validation of in vitro cell models used in drug metabolism and transport studies; Genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines.
- Dasatinib P
- Exploring oncology treatment strategies with tyrosine kinase inhibitors through advanced 3D models (Review).
- K562 (Chronic Myelogenous Leukemia).Imanis Life Sciences.[Link]
- Cell Viability Assays.
- Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy.Blood.[Link]
- K562 Cell Lines.Biocompare.[Link]
- In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines.CPT: Pharmacometrics & Systems Pharmacology.[Link]
- Unveiling the Hidden Variability in K562 Cell Lines: New Insights
- Distinct Dasatinib-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells.MDPI.[Link]
- In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines.Wiley Online Library.[Link]
- Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia.Leukemia.[Link]
- The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review.PubMed.[Link]
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia.
- Validation of in vitro cell models used in drug metabolism and transport studies; genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines.OSTI.GOV.[Link]
- Cell Viability Assays: An Overview.MolecularCloud.[Link]
- Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads.
- Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent.
- The application of in vitro models of drug metabolism and toxicity in drug discovery and drug development.PubMed.[Link]
- Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
- Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia.
- Exploring oncology treatment strategies with tyrosine kinase inhibitors through advanced 3D models (Review).
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
- The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells.The EMBO Journal.[Link]
- Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia.
- A common phosphotyrosine signature for the Bcr-Abl kinase.
- An Assay of Human Tyrosine Protein Kinase ABL Activity using an Escherichia Coli Protein Expression System.Taylor & Francis Online.[Link]
- Improved Angiostatic Activity of Dasatinib by Modulation with Hydrophobic Chains.
- SFPQ-ABL1 and BCR-ABL1 use different signaling networks to drive B-cell acute lymphoblastic leukemia.Blood Advances.[Link]
- Janus kinase 2 regulates Bcr–Abl signaling in chronic myeloid leukemia.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
Sources
- 1. youtube.com [youtube.com]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. ClinPGx [clinpgx.org]
- 6. Validation of in vitro cell models used in drug metabolism and transport studies; genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of in vitro cell models used in drug metabolism and transport studies; genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 9. The application of in vitro models of drug metabolism and toxicity in drug discovery and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. K562 (Chronic Myelogenous Leukemia) - Imanis Life Sciences | United States [imanislife.com]
- 12. biocompare.com [biocompare.com]
- 13. runtogen.com [runtogen.com]
- 14. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 19. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
- 21. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 22. The BCR/ABL oncogene alters interaction of the adapter proteins CRKL and CRK with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CRKL binding to BCR-ABL and BCR-ABL transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Domain organization differences explain Bcr-Abl’s preference for CrkL over CrkII - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 2'-Deschloro-2'-hydroxy Dasatinib Across Diverse Biological Matrices
Introduction: The Evolving Landscape of Dasatinib Bioanalysis
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its clinical efficacy is, however, subject to significant interpatient pharmacokinetic variability, making Therapeutic Drug Monitoring (TDM) a critical component of personalized medicine.[2] Dasatinib undergoes extensive and complex metabolism, primarily mediated by CYP3A4, leading to numerous metabolites.[3] While metabolites such as M4 (N-dealkylated) and the hydroxylated M20 and M24 are well-documented, the bioanalytical landscape is continually evolving to characterize novel or less prevalent metabolic products.[1][4]
This guide focuses on the comparative analysis of one such theoretical metabolite, 2'-Deschloro-2'-hydroxy Dasatinib. The name implies a two-step modification of the parent drug: hydroxylation and dechlorination on the 2-chloro-6-methylphenyl moiety. While not a commonly reported metabolite in major pharmacokinetic studies, its analysis would follow the same rigorous principles established for the parent drug and its other hydroxylated analogs. Understanding its distribution and concentration in various biological matrices—plasma, urine, and tissue homogenates—is crucial for a complete comprehension of Dasatinib's disposition and potential off-target effects.
This document provides a comprehensive, field-proven comparison of analytical strategies, grounded in the principles of bioanalytical method validation as stipulated by the FDA and EMA.[5][6] We will dissect the causality behind experimental choices, from sample preparation to final quantification, enabling researchers to design robust, self-validating protocols tailored to their specific research needs.
Part 1: The Bioanalytical Challenge - Physicochemical Properties and Matrix Complexity
The success of any quantitative bioanalysis hinges on a deep understanding of the analyte's properties and the challenges posed by the biological matrix. Dasatinib and its metabolites are characterized by low aqueous solubility at physiological pH and high plasma protein binding (approximately 96%).[2][3] These factors dictate the necessity of efficient extraction techniques that can effectively disrupt protein-analyte interactions and transfer the analyte into a clean solution compatible with the analytical instrument.
-
Plasma/Serum: This is the most common matrix for pharmacokinetic studies. The primary challenge is the high protein content (e.g., albumin), which can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry and co-eluting peaks in chromatography.[7]
-
Urine: While less complex in terms of protein content, urine presents its own challenges with high salt concentrations and variability in pH and specific gravity.[8] It is a critical matrix for understanding the renal clearance and excretion pathways of the drug and its metabolites.[4]
-
Tissue Homogenates: Analyzing drug concentration at the site of action requires tissue analysis. This is the most complex matrix, requiring rigorous homogenization to release the analyte from the cellular environment and extensive cleanup to remove lipids, proteins, and other endogenous components that can severely interfere with analysis.
Part 2: Sample Preparation - A Comparative Gauntlet
The objective of sample preparation is to isolate the analyte of interest from interfering matrix components, concentrate it, and present it in a solvent suitable for analysis.[9][10] The choice of technique represents a trade-off between cleanup efficiency, recovery, speed, and cost.
Methodology Comparison: PPT vs. LLE vs. SPE
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[7] | Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[11][12] | Selective retention of the analyte on a solid sorbent, followed by washing and elution.[10][13] |
| Primary Advantage | Fast, simple, inexpensive, high-throughput.[14] | Good cleanup, high recovery for specific analytes.[3] | Excellent cleanup, high concentration factor, high recovery, highly selective.[13] |
| Primary Disadvantage | "Dirty" extracts, high risk of matrix effects, potential for analyte loss due to co-precipitation.[14] | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate.[11] | More complex, higher cost per sample, requires method development for sorbent selection.[7] |
| Best Suited For | Plasma/Urine: Rapid screening, high-concentration samples. | Plasma/Urine: When cleaner extracts than PPT are needed and SPE is not available. | All Matrices (Plasma, Urine, Tissue): Gold standard for LC-MS/MS, low-concentration samples, regulatory submission studies.[13] |
| Typical Recovery | 85-110% (can be variable)[15] | >80%[3] | >90%[13] |
The causality behind choosing a method is clear: for a discovery-phase pharmacokinetic study where speed is essential, PPT might suffice. For a formal clinical trial requiring the highest data quality for regulatory submission, the superior cleanup of SPE is non-negotiable to minimize matrix effects and ensure assay robustness.[13]
Part 3: Analytical Quantification - A Head-to-Head Comparison
The two dominant techniques for the quantification of small-molecule drugs like Dasatinib and its metabolites are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Bioanalytical Quantification
Below is a generalized workflow illustrating the path from sample collection to data analysis.
Caption: Generalized workflow for bioanalytical sample processing and analysis.
Technology Comparison: HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV light absorbance. | Separation by chromatography, quantification by mass-to-charge ratio of analyte and its fragments.[14] |
| Sensitivity (Typical LLOQ) | Moderate (e.g., 5-100 ng/mL).[16][17] Often insufficient for metabolite or low-dose studies. | Very High (e.g., 0.1-1.0 ng/mL).[2][13] Essential for TDM and metabolite quantification. |
| Selectivity | Moderate. Relies on chromatographic separation to resolve analyte from interferences. | Very High. Specificity is achieved through both chromatographic separation and unique mass transitions (MRM).[15] |
| Matrix Effect Susceptibility | Low. Less affected by co-eluting, non-chromophoric compounds. | High. Co-eluting compounds can suppress or enhance analyte ionization, requiring careful method development and use of stable-isotope labeled internal standards.[13] |
| Cost & Complexity | Lower initial cost, simpler operation, widely available.[16] | Higher initial cost, more complex operation and maintenance. |
| Verdict | Suitable for high-concentration analysis (e.g., formulation assays) or when MS is unavailable.[18] Not recommended for Dasatinib TDM in plasma.[16] | The "gold standard" and method of choice for bioanalysis of Dasatinib and its metabolites in clinical and preclinical studies.[13][19] |
Expert Insight: While HPLC-UV is a robust technique, its sensitivity is a significant limitation for Dasatinib. Plasma concentrations can fall below 1 ng/mL, which is below the limit of quantification for most UV methods.[2] Therefore, LC-MS/MS is the only viable option for reliable pharmacokinetic and metabolic profiling in biological matrices.
Part 4: Validated Experimental Protocols
Adherence to a validated protocol is the cornerstone of reproducible science. The following protocols are synthesized from best practices in the literature and are designed to be self-validating, incorporating quality controls (QCs) at multiple levels. All procedures must be validated according to regulatory guidelines.[20][21]
Protocol 1: Gold Standard Analysis in Human Plasma via SPE-LC-MS/MS
This protocol is designed for maximum accuracy, precision, and sensitivity.
-
Preparation of Standards and QCs:
-
Prepare a 1 mg/mL stock solution of this compound and a stable isotope-labeled internal standard (e.g., a deuterated analog) in DMSO.
-
Create calibration standards (e.g., 0.1 to 500 ng/mL) and quality control samples (Low, Mid, High) by spiking the stock solution into drug-free human plasma.
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
Condition an Oasis HLB SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: A C18 column (e.g., Luna phenyl-hexyl, 50 x 2.1 mm).[13]
-
Mobile Phase: Isocratic or gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive ion electrospray source.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize precursor → product ion transitions and collision energies for both the analyte and the internal standard. For example, Dasatinib is often monitored using the transition m/z 488.7 → 401.5.[19]
-
Protocol 2: Accessible Analysis in Human Urine via PPT-HPLC-UV
This protocol is a cost-effective alternative for matrices with lower protein content and when higher concentrations are expected.
-
Preparation of Standards and QCs:
-
Prepare standards and QCs in drug-free urine over a higher concentration range (e.g., 50 to 5000 ng/mL). Use an internal standard with a similar chemical structure and UV chromophore (e.g., Imatinib).[17]
-
-
Sample Preparation (PPT):
-
To 200 µL of urine sample, add 50 µL of internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate any proteins. Vortex vigorously for 1 minute.[17]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 150 µL of mobile phase.
-
-
HPLC-UV Analysis:
-
LC System: HPLC system with UV detector.
-
Column: C18 column (e.g., Inertsil C18, 150 mm x 4.6 mm).[17]
-
Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer and acetonitrile.[17]
-
Flow Rate: 0.7-1.0 mL/min.[17]
-
Detection Wavelength: Scan for the absorbance maximum of this compound (Dasatinib itself has a maximum around 310-320 nm).[17]
-
Injection Volume: 20 µL.
-
Part 5: Method Selection and Validation - A Decision Framework
Choosing the right methodology is critical. The following decision tree provides a logical framework for selecting an appropriate bioanalytical strategy.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijisrt.com [ijisrt.com]
- 8. Patient-Specific Pharmacokinetics and Dasatinib Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalysis of drugs from biological samples | PPTX [slideshare.net]
- 10. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. vibgyorpublishers.org [vibgyorpublishers.org]
- 16. academic.oup.com [academic.oup.com]
- 17. acgpubs.org [acgpubs.org]
- 18. ijrpc.com [ijrpc.com]
- 19. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. labs.iqvia.com [labs.iqvia.com]
A Senior Application Scientist's Guide to Establishing the Relative Response Factor for 2'-Deschloro-2'-hydroxy Dasatinib
Introduction: The Imperative for Accuracy in Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends not only to the active pharmaceutical ingredient (API) but also to its impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over impurity levels in drug substances and products.[1][2][3] Dasatinib, a potent kinase inhibitor for treating certain types of cancer, is no exception. During its synthesis or storage, various related substances can emerge, including 2'-Deschloro-2'-hydroxy Dasatinib.
Accurate quantification of these impurities is non-negotiable. However, obtaining certified reference standards for every single impurity is often impractical due to high costs, synthetic challenges, or instability.[4] This is where the concept of the Relative Response Factor (RRF) becomes a cornerstone of analytical chemistry. The RRF corrects for differences in detector response between an impurity and the API, allowing for accurate quantification of the impurity using the readily available API as the reference standard.[5][6]
Assuming an RRF of 1.0 without experimental verification is a common but risky practice. It presupposes that the impurity and the API have identical chromophoric properties and respond identically to the detector at the analytical wavelength.[7] This assumption can lead to significant under- or over-estimation of the impurity, with potential consequences for patient safety and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for establishing the RRF of this compound relative to Dasatinib, grounded in scientific principles and regulatory expectations outlined by ICH Q2(R1) for analytical procedure validation.[8][9][10]
Theoretical & Regulatory Framework
The RRF is a measure of the sensitivity of a detector for an impurity compared to the API. For UV-based detection in High-Performance Liquid Chromatography (HPLC), the response is dependent on the molar absorptivity of the compound at a specific wavelength. The Response Factor (RF) for any given compound is the ratio of its peak area to its concentration.[5]
Response Factor (RF) = Peak Area / Concentration
The Relative Response Factor is then the ratio of the impurity's RF to the API's RF.[5][7]
RRF = RF (Impurity) / RF (API)
The most robust method for determining the RRF is the "slope method," which is the focus of this guide.[4] This involves generating calibration curves for both the API and the impurity over a range of concentrations. The slope of the resulting line for each compound represents its response factor.
RRF = Slope (Impurity) / Slope (API)
The ICH Q3A(R2) guideline on impurities in new drug substances states that response factors can be used to measure the level of impurities, underscoring the regulatory acceptance of this approach when properly validated.[1][2] The validation of this method falls under the purview of ICH Q2(R1), which requires demonstration of linearity, accuracy, and precision.[8][10]
Experimental Design & Protocol
This section details the complete workflow for determining the RRF of this compound.
Materials & Equipment
| Item | Specification | Senior Scientist's Note |
| Reference Standards | Dasatinib, this compound (purity ≥ 98%) | High-purity standards are non-negotiable. The accuracy of your RRF is directly dependent on the purity of these materials. |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector | A Photodiode Array (PDA) detector is highly recommended to confirm peak purity and select the optimal wavelength. |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Kinetex C18)[11] | A robust, end-capped C18 column provides good retention and peak shape for Dasatinib and its related compounds. |
| Solvents & Reagents | Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Potassium Hydroxide (AR grade), Water (HPLC grade) | Mobile phase consistency is key. Always use high-purity solvents and freshly prepared aqueous phases. |
| Glassware | Class A volumetric flasks and pipettes | Precision in solution preparation is paramount for establishing linearity. |
| Analytical Balance | Readable to 0.01 mg | Accurate weighing is the foundation of your concentration calculations. |
Phase 1: Chromatographic Method Setup
A suitable stability-indicating method is required to ensure baseline separation of Dasatinib, the impurity, and any other potential degradants. Existing published methods for Dasatinib provide a strong starting point.[11][12]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.8 with dilute KOH.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 45°C.[11]
-
Detection Wavelength: 305 nm.[11]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 60 25 80 30 80 31 30 | 35 | 30 |
Senior Scientist's Note: A gradient elution is necessary to resolve impurities with different polarities from the main Dasatinib peak within a reasonable run time. The 45°C column temperature improves peak symmetry and reduces viscosity. The detection wavelength of 305 nm is chosen based on the UV spectra of Dasatinib and its impurities to ensure adequate response for all components.[11]
Phase 2: Preparation of Stock and Calibration Solutions
This phase is critical for establishing the linearity of the detector response.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Dasatinib Stock Solution (API-STK): Accurately weigh about 25 mg of Dasatinib reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution (IMP-STK): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Calibration Solutions: Prepare a series of at least five concentration levels for both the API and the impurity, ranging from the limit of quantitation (LOQ) to approximately 120% of the specification limit for the impurity. A common range is 0.05 µg/mL to 2.0 µg/mL.
| Level | API Concentration (µg/mL) | Impurity Concentration (µg/mL) | Preparation Scheme (Example) |
| 1 (LOQ) | 0.05 | 0.05 | Dilute from intermediate dilutions of API-STK and IMP-STK |
| 2 | 0.25 | 0.25 | Dilute from intermediate dilutions of API-STK and IMP-STK |
| 3 | 0.50 | 0.50 | Dilute from intermediate dilutions of API-STK and IMP-STK |
| 4 | 1.00 | 1.00 | Dilute from intermediate dilutions of API-STK and IMP-STK |
| 5 | 1.50 | 1.50 | Dilute from intermediate dilutions of API-STK and IMP-STK |
| 6 | 2.00 | 2.00 | Dilute from intermediate dilutions of API-STK and IMP-STK |
Senior Scientist's Note: Preparing separate calibration series for the API and the impurity is crucial to avoid any potential co-elution or interference issues, even with a well-resolved method. Using at least five concentration levels is an ICH Q2(R1) expectation to robustly demonstrate linearity.[8]
Phase 3: Data Acquisition
A structured injection sequence ensures the integrity of the results.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
-
System Suitability Test (SST): Inject one of the mid-level calibration standards (e.g., Level 4) six times. The %RSD of the peak area should be ≤ 2.0%. This validates the precision of the analytical system.
-
Linearity Injections: Inject each calibration solution for both the API and the impurity in triplicate.
Phase 4: Data Analysis and RRF Calculation
-
Integration: Integrate the peak areas for Dasatinib and this compound in all chromatograms.
-
Linearity Plot: For both the API and the impurity, create a scatter plot of the mean peak area (y-axis) versus concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on each data set. The correlation coefficient (r²) should be ≥ 0.999 to confirm linearity.
-
Slope Determination: Record the slope of the regression line for both the API (Slope_API) and the impurity (Slope_Impurity).
-
RRF Calculation: Calculate the RRF using the formula: RRF = Slope_Impurity / Slope_API
Visualization of the Workflow & Concept
A clear visual representation of the process aids in understanding and execution.
Caption: Conceptual plot of RRF derivation from slopes.
Data Interpretation & Comparison
Let's consider a hypothetical data set for this experiment.
| Compound | Linear Regression Equation | Correlation Coefficient (r²) | Slope |
| Dasatinib (API) | y = 45873x + 102 | 0.9998 | 45873 |
| This compound | y = 39910x + 85 | 0.9995 | 39910 |
Using this data:
RRF = 39910 / 45873 = 0.87
Analysis:
The experimentally determined RRF is 0.87 . This value is significantly different from the default assumption of 1.0.
-
What does this mean? It indicates that for the same concentration, the this compound impurity produces a detector response that is only 87% of the response of Dasatinib.
-
Impact of Using RRF=1.0: If an analyst were to quantify this impurity by directly comparing its peak area to the Dasatinib peak area (assuming RRF=1.0), they would underestimate the actual amount of the impurity by approximately 13% . This could lead to releasing a batch of drug substance that is actually out-of-specification, posing a potential risk.
-
Corrective Application: For routine quality control, the concentration of the impurity should be calculated using the following ICH-accepted formula:
% Impurity = (Area_Imp / Area_API) * (Conc_API / Conc_Sample) * (1 / RRF) * 100
By incorporating the experimentally determined RRF of 0.87, the calculation is corrected to reflect the true concentration of the impurity, ensuring product quality and patient safety.
Conclusion
Establishing a scientifically sound Relative Response Factor is not merely an analytical exercise; it is a fundamental component of robust drug quality control. As demonstrated, relying on an assumed RRF of 1.0 for this compound would introduce a significant negative bias in its quantification. The detailed protocol herein provides a self-validating system, grounded in ICH guidelines, to determine an accurate RRF. By investing the effort to characterize the response of known impurities, researchers and drug developers uphold the principles of scientific integrity, ensure the quality of their products, and safeguard patient health.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL:[Link]
- Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
- Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Compliance Academy (ECA) URL:[Link]
- Title: Relative Response Factor (RRF) and its Calculation in HPLC Analysis Source: Pharmaguideline URL:[Link]
- Title: Determination of Response factors of Impurities in Drugs by HPLC Source: Veeprho URL:[Link]
- Title: Q2(R1)
- Title: Q2(R1)
- Title: RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS Source: PubMed, Journal of Chrom
- Title: Relative Response Factor RRF and Correction Factor - HPLC Primer Source: MicroSolv Technology Corpor
- Title: Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance Source: Semantic Scholar URL:[Link]
- Title: How to establish a Relative Response Factor (RRF)? Source: YouTube URL:[Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. youtube.com [youtube.com]
- 5. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. veeprho.com [veeprho.com]
- 7. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Bioanalytical Methods for the Simultaneous Determination of Dasatinib and 2'-Deschloro-2'-hydroxy Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of Dasatinib and its metabolites, with a special focus on the analytical challenges and a proposed validation strategy for the simultaneous determination of Dasatinib and 2'-Deschloro-2'-hydroxy Dasatinib. As a senior application scientist, my aim is to synthesize technical data with practical, field-proven insights to empower researchers in their drug development endeavors.
Introduction: The Clinical and Analytical Landscape of Dasatinib
Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its therapeutic efficacy is, however, subject to significant inter-patient pharmacokinetic variability.[1] This variability, coupled with the metabolic conversion of Dasatinib into several active and inactive metabolites, underscores the critical need for robust bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Dasatinib is extensively metabolized in the liver, primarily by CYP3A4, leading to a number of metabolites, including the pharmacologically active M4 (N-dealkylated metabolite) and the hydroxylated metabolites M20 and M24.[3] The contribution of these metabolites to the overall pharmacological effect necessitates their simultaneous quantification alongside the parent drug. A less commonly documented metabolite, this compound, presents a unique analytical challenge due to the lack of commercially available, validated methods for its simultaneous determination with Dasatinib. This guide will address this gap by proposing a scientifically sound strategy for method development and validation.
The Bedrock of Trustworthy Bioanalysis: Regulatory Framework
The development and validation of bioanalytical methods are not arbitrary processes. They are governed by stringent guidelines from regulatory bodies to ensure the reliability and integrity of the data generated. The two most influential sets of guidelines are:
-
The U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation: This guidance provides recommendations for the validation of bioanalytical methods used in human clinical pharmacology, bioavailability, and bioequivalence studies.[4]
-
The International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation: This guideline provides a harmonized framework for bioanalytical method validation and study sample analysis, which has been adopted by major regulatory agencies, including the FDA and the European Medicines Agency (EMA).[5][6][7][8][9][10]
These guidelines mandate a comprehensive evaluation of a method's performance, including its selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte in the biological matrix.[8] Adherence to these principles is not merely a regulatory hurdle but a fundamental aspect of scientific rigor, ensuring that the data generated is reliable for making critical decisions in drug development.
Comparative Analysis of Existing Validated Methods for Dasatinib and its Major Metabolites
Several high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been published for the simultaneous determination of Dasatinib and its major active metabolites in biological matrices, predominantly human plasma. These methods offer high sensitivity and selectivity, which are crucial for quantifying low concentrations of the analytes in complex biological samples.
Below is a comparative summary of the key performance parameters of some of these validated methods:
| Parameter | Method 1 (LC-MS/MS)[3] | Method 2 (UPLC-MS/MS)[6] | Method 3 (LC-MS/MS) |
| Analytes | Dasatinib and two active metabolites | Imatinib, Dasatinib, Nilotinib | Dasatinib |
| Matrix | Human Plasma | Human Plasma | Rat Plasma[11] |
| Extraction | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Not Specified |
| Linearity Range | 1.00 - 1000 ng/mL | 2.0 - 490.0 ng/mL | 1 - 500 ng/mL |
| LLOQ | 1.00 ng/mL | 2.0 ng/mL | 1 ng/mL |
| Intra-assay Precision (%CV) | < 5.3% | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 5.3% | < 15% | < 15% |
| Accuracy (% Nominal) | ± 9.0% | Within ±15% | 94.15% - 107.33% |
| Recovery | > 79% | 63.7% - 71.8% | 79.77% - 85.17% |
Expert Insights: The choice between SPE and LLE for sample preparation often depends on the desired level of sample cleanup and throughput. SPE can provide cleaner extracts, minimizing matrix effects, but may be more time-consuming and expensive. LLE is a simpler and often faster technique but may be less efficient in removing interfering substances. The data presented in the table demonstrates that both techniques can yield methods that meet the stringent requirements of regulatory guidelines. The choice of analytical column and mobile phase composition is critical for achieving optimal chromatographic separation and minimizing run times, with UPLC systems generally offering faster analysis times and higher resolution compared to conventional HPLC systems.
A Proposed Strategy for the Development and Validation of a Novel Method for Dasatinib and this compound
As of the writing of this guide, a validated method for the simultaneous determination of Dasatinib and this compound (CAS 1159977-25-9) in a biological matrix has not been reported in the peer-reviewed literature. The following section outlines a proposed strategy for the development and validation of such a method, leveraging the principles of existing methods for Dasatinib and its other metabolites.
Physicochemical Considerations and Predicted MS/MS Fragmentation
This compound differs from the parent molecule by the substitution of a chlorine atom with a hydroxyl group on the phenyl ring. This change will slightly increase the polarity of the molecule and may influence its chromatographic retention time and ionization efficiency.
Predicted MS/MS Fragmentation:
-
Dasatinib (C22H26ClN7O2S, MW: 488.15): The major product ion for Dasatinib is typically observed at m/z 401, corresponding to the loss of the hydroxyethylpiperazine moiety.
-
This compound (C22H27N7O3S, MW: 469.19): We can predict that the fragmentation pattern will be similar to Dasatinib. The precursor ion will be [M+H]+ at m/z 470.19. The major product ion is likely to be at m/z 383, also corresponding to the loss of the hydroxyethylpiperazine moiety.
Proposed LC-MS/MS Method Parameters
-
Sample Preparation: A protein precipitation followed by liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) is proposed as a starting point. This approach is relatively simple, cost-effective, and has been shown to be effective for Dasatinib.[7]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) would be a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of organic phase and ramping up to a high percentage will likely be necessary to achieve good separation of the slightly more polar metabolite from the parent drug.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dasatinib: 488.2 -> 401.1
-
This compound: 470.2 -> 383.1 (to be confirmed experimentally)
-
Internal Standard (e.g., Dasatinib-d8): 496.2 -> 401.1
-
-
Comprehensive Validation Plan (in accordance with ICH M10 Guidelines)
A full validation of the newly developed method is mandatory and should encompass the following tests:[5][9]
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention times of the analytes and the internal standard.
-
Calibration Curve: A calibration curve with a minimum of six non-zero standards should be prepared, and the linearity should be assessed using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ should be determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and with acceptable accuracy (within ±20% of the nominal concentration) and precision (≤20% CV).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates per level on at least three different days. The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of the analytes and the internal standard should be determined at three QC levels.
-
Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked matrix samples to the response of the analytes in neat solution. The internal standard should be used to compensate for any matrix effects.
-
Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process, including:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Stock solution stability
-
Detailed Experimental Protocol: A Validated LC-MS/MS Method for Dasatinib and its Active Metabolites in Human Plasma
The following protocol is adapted from a published, validated method and serves as a representative example of a robust bioanalytical workflow.[3]
1. Preparation of Standards and Quality Control Samples:
-
Rationale: Accurate preparation of calibration standards and QC samples is fundamental to the accuracy of the entire method. Using a certified reference standard is crucial for traceability.
-
Procedure:
-
Prepare individual stock solutions of Dasatinib, its metabolites, and the internal standard (e.g., a stable isotope-labeled version of Dasatinib) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a mixture of acetonitrile and water.
-
Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at the desired concentrations.
-
2. Sample Extraction (Solid Phase Extraction):
-
Rationale: SPE is used to remove proteins and other interfering components from the plasma sample, thereby reducing matrix effects and improving the sensitivity and robustness of the method.
-
Procedure:
-
Condition an Oasis HLB 96-well SPE plate with methanol followed by water.
-
Load 100 µL of plasma sample (standard, QC, or unknown) onto the SPE plate.
-
Wash the plate with a weak organic solvent to remove polar interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis:
-
Rationale: The chromatographic separation resolves the analytes from each other and from any remaining matrix components before they enter the mass spectrometer. The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the precursor and product ions.
-
Procedure:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable reversed-phase column and mobile phase gradient.
-
Detect the analytes using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
-
4. Data Analysis and Quantification:
-
Rationale: The peak areas of the analytes and the internal standard are used to construct a calibration curve and to quantify the concentration of the analytes in the unknown samples.
-
Procedure:
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of Dasatinib and a typical bioanalytical workflow.
Caption: Metabolic pathway of Dasatinib.
Caption: A typical bioanalytical workflow.
Conclusion
The simultaneous determination of Dasatinib and its metabolites is a critical component of its clinical development and therapeutic monitoring. While robust and validated LC-MS/MS and UPLC-MS/MS methods exist for the parent drug and its major active metabolites, the analysis of less common metabolites like this compound requires the development and validation of novel methods. This guide has provided a comparative overview of existing methods and a detailed, scientifically-grounded strategy for tackling this analytical challenge. By adhering to the principles of regulatory guidelines and employing a systematic approach to method development and validation, researchers can generate high-quality, reliable data to advance our understanding of Dasatinib's pharmacology and to optimize its therapeutic use.
References
- Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Stouffer, B. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 58, 130–135. [Link]
- European Medicines Agency. (2022).
- Hemanth, G., & Patil, A. (2024). Development and Validation of a Bioanalytical Lc-Ms/Ms Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-44. [Link]
- Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug metabolism and disposition: the biological fate of chemicals, 36(7), 1357–1364. [Link]
- Zeng, J., Cai, H. L., Jiang, Z. P., Wang, Q., Zhu, Y., Xu, P., & Chen, G. (2017). A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of pharmaceutical analysis, 7(6), 374–380. [Link]
- de Lima, T. M., de Oliveira, A. C. A. X., da Silva, A. C. S., de Souza, M. V. N., & de Almeida, M. V. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
- PharmGKB.
- Kymos. (2023).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- AAPS. (2025).
- International Council for Harmonisation. (2022).
- U.S. Food and Drug Administration. (2022).
- Liu, T., & Yang, X. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in pharmacology, 12, 746872. [Link]
- Horinkova, J., & Sestak, V. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2-3), 51–59. [Link]
- U.S. Food and Drug Administration. (2006). Pharmacology Review(s)
Sources
- 1. mdpi.com [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. impactfactor.org [impactfactor.org]
Safety Operating Guide
Navigating the Handling of 2'-Deschloro-2'-hydroxy Dasatinib: A Guide to Personal Protective Equipment and Safety Protocols
For the dedicated researchers, scientists, and drug development professionals working at the forefront of kinase inhibitor research, ensuring personal and environmental safety is as critical as achieving scientific breakthroughs. The handling of potent compounds like 2'-Deschloro-2'-hydroxy Dasatinib, a derivative of the cytotoxic drug Dasatinib, demands a comprehensive and meticulously executed safety plan. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE), operational workflows, and disposal procedures to ensure the integrity of your research and the safety of your laboratory personnel.
Given the absence of a specific Safety Data Sheet (SDS) for this compound[1], this guidance is extrapolated from the well-documented hazards of the parent compound, Dasatinib. Dasatinib is classified as toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[2][3][4] Furthermore, it is a suspected carcinogen and is believed to pose a risk to fertility and unborn children.[2][3][4] Due to these significant health hazards, all handling of its derivatives must be approached with the utmost caution, treating the compound as cytotoxic.[5][6]
The Foundational Principle: A Hierarchy of Controls
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety.[6] The most effective safety measures involve eliminating the hazard or substituting it with a safer alternative. When this is not feasible, engineering controls, such as fume hoods and ventilated enclosures, are the next line of defense. Administrative controls, including training and establishing safe work practices, further mitigate risk. PPE is the final, yet essential, barrier of protection when other controls cannot eliminate the risk of exposure.[6]
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.[6][7] The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with chemotherapy-rated gloves | Chemical splash goggles and full-face shield | Disposable, solid-front, cuffed gown | NIOSH-approved respirator (e.g., N95 or higher) within a ventilated enclosure |
| Solution Preparation | Double-gloving with chemotherapy-rated gloves | Chemical splash goggles | Disposable, solid-front, cuffed gown | Recommended, especially if not performed in a fume hood |
| Cell Culture/In Vitro Assays | Chemotherapy-rated gloves | Safety glasses with side shields | Standard lab coat | Not typically required if performed in a biological safety cabinet |
| Animal Dosing | Double-gloving with chemotherapy-rated gloves | Chemical splash goggles and face shield | Disposable, solid-front, cuffed gown | NIOSH-approved respirator |
| Waste Disposal | Double-gloving with chemotherapy-rated gloves | Chemical splash goggles | Disposable, solid-front, cuffed gown | Not typically required |
Justification for PPE Selection:
-
Gloves: Double-gloving with chemotherapy-rated gloves provides an extra layer of protection against potential permeation. These gloves are specifically tested for their resistance to cytotoxic drugs.[8][9]
-
Eye/Face Protection: Due to the risk of serious eye damage, chemical splash goggles are mandatory.[2][3] A full-face shield is recommended when handling the powdered form of the compound to protect against inhalation and facial skin contact.
-
Lab Coat/Gown: A disposable, solid-front gown with cuffs prevents contamination of personal clothing and skin.[8] These should be changed immediately if contaminated.
-
Respiratory Protection: The powdered form of the compound poses a significant inhalation hazard. A NIOSH-approved respirator is crucial when handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure.[10]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is paramount to minimizing exposure risk.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Store: Store the compound in a designated, locked, and well-ventilated area away from incompatible materials.[2][11] The storage area should be clearly marked as containing cytotoxic compounds.
Handling Workflow:
The following diagram illustrates a logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: A typical workflow for handling cytotoxic compounds, emphasizing safety checkpoints.
Spill Management:
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent further spread.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Clean-up: Use a spill kit specifically designed for cytotoxic drugs. Absorb liquids with appropriate materials and carefully collect any solid material.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough wash.
-
Dispose: All materials used for spill clean-up must be disposed of as cytotoxic waste.[12]
Waste Disposal Plan:
Proper segregation and disposal of cytotoxic waste are legally mandated and essential for environmental and public health.[5]
-
Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be considered cytotoxic waste.[13]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic waste symbol.[5][13] These are often color-coded, with purple lids being a common standard for cytotoxic sharps and waste.[5][13][14]
-
Sharps: All sharps, such as needles and syringes, must be placed in a designated cytotoxic sharps container.[5][12]
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[5] Do not mix cytotoxic waste with general or other hazardous waste streams.[14]
The following decision tree can guide the proper disposal of materials.
Caption: Decision tree for the correct segregation and disposal of waste.
By adhering to these stringent safety protocols and fostering a culture of safety awareness, research institutions can ensure the well-being of their scientists while advancing the critical work of drug discovery and development.
References
- How Should Cytotoxic Waste be Disposed of? - Sharpsmart. (2022, October 20).
- How Do You Dispose of Cytotoxic Waste? - Daniels Health. (2024, March 29).
- NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Malsparo.
- NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2016. (2016, October). Centers for Disease Control and Prevention.
- Safety Data Sheet (SDS). (2025, January 13). Cell Signaling Technology.
- Safety Data Sheet. (2024, November 1). Cayman Chemical.
- Safe handling of cytotoxic drugs in the workplace. (2024, November 14). Health and Safety Executive (HSE).
- NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018. (2018, February 14). Federal Register.
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2).
- Dasatinib monohydrate - Safety Data Sheet. (2025, December 27). ChemicalBook.
- NIOSH Updates List of Hazardous Drugs for Health Care Workers. AOHP.
- NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Canterbury District Health Board.
- NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
- Cytotoxic Drug Safety. Thompson Rivers University.
- What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025, July 10). Stericycle UK.
- Cytotoxic and cytost
- Hazardous Drugs - Overview.
- This compound - Safety D
- SAFETY DATA SHEET. (2025, August 25). Sigma-Aldrich.
- Das
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor
- Handling cytotoxic m
- New OSHA document reviews hazardous-drug safety for employees. (2016, August 15). Ovid.
- USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS.
- Best practice guidelines on handling hazardous drugs under USP General Chapter <800>. (2023, September 11). McKesson.
- Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Indian Health Service.
Sources
- 1. 2’-Deschloro-2’-hydroxy Dasatinib - Safety Data Sheet [chemicalbook.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. hse.gov.uk [hse.gov.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
